Product packaging for N-methylpyridine-2-carboxamide(Cat. No.:CAS No. 6144-78-1)

N-methylpyridine-2-carboxamide

Cat. No.: B122734
CAS No.: 6144-78-1
M. Wt: 136.15 g/mol
InChI Key: HXXAUIXTYRHFNO-UHFFFAOYSA-N
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Description

N-methylpyridine-2-carboxamide, recognized in research as the core chemical structure of the investigational compound AZD5305 (Saruparib), is a highly selective and potent inhibitor of poly (ADP-ribose) polymerase 1 (PARP1) . This compound functions as a superior PARP1-DNA trapper, eliciting synthetic lethality in homologous recombination repair (HRR)-deficient cancer models, such as those with BRCA1, BRCA2, or PALB2 mutations . Its high selectivity for PARP1 over PARP2 is a key research advantage, as preclinical studies indicate this profile may lead to a reduced incidence of hematological toxicities, such as anemia and neutropenia, often associated with less selective PARP1/2 inhibitors . In patient-derived xenograft (PDX) models of breast, ovarian, and pancreatic cancer, this molecule demonstrated profound and durable antitumor activity, with a higher preclinical complete response rate and significantly longer progression-free survival compared to first-generation PARP inhibitors like olaparib . Its research value is further highlighted by its efficacy against clinically isolated multidrug-resistant tuberculosis (MDR/XDR-TB) strains, indicating a potential role in infectious disease research . This combination of potent, selective target engagement and promising efficacy profile in disease models makes this compound a crucial tool for advancing oncology and microbiology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B122734 N-methylpyridine-2-carboxamide CAS No. 6144-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXAUIXTYRHFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483502
Record name N-methylpyridine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6144-78-1
Record name N-methylpyridine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyridine-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylpyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The document details experimental protocols, presents characterization data in a structured format, and includes visualizations of the synthetic pathway and analytical workflow.

Introduction

This compound, also known as N-methylpicolinamide, belongs to the pyridine carboxamide class of compounds. These structures are of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The N-methylation of the amide functionality can significantly influence a compound's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and target-binding interactions. This guide outlines a common and effective method for the preparation of this compound and the analytical techniques used to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of picolinic acid with methylamine. This transformation can be carried out via several methods, with the most prevalent being the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation.

Synthetic Pathway

Synthesis_Pathway Picolinic_Acid Picolinic Acid Acyl_Chloride Picolinoyl Chloride (Intermediate) Picolinic_Acid->Acyl_Chloride SOCl₂, heat Final_Product This compound Acyl_Chloride->Final_Product CH₃NH₂, Base

Caption: Synthesis of this compound from picolinic acid.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate

This two-step one-pot method is a widely used approach for the synthesis of this compound.[1][2][3][4]

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Formation of Picolinoyl Chloride:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add picolinic acid (1.0 eq).

    • Suspend the picolinic acid in anhydrous DCM.

    • Slowly add thionyl chloride (1.1 - 1.5 eq) to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride can be used directly in the next step.

  • Amidation Reaction:

    • Dissolve the crude picolinoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, prepare a solution of methylamine (2.0 - 2.5 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.

    • Slowly add the methylamine solution to the picolinoyl chloride solution at 0 °C with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

General Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Purity Purity Assessment (e.g., HPLC) Purified_Product->Purity

Caption: General workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 1: Representative ¹H NMR Data for Related Pyridine Carboxamides

CompoundSolventChemical Shifts (δ, ppm) and MultiplicityReference
N-(Pyridin-2-yl)picolinamideCDCl₃10.55 (s, 1H), 8.63 (d, 1H), 8.41 (d, 1H), 8.36 (d, 1H), 8.28 (d, 1H), 7.89 (t, 1H), 7.74 (t, 1H), 7.48 (t, 1H), 7.06 (dd, 1H)[6]
6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamideDMSO-d₆11.6 (s, 1H), 8.34 (s, 1H), 8.08 (d, 1H), 8.03 (s, 1H), 7.70 (t, 1H), 7.22 (d, 1H), 2.46 (s, 3H)[7]
N-PhenylpicolinamideCDCl₃Spectra available in appendix[8]

Table 2: Representative ¹³C NMR Data for Related Pyridine Carboxamides

CompoundSolventChemical Shifts (δ, ppm)Reference
N-(Pyridin-2-yl)picolinamideCDCl₃162.7, 151.3, 149.4, 148.4, 148.3, 138.4, 137.7, 126.8, 122.5, 120.0, 114.0[6]
6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamideDMSO-d₆178.95, 163.58, 151.28, 140.56, 139.59, 124.97, 119.51, 23.18[7]
N-PhenylpicolinamideCDCl₃Spectra available in appendix[8]

For This compound , one would expect to see signals for the methyl group (a singlet around 2.8-3.0 ppm in ¹H NMR and a signal around 26-28 ppm in ¹³C NMR) and four distinct aromatic protons and five aromatic carbons corresponding to the pyridine ring, in addition to the amide carbonyl carbon signal (around 164-168 ppm in ¹³C NMR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₈N₂O), the expected exact mass is 136.0637 g/mol .

Table 3: Mass Spectrometry Data for this compound and Related Compounds

CompoundIonization Mode[M+H]⁺ (m/z)Reference
This compound-Confirms to structure[5]
N-(5-Methylpyridin-2-yl)picolinamideHRMS (ESI)214.0980 (calculated), 214.0995 (found)[6]
6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamideEI-MS194 (M⁺)[7]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the amide, N-H bending (if any secondary amide is present as an impurity), C-N stretching, and the vibrations of the pyridine ring.

Table 4: Representative IR Absorption Data for Related Pyridine Carboxamides

CompoundWavenumber (cm⁻¹)AssignmentReference
6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide3244, 3116, 1614NH₂, NHCS, C=N[7]
Picolinamide-Full spectrum available from NIST[9][10]
6-Trifluoromethyl pyridine-2-yl methylene hydrazine carboxamide1715, 1591C=O, CONH[7]

For This compound , a strong absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the amide C=O stretching vibration. The absence of a significant N-H stretching band around 3300 cm⁻¹ would indicate the successful N-methylation.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the acyl chloride method, a robust and widely applicable procedure. The guide also outlines the key characterization techniques—NMR, MS, and IR spectroscopy—that are essential for confirming the structure and purity of the final product. The provided data on related compounds serves as a valuable reference for researchers engaged in the synthesis and characterization of this and similar molecules. The methodologies and data presented herein are intended to support the work of scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

References

"N-methylpyridine-2-carboxamide" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: N-methylpyridine-2-carboxamide

CAS Number: 6144-78-1

This technical guide provides a comprehensive overview of this compound, a pyridine carboxamide derivative of interest to researchers, scientists, and professionals in drug development. While detailed biological data on this specific compound is limited in publicly available literature, it serves as a crucial scaffold and starting material for the synthesis of various biologically active molecules. This guide will cover the fundamental properties of this compound and delve into the experimental protocols and quantitative data of its prominent derivatives, illustrating its significance in medicinal chemistry.

Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a methylcarboxamide group at the 2-position. Its structure lends itself to further chemical modifications, making it a versatile building block in synthetic chemistry.

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Canonical SMILES CNC(=O)c1ccccn1
InChI Key HXXAUIXTYRHFNO-UHFFFAOYSA-N

Synthesis of this compound Derivatives

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The following sections detail the synthesis of representative derivatives.

General Synthesis of 4-substituted-N-methylpicolinamide Derivatives

A common synthetic route involves the reaction of a precursor, such as 4-chloro-N-methylpyridine-2-carboxamide, with a nucleophile to introduce a substituent at the 4-position of the pyridine ring.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide [1]

This protocol describes the synthesis of a derivative where an aminophenoxy group is introduced at the 4-position.

Materials:

  • 4-aminophenol

  • Dimethylformamide (DMF)

  • 1M Potassium tert-butoxide in Tetrahydrofuran (THF)

  • (4-chloro(2-pyridyl))-N-methyl carboxamide

  • Potassium carbonate

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.

  • Stir the mixture for 2 hours.

  • Add (4-chloro(2-pyridyl))-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol).

  • Heat the reaction mixture to 80 °C for 6 hours.

  • After cooling, extract the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography to afford 4-(4-Aminophenoxy)-N-methylpicolinamide.

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_conditions Conditions cluster_product Product 4-aminophenol 4-aminophenol Reaction Reaction 4-aminophenol->Reaction Nucleophile 4-chloro-N-methylpyridine-2-carboxamide 4-chloro-N-methylpyridine-2-carboxamide 4-chloro-N-methylpyridine-2-carboxamide->Reaction Substrate KOBu KOBu KOBu->Reaction Base K2CO3 K2CO3 K2CO3->Reaction Base DMF DMF DMF->Reaction Solvent 80°C, 6h 80°C, 6h 80°C, 6h->Reaction 4-(4-Aminophenoxy)-N-methylpicolinamide 4-(4-Aminophenoxy)-N-methylpicolinamide Reaction->4-(4-Aminophenoxy)-N-methylpicolinamide

Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide.

Biological Activity of this compound Derivatives

While data on the parent compound is scarce, its derivatives have been synthesized and evaluated for various biological activities, particularly as potential antitumor agents.[2][3]

Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivatives

A series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cell lines.[2]

Experimental Protocol: MTT Assay for Cell Proliferation

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Seed human cancer cell lines (e.g., HepG2, HCT-116) in 96-well plates.

  • After cell attachment, treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the concentration that inhibits 50% of cell growth (IC₅₀) from the dose-response curves.

Quantitative Data: In Vitro Antiproliferative Activities of selected N-methylpicolinamide-4-thiol Derivatives [2]

CompoundHepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)SW480 IC₅₀ (µM)SPC-A1 IC₅₀ (µM)A375 IC₅₀ (µM)
6p <10<10<10<10<10
Sorafenib (Control) >10>10>10>10>10

The results indicated that compound 6p exhibited significant cytotoxicity against several cancer cell lines, with IC₅₀ values less than 10 µM, demonstrating superior or comparable activity to the reference drug, sorafenib.[2]

Kinase Inhibitory Activity

Further investigation into the mechanism of action of promising derivatives revealed selective inhibition of specific kinases involved in cancer progression. For instance, compound 6p was identified as a selective inhibitor of Aurora-B kinase.[4]

G cluster_workflow Drug Discovery Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_moa Mechanism of Action cluster_target Target Identification This compound Scaffold This compound Scaffold Derivative Synthesis Derivative Synthesis This compound Scaffold->Derivative Synthesis Cell-based Assays (MTT) Cell-based Assays (MTT) Derivative Synthesis->Cell-based Assays (MTT) Identification of Active Compounds Identification of Active Compounds Cell-based Assays (MTT)->Identification of Active Compounds Kinase Inhibition Assays Kinase Inhibition Assays Identification of Active Compounds->Kinase Inhibition Assays Selective Target (e.g., Aurora-B) Selective Target (e.g., Aurora-B) Kinase Inhibition Assays->Selective Target (e.g., Aurora-B)

Drug discovery workflow for this compound derivatives.

Conclusion

This compound is a valuable chemical entity, primarily serving as a foundational structure for the development of novel therapeutic agents. While direct biological data on the compound itself is not extensively documented in the public domain, the potent and varied activities of its derivatives underscore the importance of this scaffold in medicinal chemistry. The provided experimental protocols and quantitative data for its derivatives offer a glimpse into the potential applications and research directions involving this class of compounds. Further investigation into the direct biological effects of this compound and the synthesis of new derivatives are promising avenues for future research in drug discovery.

References

physical and chemical properties of "N-methylpyridine-2-carboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpyridine-2-carboxamide, also known as N-methylpicolinamide, is a heterocyclic organic compound with the chemical formula C₇H₈N₂O.[1] As a derivative of picolinamide, this molecule and its analogues are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents.[2] Derivatives of this core structure have demonstrated a range of biological activities, including antitumor properties through the inhibition of key cellular regulators like Aurora-B kinase.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological pathways in which its derivatives are implicated.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of closely related compounds provide valuable insights. The available data for this compound and its parent compound, picolinamide, are summarized below.

General Properties
PropertyValueSource
Chemical Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
CAS Number 6144-78-1[1]
Appearance Likely a solid at room temperatureGeneral knowledge
Tabulated Physical Properties
PropertyThis compoundPicolinamide (CAS 1452-77-3)6-methylpyridine-2-carboxamide (CAS 63668-37-1)
Melting Point Data not available110 °C (decomposes)[5]117-119 °C[6]
Boiling Point Data not available143 °C at 20 mmHg (2.7 kPa)[7]271.10 °C at 760 mmHg (Predicted)[6]
Solubility Expected to have moderate solubility in polar solventsSlightly soluble in DMSO and Methanol[8]Data not available
pKa Data not available2.10 (+1)[8]Data not available

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for amide formation. Below are detailed protocols for two common synthetic routes.

Synthesis via Acyl Chloride

This method involves the conversion of picolinic acid to its more reactive acyl chloride, followed by amidation with methylamine.

Step 1: Synthesis of Picolinoyl Chloride

  • To a solution of picolinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude picolinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude picolinoyl chloride from Step 1 in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2-3 equivalents), either as a gas bubbled through the solution or as a solution in THF or water, to the cooled acyl chloride solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

G cluster_0 Synthesis via Acyl Chloride Picolinic_Acid Picolinic Acid Picolinoyl_Chloride Picolinoyl Chloride Picolinic_Acid->Picolinoyl_Chloride  Activation SOCl2 SOCl₂ / cat. DMF N_methylpyridine_2_carboxamide This compound Picolinoyl_Chloride->N_methylpyridine_2_carboxamide  Amidation Methylamine Methylamine (CH₃NH₂)

Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.

Synthesis using Coupling Agents

This method directly couples picolinic acid and methylamine using a peptide coupling agent, which avoids the need to prepare the acyl chloride.

  • Dissolve picolinic acid (1 equivalent) in a suitable anhydrous solvent such as DMF or dichloromethane.

  • Add a peptide coupling agent (e.g., 1.1 equivalents of HATU, HBTU, or DCC).

  • Add a non-nucleophilic base (e.g., 2-3 equivalents of N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) to the reaction mixture.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add methylamine hydrochloride (1.2 equivalents) followed by an additional equivalent of the base, or add a solution of methylamine.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its derivatives have emerged as a promising class of compounds in cancer research. Notably, certain N-methylpicolinamide derivatives have been identified as potent inhibitors of Aurora-B kinase.[3][4]

Aurora-B kinase is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[3] It is a component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division. Overexpression of Aurora-B is frequently observed in various human cancers and is associated with aneuploidy and tumor progression.[3]

Aurora-B Kinase Signaling Pathway in Mitosis

The diagram below illustrates the central role of the Aurora-B kinase pathway in ensuring proper chromosome attachment to the mitotic spindle and the activation of the spindle assembly checkpoint (SAC). Inhibition of Aurora-B by N-methylpicolinamide derivatives would disrupt these processes, leading to mitotic arrest and ultimately cell death in cancer cells.

G cluster_0 Mitotic Progression cluster_1 Aurora-B Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraB_complex Aurora-B Kinase (as part of CPC) Kinetochore Kinetochore-Microtubule Attachment AuroraB_complex->Kinetochore Phosphorylates substrates to correct errors Apoptosis Apoptosis / Cell Death Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) Kinetochore->Spindle_Checkpoint Incorrect attachment activates SAC Proper_Segregation Proper Chromosome Segregation Kinetochore->Proper_Segregation Correct attachment satisfies SAC Spindle_Checkpoint->Metaphase Delays anaphase onset Proper_Segregation->Anaphase Inhibitor N-methylpicolinamide Derivative Inhibitor->AuroraB_complex Inhibition

References

An In-depth Technical Guide to N-methylpyridine-2-carboxamide: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpyridine-2-carboxamide is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their potential as potent and selective inhibitors of key biological targets, including Tyrosine Kinase 2 (TYK2) and Poly (ADP-ribose) polymerase 1 (PARP1). This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It further details an experimental protocol for its synthesis and explores the signaling pathways in which its derivatives are actively being investigated, offering insights for researchers and professionals in drug development.

Molecular Structure and Chemical Formula

This compound, also known as N-methylpicolinamide, is characterized by a pyridine ring substituted with a methylcarboxamide group at the 2-position.

Chemical Formula: C₇H₈N₂O[1]

Molecular Weight: 136.15 g/mol [1]

IUPAC Name: this compound

CAS Number: 6144-78-1[1]

Canonical SMILES: CNC(=O)c1ccccn1

The molecular structure consists of a planar pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The carboxamide group (-C(=O)NHCH₃) is attached to the carbon atom adjacent to the nitrogen in the pyridine ring. The presence of the amide group allows for hydrogen bonding, influencing its solubility and interaction with biological targets.

Physicochemical and Structural Data

ParameterValue
Bond Lengths (Å)
Re—N12.1836 (13)
Re—O42.1583 (10)
C1—N11.352 (2)
C1—C21.383 (2)
C2—C31.381 (3)
C3—C41.378 (3)
C4—C51.380 (2)
C5—N11.348 (2)
C1—C61.501 (2)
C6—O41.250 (2)
C6—N21.332 (2)
N2—C71.455 (2)
**Bond Angles (°) **
N1—Re1—O474.33 (4)
C5—N1—C1118.4 (1)
N1—C1—C6115.5 (1)
C1—C6—O4121.2 (2)
C1—C6—N2117.3 (1)
O4—C6—N2121.5 (2)
C6—N2—C7124.0 (2)

Data obtained from the crystal structure of tricarbonyl(this compound-κ²N¹,O)(thiocyanato-κN)rhenium(I).

Experimental Protocol: Synthesis of this compound

The following protocol details a general and efficient method for the N-methylation of pyridine-2-carboxamides, which can be specifically applied to the synthesis of this compound. This procedure utilizes a solid methylating agent, offering good yields and high selectivity.[2]

3.1. Materials

  • Pyridine-2-carboxamide (starting material)

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-2-carboxamide (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a suspension. The typical solvent volume is around 10 mL per mmol of the starting amide.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid cesium salts and wash the solid residue with ethyl acetate.

    • Combine the filtrate and the washings in a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

3.3. Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Pyridine-2-carboxamide, PhMe3NI, and Cs2CO3 in a flask add_solvent Add Anhydrous Toluene start->add_solvent reflux Heat to Reflux (110°C) with Stirring add_solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash with Ethyl Acetate cool->filter extract Wash with Water and Brine filter->extract dry Dry with Na2SO4 and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Synthesis workflow for this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound have emerged as promising inhibitors of two critical enzyme families: Tyrosine Kinase 2 (TYK2) and Poly (ADP-ribose) polymerase 1 (PARP1). The core this compound structure often serves as a key pharmacophore, providing a foundational scaffold for designing potent and selective inhibitors.

4.1. Inhibition of Tyrosine Kinase 2 (TYK2) and the JAK/STAT Pathway

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling of pro-inflammatory cytokines such as interleukins (IL-12, IL-23) and type I interferons (IFNs). The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.

Small molecule inhibitors targeting the pseudokinase (JH2) domain of TYK2 can act as allosteric inhibitors, offering high selectivity over other JAK family members and thus a potentially better safety profile. This compound derivatives have been identified as potent allosteric inhibitors of TYK2.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK (other) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Transcription Inhibitor This compound Derivative (Allosteric Inhibitor) Inhibitor->TYK2 Inhibition

Allosteric inhibition of the TYK2/STAT signaling pathway.

4.2. Inhibition of PARP1 and Synthetic Lethality in Cancer

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway. Inhibitors of PARP1 have shown significant efficacy in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. This is due to a concept known as synthetic lethality, where the inhibition of two separate pathways (in this case, BER by PARP inhibitors and HR by genetic mutation) leads to cell death, while the inhibition of either pathway alone is not lethal.

This compound-based compounds have been developed as potent PARP1 inhibitors. These inhibitors compete with the natural substrate NAD+ at the catalytic site of PARP1, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP1 on the DNA. This leads to the accumulation of unresolved single-strand breaks, which are converted to double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, apoptosis.

PARP1_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate cluster_brca_mutant BRCA Mutant Cell SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruitment DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP1->BER Initiation Cell_Survival Cell Survival BER->Cell_Survival HR Homologous Recombination (HR) DSB->HR Repair HR_deficient HR Deficient HR->Cell_Survival Apoptosis Apoptosis Inhibitor This compound Derivative (PARP1 Inhibitor) Inhibitor->PARP1 Inhibition DSB_accumulation DSB Accumulation HR_deficient->DSB_accumulation Leads to Genomic_Instability Genomic Instability DSB_accumulation->Genomic_Instability Genomic_Instability->Apoptosis

Mechanism of synthetic lethality with PARP1 inhibitors.

Conclusion

This compound represents a versatile and valuable scaffold in modern drug discovery. Its structural features and synthetic accessibility make it an attractive starting point for the development of targeted therapies. The demonstrated activity of its derivatives as allosteric inhibitors of TYK2 and potent inhibitors of PARP1 highlights the significant potential of this chemical class in addressing unmet medical needs in autoimmune diseases and oncology. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and improved therapeutic agents.

References

An In-depth Technical Guide to the Solubility of N-methylpyridine-2-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-methylpyridine-2-carboxamide. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on delivering a robust framework for its experimental determination. It includes detailed methodologies for solubility assessment, a visual workflow for the experimental process, and a structured template for data presentation. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary tools to accurately determine and document the solubility profile of this compound in various organic solvents, a critical parameter in medicinal chemistry, process development, and formulation science.

Introduction to this compound

This compound, a derivative of picolinamide, is a molecule of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an amide group, and a methyl substituent, suggests a nuanced solubility profile that is dependent on the nature of the solvent. The pyridine ring offers a degree of aromaticity and potential for pi-stacking interactions, while the amide group can participate in hydrogen bonding as both a donor and an acceptor. The N-methyl group can influence the molecule's steric hindrance and overall polarity. Understanding the solubility of this compound in a range of organic solvents is fundamental for its application in synthesis, purification, formulation, and biological screening.

The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the viability of a compound for a multitude of applications. In drug discovery and development, poor solubility can lead to low bioavailability, hindering the therapeutic potential of a promising active pharmaceutical ingredient (API). In process chemistry, solubility data is crucial for designing efficient crystallization, extraction, and purification protocols. Furthermore, understanding a compound's solubility is essential for preparing stock solutions for biological assays and for the formulation of final products. Therefore, the accurate determination of the solubility of this compound in various organic solvents is a prerequisite for its systematic investigation and utilization.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.

3.2.1. Procedure

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a saturated solution is formed. The shaking should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible syringe filter. This step is critical to ensure that no undissolved solid is transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Final Weighing: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

3.2.2. Calculation

The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)

3.3. HPLC/UV-Vis Spectrophotometry Method

This method is highly sensitive and requires the development of a calibration curve.

3.3.1. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

  • Calibration Curve: Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

  • Saturated Solution Preparation and Sampling: Prepare a saturated solution and withdraw a filtered sample of the supernatant as described in the gravimetric method (steps 3.2.1.1 to 3.2.1.5).

  • Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same analytical method used to generate the calibration curve.

3.3.2. Calculation

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and organized manner. The following table provides a template for recording experimental results.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Methanol25Gravimetric/HPLC
Ethanol25Gravimetric/HPLC
Isopropanol25Gravimetric/HPLC
Acetone25Gravimetric/HPLC
Acetonitrile25Gravimetric/HPLC
Dichloromethane25Gravimetric/HPLC
Ethyl Acetate25Gravimetric/HPLC
Toluene25Gravimetric/HPLC
Dimethyl Sulfoxide (DMSO)25Gravimetric/HPLC
N,N-Dimethylformamide (DMF)25Gravimetric/HPLC
Repeat for other relevant temperatures

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep_compound Prepare N-methylpyridine- 2-carboxamide & Solvent start->prep_compound add_excess Add Excess Compound to Solvent in Vial prep_compound->add_excess equilibrate Equilibrate at Constant Temperature with Shaking (24-72h) add_excess->equilibrate settle Allow Excess Solid to Settle (≥2h) equilibrate->settle withdraw Withdraw Supernatant with Syringe & Filter settle->withdraw analysis_choice Choose Analysis Method withdraw->analysis_choice gravimetric Gravimetric Method analysis_choice->gravimetric Gravimetric hplc_uv HPLC/UV-Vis Method analysis_choice->hplc_uv Instrumental evaporate Evaporate Solvent gravimetric->evaporate calibrate Prepare Standards & Generate Calibration Curve hplc_uv->calibrate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate_grav Calculate Solubility weigh_residue->calculate_grav end End calculate_grav->end dilute Dilute Supernatant calibrate->dilute analyze Analyze Diluted Sample dilute->analyze calculate_hplc Calculate Solubility analyze->calculate_hplc calculate_hplc->end

An In-depth Technical Guide to N-methylpyridine-2-carboxamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methylpyridine-2-carboxamide derivatives and analogs, a class of compounds with significant and diverse therapeutic potential. This document collates key data on their synthesis, biological activities, and structure-activity relationships, offering detailed experimental protocols and visual representations of relevant biological pathways and workflows to support ongoing research and development efforts.

Introduction

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. Furthermore, derivatives have shown promise in the treatment of neurodegenerative diseases and as modulators of key enzymatic pathways. This guide aims to consolidate the current scientific knowledge on these compounds to facilitate further exploration and application in drug discovery.

Synthesis and Derivatization

The synthesis of this compound and its analogs can be achieved through several established chemical routes. A common approach involves the reaction of a pyridine-2-carboxylic acid derivative with methylamine. To facilitate the formation of the amide bond, coupling agents such as 1,1'-Carbonyldiimidazole (CDI) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are often employed.

Derivatization is key to modulating the physicochemical properties and biological activity of the core structure. Modifications are typically introduced by utilizing substituted pyridine precursors or by direct functionalization of the this compound molecule. A notable derivatization strategy is the N-methylation of various substituted pyridine-2-carboxamides, which can be achieved with high selectivity.

Table 1: Synthesis Yields for N-methylation of Substituted Pyridine-2-carboxamides

EntrySubstrate (Pyridine-2-carboxamide)ProductReaction Time (h)Yield (%)
1Pyridine-2-carboxamideThis compound1885
24-Chloropyridine-2-carboxamide4-Chloro-N-methylpyridine-2-carboxamide2082
35-Bromopyridine-2-carboxamide5-Bromo-N-methylpyridine-2-carboxamide2088
44-Methoxypyridine-2-carboxamide4-Methoxy-N-methylpyridine-2-carboxamide2279
56-Methylpyridine-2-carboxamideN,6-Dimethylpyridine-2-carboxamide1887

Biological Activities and Therapeutic Potential

Derivatives of this compound have been shown to interact with a variety of biological targets, leading to a wide range of pharmacological effects.

Enzyme Inhibition

A significant area of research has focused on the development of this compound derivatives as enzyme inhibitors.

  • Urease Inhibitors: Certain pyridine carboxamide derivatives have demonstrated potent inhibitory activity against the urease enzyme, which is implicated in conditions such as gastric and duodenal ulcers.

  • Succinate Dehydrogenase (SDH) Inhibitors: Novel pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors with promising antifungal activity against pathogens like Botrytis cinerea.

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: A series of pyridine-2-carboxamide analogues have shown strong inhibitory activity against HPK1, a target for cancer immunotherapy.

  • Tyrosine Kinase 2 (TYK2) Inhibitors: Derivatives of this compound have been developed as potent and selective inhibitors of TYK2, a key enzyme in pro-inflammatory cytokine signaling.

  • Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of MMP-13 with potential anticancer activity.

Table 2: Enzyme Inhibitory Activity of Selected Pyridine Carboxamide Derivatives

Compound IDTarget EnzymeIC50 ValueReference
5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6)Urease1.07 ± 0.043 µM
pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)Urease2.18 ± 0.058 µM
6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide (Rx-2)Urease6.41 ± 0.023 µM
6-Methylpyridine-2-yl methylene hydrazinecarboxamide (Rx-8)Urease3.41 ± 0.011 µM
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Succinate Dehydrogenase (B. cinerea)5.6 mg/L (17.3 µM)
Compound 19 (a pyridine-2-carboxamide analogue)HPK1Not specified, but potent
Receptor Modulation
  • Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: N-(6-Methylpyridin-yl)-substituted aryl amides have been investigated as novel antagonists for mGluR5, a target for central nervous system disorders.

  • N-methyl-D-aspartate (NMDA) Receptor Antagonists: Certain piperidine-2-carboxylic acid derivatives, which are analogs, have shown potent NMDA receptor antagonist activity, suggesting potential therapeutic use in neurodegenerative disorders.

Anti-inflammatory and Immunomodulatory Activity

The pyridine carboxamide scaffold is central to compounds with significant anti-inflammatory properties. For instance, derivatives have been developed as inhibitors of TYK2, which is crucial for the signaling of pro-inflammatory cytokines. Additionally, certain N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides have demonstrated potent topical anti-inflammatory activity. The discovery of pyridine-2-carboxamide derivatives as selective HPK1 inhibitors highlights their potential in cancer immunotherapy by modulating T-cell activation.

Neurodegenerative Diseases

The role of this compound derivatives extends to neurodegenerative conditions. Notably, they have been developed as γ-secretase modulators, which are promising for the treatment of Alzheimer's disease by selectively reducing the production of pathogenic amyloid-β42. One such derivative, 5-{8-[([1,1'-Biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-ethylpyridine-2-carboxamide hydrogen chloride (1v), potently reduced Aβ42 levels with an IC50 of 0.091 µM in cell cultures.

Antimicrobial and Antifungal Activity

Researchers have synthesized series of 4-[4-[{(substituted phenylamino)carbonyl}amino]phenoxy]-N-methylpyridine-2-carboxamide derivatives and evaluated their antimicrobial properties. Furthermore, novel pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors with significant antifungal activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and evaluation of this compound derivatives.

General Synthesis of Pyridine Carboxamide and Carbothioamide Derivatives[4][5]
  • Prepare separate ethanolic solutions of the desired substituted pyridine carboxaldehyde, semicarbazide hydrochloride (for carboxamides) or thiosemicarbazide (for carbothioamides), and sodium acetate.

  • In a round-bottom flask, add the carbazide or thiocarbazide solution dropwise to the continuously stirred aldehyde solution at room temperature.

  • Add the aqueous solution of sodium acetate to the reaction mixture.

  • Continue stirring at room temperature. The product is expected to precipitate out within 30 to 60 minutes.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the purified product.

In Vitro Urease Inhibition Assay[4]
  • Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

  • Prepare solutions of the test compounds (pyridine carboxamide derivatives) and a standard inhibitor (e.g., thiourea) in a suitable solvent.

  • In a 96-well plate, add the urease solution to wells containing the test compounds or the standard inhibitor.

  • Incubate the plate at a specified temperature for a set time (e.g., 30 minutes at 37 °C).

  • Initiate the enzymatic reaction by adding a urea solution to each well.

  • Measure the rate of ammonia production, which is proportional to urease activity, using a suitable method such as the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

N-methylation of Pyridine-2-carboxamides[3]
  • To a solution of the pyridine-2-carboxamide derivative (1.0 equivalent) in toluene, add cesium carbonate (Cs2CO3) and phenyl trimethylammonium iodide.

  • Stir the reaction mixture at a specified temperature (e.g., reflux) for 18-22 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the N-methylated product.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to this compound derivatives.

TYK2_Signaling_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates STAT STAT TYK2->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor N-methylpyridine- 2-carboxamide Derivative Inhibitor->TYK2 inhibits

TYK2 Signaling Pathway Inhibition

HPK1_Inhibition_in_T_Cell TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 negatively regulates T_Cell_Activation T-Cell Activation (Anti-tumor Response) SLP76->T_Cell_Activation Inhibitor Pyridine-2-carboxamide Derivative Inhibitor->HPK1 inhibits

HPK1 Inhibition in T-Cell Activation

Synthesis_Workflow Start Start: Pyridine-2- carboxylic acid Step1 Reaction with Thionyl Chloride or Coupling Agent Start->Step1 Intermediate Acyl Chloride or Activated Ester Step1->Intermediate Step2 Reaction with Methylamine Intermediate->Step2 Product N-methylpyridine- 2-carboxamide Step2->Product Derivatization Further Derivatization Product->Derivatization Analogs Analogs Derivatization->Analogs

General Synthesis Workflow

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates their potential in treating a range of diseases, from inflammatory conditions and cancer to neurodegenerative disorders. The synthetic versatility of this core allows for extensive structure-activity relationship studies, paving the way for the development of novel and more effective therapeutic agents. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these promising compounds.

An In-depth Technical Guide to the Biological Activity of the N-methylpyridine-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] When functionalized with a carboxamide group, the resulting pyridine carboxamide scaffold offers a versatile and robust platform for the development of novel therapeutic agents. The nitrogen atom within the pyridine ring and the hydrogen-bonding capabilities of the amide moiety provide crucial interaction points with biological targets like enzymes and receptors.[1] This guide focuses specifically on the N-methylpyridine-2-carboxamide core, exploring the diverse and significant biological activities demonstrated by its derivatives, ranging from antimicrobial and anticancer to specific enzyme inhibition. We will delve into the quantitative data, experimental methodologies, and structure-activity relationships that define its therapeutic potential.

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated significant promise in combating a range of microbial pathogens, including drug-resistant bacteria.

Antibacterial and Antimycobacterial Activity

The scaffold is particularly notable for its efficacy against challenging bacteria like extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Mycobacterium tuberculosis.

  • Against ESBL-Producing E. coli : A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were identified as potent antibacterial agents against ESBL-producing E. coli ST131 strains.[2] Compounds 4a and 4c from this series showed the highest activity, acting as effective inhibitors of β-lactamase enzymes.[2]

  • Against Mycobacterium tuberculosis : The pyridine carboxamide scaffold has yielded promising hits against M. tuberculosis. A notable example is MMV687254 , identified from the Pathogen Box library.[3][4] This compound is specifically active against M. tuberculosis and M. bovis BCG while being inactive against a panel of other common pathogenic bacteria.[3][4] Mechanistic studies revealed that MMV687254 is a prodrug that requires hydrolysis by the amidase AmiC for its antimycobacterial activity.[3][4] Interestingly, it acts as a bacteriostatic agent in liquid cultures but becomes bactericidal within infected macrophages, where it also induces autophagy.[3][4] Derivatives of this scaffold have shown efficacy against multidrug- and extensively drug-resistant clinical strains of M. tuberculosis, with MIC values in the low micromolar range.[3] Furthermore, N-methylation of the carboxamide moiety in related pyrazine-carboxamides has been shown to slightly increase antimycobacterial activity.[5]

Table 1: Antimycobacterial Activity of Pyridine Carboxamide Derivatives

Compound/Derivative ClassOrganismActivity MetricValueReference
MMV687254M. tuberculosis (drug-resistant strains)MIC1.56–3.125 µM[3]
3-(hexylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37RvMIC25 µg/mL[5]
3-(heptylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37RvMIC25 µg/mL[5]
3-(octylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37RvMIC25 µg/mL[5]
Experimental Protocols

1.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method is a standard procedure for assessing the in vitro antimicrobial activity of compounds.[6][7]

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, M. tuberculosis) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate. A known antibiotic (e.g., Ciprofloxacin) is often used as a reference control.[7]

  • Incubation: Plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

1.2.2. Macrophage Infection Assay for Intracellular Activity

This assay assesses the ability of a compound to inhibit microbial growth within host cells.[3][4]

  • Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates.

  • Infection: The macrophages are infected with the target mycobacteria (e.g., M. tuberculosis H37Rv) at a specific multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing, and fresh medium containing serial dilutions of the test compound is added.

  • Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours).

  • Lysis and Plating: Macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on appropriate agar (e.g., Middlebrook 7H11) to determine the number of viable bacteria (CFU).

  • Analysis: The reduction in CFU in treated wells compared to untreated controls indicates the compound's intracellular activity.

experimental_workflow_antimicrobial cluster_mic MIC Determination cluster_macrophage Intracellular Assay mic1 Serial Dilution of Compound mic2 Inoculation with Standardized Bacteria mic1->mic2 mic3 Incubation (e.g., 24h, 37°C) mic2->mic3 mic4 Visual Assessment of Growth Inhibition mic3->mic4 end_mic MIC Value mic4->end_mic mac1 Macrophage Infection (Mtb) mac2 Treatment with Test Compound mac1->mac2 mac3 Incubation (e.g., 72h) mac2->mac3 mac4 Cell Lysis & CFU Plating mac3->mac4 end_macro Intracellular Efficacy (% Kill) mac4->end_macro start Synthesized Compound start->mic1 start->mac1

Caption: Workflow for antimicrobial evaluation.

Anticancer Activity

The this compound scaffold is a key component in several classes of anticancer agents, targeting various hallmarks of cancer through distinct mechanisms of action.

PARP1 Inhibition

A derivative of this scaffold, AZD5305 (5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide), has been identified as a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] This high selectivity for PARP1 over PARP2 is a significant advancement, as it is hypothesized to reduce the hematological toxicity commonly associated with less selective PARP inhibitors.[1]

Matrix Metalloproteinase (MMP) Inhibition

Dimethylpyridine-3-carboxamide derivatives have been developed as selective, non-zinc chelating inhibitors of MMP-13, an enzyme implicated in tumor invasion and metastasis.[8] These compounds exhibit a favorable therapeutic index, showing potent cytotoxicity against various cancer cell lines while being significantly less toxic to normal cells.[8]

Kinase Inhibition for Immunotherapy

Recent studies have highlighted pyridine-2-carboxamide analogues as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[9][10] HPK1 is a negative regulator of T-cell activation, and its inhibition is an attractive strategy for cancer immunotherapy.[9] Compound 19 from one such series demonstrated excellent kinase selectivity and robust in vivo efficacy in murine colorectal cancer models, especially when combined with an anti-PD-1 antibody.[9]

Activity of Thiosemicarbazone Derivatives

Thiosemicarbazones derived from pyridine-2-carboxaldehyde have shown significant antineoplastic activity.[11] Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl derivative were highly active against L1210 leukemia in mice, leading to increased survival rates.[11] These compounds are believed to exert their anticancer effects, at least in part, through iron chelation.[12]

Table 2: Anticancer Activity of this compound Derivatives

Compound ClassTarget/MechanismCancer Cell LineActivity MetricValueReference
Dimethylpyridine-carboxamidesMMP-13 InhibitionA549, MCF-7, LoVoIC₅₀3–10 µM[8]
Dimethylpyridine-carboxamidesMMP-13 InhibitionNormal FibroblastsIC₅₀50–130 µM[8]
Pyridine-2-carboxamide Analogue (Cmpd 19)HPK1 InhibitionCT26 (in vivo)TGI% (+ anti-PD-1)94.3%[9]
Pyridine-2-carboxamide Analogue (Cmpd 19)MC38 (in vivo)TGI% (+ anti-PD-1)83.3%[9]
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneAntineoplasticL1210 Leukemia (in vivo)% T/C246[11]
N-substituted 1H-indole-2-carboxamidesAntiproliferativeK-562 (Leukemia)IC₅₀0.33 µM[13]
N-substituted 1H-indole-2-carboxamidesAntiproliferativeHCT-116 (Colon)IC₅₀1.01 µM[13]
Experimental Protocols

2.5.1. MTT Assay for Cell Proliferation The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][13]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%) are calculated by plotting cell viability against compound concentration.

hpk1_pathway cluster_legend Legend TCR T-Cell Receptor (TCR) SLP76 SLP76 TCR->SLP76 Activation HPK1 HPK1 HPK1->SLP76 Phosphorylates & Inactivates SLP76->HPK1 Recruits AP1 AP-1 SLP76->AP1 Activates IL IL AP1->IL IL2 IL-2 Production (T-Cell Proliferation) Inhibitor Pyridine-2-carboxamide Inhibitor Inhibitor->HPK1 -2 -2 l1 Activation Pathway l2 Inhibitory Feedback l3 Drug Action l1_line l1_line->l1 l2_line l2_line->l2 l3_line l3_line->l3

Caption: HPK1 signaling in T-cells and site of inhibition.

Specific Enzyme Inhibition

Beyond broad anticancer and antimicrobial effects, derivatives of the scaffold have been engineered for high-potency, selective inhibition of specific enzymes involved in various disease states.

Urease Inhibition

The hyperactivity of the urease enzyme is a key factor in pathologies caused by bacteria like Helicobacter pylori, leading to gastric ulcers and potentially cancer.[14] Pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated as urease inhibitors.[14] The series showed promising results, with the carbothioamide derivative Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) and the carboxamide derivative Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) exhibiting the most potent inhibition.[14]

Table 3: Urease Inhibitory Activity

CompoundStructureIC₅₀ (µM)Reference
Rx-65-chloropyridine-2-yl-methylene hydrazine carbothioamide1.07 ± 0.043[14]
Rx-7pyridine 2-yl-methylene hydrazine carboxamide2.18 ± 0.058[14]
Rx-86-methylpyridine-2-yl methylene hydrazinecarboxamide3.41 ± 0.011[14]
Neuro-active Enzyme Inhibition

The scaffold has also been explored for diseases of the central nervous system.

  • γ-Secretase Modulation: In the context of Alzheimer's disease, a derivative named 5-{8-[(3,4'-Difluoro[1,1'-biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-methylpyridine-2-carboxamide was developed as a potent γ-secretase modulator, which led to a reduction in brain Aβ42 levels in animal models.[1]

  • Tyrosine Kinase 2 (TYK2) Inhibition: Starting from the related isomer N-methyl nicotinamide, highly selective allosteric inhibitors of TYK2 were developed.[1] TYK2 is a key enzyme in the signaling of pro-inflammatory cytokines, and these inhibitors demonstrated efficacy in a mouse model of colitis.[1]

Experimental Protocols

3.3.1. In Vitro Urease Inhibition Assay This assay measures the inhibition of urease-catalyzed urea hydrolysis.[14]

  • Enzyme Preparation: A solution of Jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a set time at room temperature.

  • Reaction Initiation: A solution of urea is added to the mixture to start the reaction. The total volume is typically brought to 200 µL in a 96-well plate.

  • Ammonia Detection: The reaction produces ammonia, which increases the pH of the medium. The rate of ammonia production is monitored by measuring the change in absorbance of a pH indicator (e.g., phenol red) at a specific wavelength (e.g., 570 nm) over time using a microplate reader.

  • Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control. IC₅₀ values are determined from the dose-response curve. Thiourea is commonly used as a standard inhibitor.

prodrug_activation cluster_mtb Inside Mycobacterium tuberculosis cluster_macrophage Inside Infected Macrophage Prodrug MMV687254 (Pyridine Carboxamide Prodrug) AmiC Amidase (AmiC) Prodrug->AmiC Enters Cell Prodrug->AmiC ActiveDrug Active Metabolite (Carboxylic Acid) AmiC->ActiveDrug Hydrolysis AmiC->ActiveDrug Autophagy Induction of Autophagy ActiveDrug->Autophagy ActiveDrug->Autophagy Bactericidal Bactericidal Effect (Mtb Killing) Autophagy->Bactericidal Autophagy->Bactericidal

Caption: Mechanism of MMV687254 in M. tuberculosis.

Conclusion

The this compound scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including antibacterial, antimycobacterial, anticancer, and specific enzyme inhibitory effects. The scaffold's chemical tractability allows for fine-tuning of its pharmacological properties, leading to the development of highly selective agents like PARP1 and HPK1 inhibitors. The success in generating compounds active against drug-resistant pathogens and complex diseases like cancer underscores its continued importance. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel therapeutic targets, and leveraging this scaffold to address unmet medical needs.

References

N-Methylpyridine-2-carboxamide: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpyridine-2-carboxamide, a simple derivative of picolinic acid, has emerged as a privileged scaffold in medicinal chemistry. Its structural rigidity, hydrogen bonding capabilities, and versatile synthetic handles have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It further delves into the significant role of its derivatives in targeting key signaling pathways implicated in cancer and other diseases, with a focus on their mechanism of action as kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Rise of a Privileged Scaffold

While the precise historical account of the initial synthesis of this compound is not extensively documented in readily available literature, its prominence has grown significantly with the advancement of medicinal chemistry. The pyridine carboxamide moiety itself is a recurring motif in numerous biologically active compounds. The addition of an N-methyl group subtly alters the molecule's properties, influencing its solubility, metabolic stability, and conformational preferences, thereby enhancing its potential as a drug candidate.

The core structure, this compound, serves as a fundamental building block for the synthesis of more complex molecules with tailored biological activities. Its derivatives have shown significant promise in various therapeutic areas, including oncology, immunology, and neurology.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

Physicochemical Data
PropertyValueReference
CAS Number 6144-78-1[1]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Appearance Solid (predicted)
Melting Point Not explicitly reported for the parent compound, but related compounds have melting points in the range of 150-230 °C.
Boiling Point Not available
Density Not available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently available in a single source. However, based on the analysis of closely related structures and general principles of spectroscopy, the following characteristic peaks can be predicted.[2][3][4][5][6][7]

1H NMR (Proton Nuclear Magnetic Resonance):

  • Pyridine Ring Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the specific substitution.

  • N-Methyl Protons: A singlet or a doublet (if coupled to the amide proton) typically in the range of δ 2.8-3.2 ppm.

  • Amide Proton (NH): A broad singlet that can appear over a wide range (δ 7.5-9.0 ppm), and its position is highly dependent on solvent and concentration.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

  • Pyridine Ring Carbons: Signals in the aromatic region (δ 120-150 ppm).

  • N-Methyl Carbon: A signal in the aliphatic region, typically around δ 25-30 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

  • N-H Bend (Amide II): A band of variable intensity around 1520-1570 cm⁻¹.

  • C-N Stretch: A band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (136.15 m/z).

  • Fragmentation Pattern: Characteristic fragments would include the loss of the methylamino group, the carbonyl group, and fragmentation of the pyridine ring.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the amidation of picolinic acid.[8]

Synthetic Workflow

G Picolinic_Acid Picolinic Acid Picolinoyl_Chloride Picolinoyl Chloride Picolinic_Acid->Picolinoyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) N_Methylpyridine_2_carboxamide This compound Picolinoyl_Chloride->N_Methylpyridine_2_carboxamide Amidation Methylamine Methylamine (CH₃NH₂)

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Activation of Picolinic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride hydrochloride is often used directly in the next step.

  • Amidation: Dissolve the crude picolinoyl chloride hydrochloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine and triethylamine in DCM. Add the methylamine solution dropwise to the stirred solution of picolinoyl chloride.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.

Role in Drug Discovery and Biological Activity

The this compound scaffold is a key component in a multitude of biologically active molecules, particularly in the field of oncology. Its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.

Targeting Kinase Signaling Pathways

One of the most significant applications of N-methylpicolinamide derivatives is in the development of kinase inhibitors. For instance, certain derivatives have shown potent inhibitory activity against Aurora B kinase, a key regulator of mitosis.[2][9][10][11] Overexpression of Aurora B is a common feature in many cancers, making it an attractive therapeutic target.

G cluster_0 Upstream Signaling cluster_1 Mitotic Regulation BRAF BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK FOXM1 FOXM1 ERK->FOXM1 Aurora_B Aurora B Kinase FOXM1->Aurora_B Transcriptional Activation Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint N_Methylpicolinamide N-Methylpicolinamide Derivatives N_Methylpicolinamide->Aurora_B Inhibition

Caption: Inhibition of the Aurora B kinase signaling pathway.

The diagram above illustrates a simplified representation of the signaling pathway involving Aurora B kinase. Upstream signals, such as those from the BRAF/MEK/ERK pathway, can lead to the transcriptional activation of Aurora B via transcription factors like FOXM1.[12] Aurora B then plays a crucial role in ensuring proper chromosome segregation, cytokinesis, and the spindle assembly checkpoint during mitosis.[9][10][13] N-methylpicolinamide-based inhibitors can block the activity of Aurora B, leading to mitotic arrest and ultimately, cancer cell death.

Quantitative Biological Data

The following table summarizes the in vitro anti-proliferative activity of a representative N-methylpicolinamide derivative against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 6p HepG2 (Liver Cancer)<10[9]
HCT-116 (Colon Cancer)<10[9]
SW480 (Colon Cancer)<10[9]
SPC-A1 (Lung Cancer)<10[9]
A375 (Melanoma)<10[9]

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable scaffold in the pursuit of novel therapeutics. Its straightforward synthesis and the amenability of its structure to chemical modification have allowed for the generation of extensive libraries of derivatives with diverse biological activities. The success of N-methylpicolinamide-based compounds as potent kinase inhibitors underscores the potential of this core structure in developing targeted therapies for cancer and other diseases driven by aberrant signaling pathways.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for enhanced potency and selectivity against specific biological targets.

  • Exploration of New Biological Targets: Investigating the potential of N-methylpicolinamide derivatives to modulate other classes of enzymes and receptors.

  • Pharmacokinetic Optimization: Improving the drug-like properties of these compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

  • Combination Therapies: Evaluating the synergistic effects of N-methylpicolinamide-based drugs with existing therapeutic agents.

The continued exploration of the chemical space around the this compound core holds great promise for the discovery of the next generation of innovative medicines.

References

N-methylpyridine-2-carboxamide (2PY): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Metabolism, Analysis, and Biological Significance of a Key Nicotinamide Metabolite

Introduction

N-methylpyridine-2-carboxamide, more formally known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a primary terminal metabolite of nicotinamide (NAM), a form of vitamin B3.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of 2PY's role as a metabolite. It delves into its biochemical pathways, quantitative data on its physiological and pathophysiological concentrations, detailed experimental protocols for its analysis, and its biological significance, particularly as a uremic toxin and an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1).

Biochemical Pathways of 2PY Formation

The formation of 2PY is a key step in the catabolism of nicotinamide. This process primarily occurs in the liver and involves a two-step enzymatic conversion.

Metabolic Pathway of N1-Methyl-2-pyridone-5-carboxamide (2PY) Formation

metabolic_pathway Nicotinamide Nicotinamide (NAM) MNA N1-Methylnicotinamide (MNA) Nicotinamide->MNA Nicotinamide N-methyl- transferase (NNMT) PY2 N1-Methyl-2-pyridone-5-carboxamide (2PY) MNA->PY2 Aldehyde Oxidase (AOX) PY4 N1-Methyl-4-pyridone-3-carboxamide (4PY) MNA->PY4 Aldehyde Oxidase (AOX)

Figure 1: Metabolic pathway of 2PY formation from nicotinamide.

The metabolic cascade begins with the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). Subsequently, aldehyde oxidase (AOX) catalyzes the oxidation of MNA to either 2PY or its isomer, N1-methyl-4-pyridone-3-carboxamide (4PY).[3]

Quantitative Data

The concentration of 2PY in biological fluids is a critical parameter, particularly in the context of kidney function. The following tables summarize key quantitative data gathered from various studies.

Table 1: Plasma Concentrations of N1-Methyl-2-pyridone-5-carboxamide (2PY)

PopulationMean Concentration (ng/mL)Mean Concentration (µmol/L)Reference(s)
Healthy Subjects140 ± 200.92 ± 0.13[1]
Healthy Subjects126 ± 270.83 ± 0.18[4]
Healthy Subjects1370 ± 6809.01 ± 4.47[1]
Patients with Chronic Kidney Disease (CKD)3100 ± 1870 (Hemodialysis)20.37 ± 12.29 (Hemodialysis)[1]
Patients with Chronic Kidney Disease (CKD)4020 ± 3280 (Uremic)26.42 ± 21.56 (Uremic)[1]
Patients with Chronic Kidney Disease (CKD)6086 (Dialysis)40 (Dialysis)[4]
Patients with Chronic Kidney Disease (CKD)up to 7800 ± 3590 (Uremic)up to 51.26 ± 23.60 (Uremic)[1]

Table 2: Pharmacokinetic and In Vitro Inhibition Data for N1-Methyl-2-pyridone-5-carboxamide (2PY)

ParameterValueReference(s)
Elimination Half-life (t½)~1-3 hours (of parent NAM)[5]
PARP-1 Inhibition (IC50)8 µM (1.22 mg/L)[1][6]

Table 3: Urinary Excretion of Nicotinamide Metabolites in Healthy vs. Renal Transplant Recipients (RTR)

MetaboliteHealthy Kidney Donors (µmol/day)Renal Transplant Recipients (RTR) (µmol/day)Reference(s)
2Py155.6 (119.6–217.6)178.1 (130.3–242.8)[7]
N1-MN41.4 (31.6–57.2)22.0 (15.8–31.8)[7]

Experimental Protocols

Accurate quantification of 2PY is essential for clinical and research applications. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common analytical technique.

Protocol 1: Quantification of 2PY in Human Urine by HPLC-UV

This protocol is a composite based on methodologies described in the literature for the analysis of nicotinamide metabolites.[8][9][10][11]

1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction

  • To 1 mL of urine, add an appropriate internal standard.

  • Add a saturating amount of a salt (e.g., sodium chloride or ammonium sulfate) to the urine sample and vortex to dissolve.

  • Add an equal volume of a water-miscible organic solvent (e.g., acetonitrile).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.

  • Carefully collect the upper organic layer containing the extracted analytes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • Column: Biphenyl column (e.g., 100 × 2.1 mm, 2.6-μm particle size).[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like 1-heptanesulfonic acid can be added to the mobile phase to improve the retention of the polar analytes.[10]

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Detection: UV detection at a wavelength of approximately 260 nm.[12]

  • Quantification: Create a calibration curve using standards of known 2PY concentrations. The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.

Experimental Workflow for HPLC Analysis of 2PY in Urine

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is salt_add Add Salt (Salting Out) add_is->salt_add solvent_add Add Organic Solvent salt_add->solvent_add vortex Vortex solvent_add->vortex centrifuge Centrifuge vortex->centrifuge extract Collect Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Injection reconstitute->hplc separation Chromatographic Separation (Biphenyl Column) hplc->separation detection UV Detection (260 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Figure 2: Workflow for the quantification of 2PY in urine by HPLC-UV.

Biological Significance and Clinical Relevance

Uremic Toxin in Chronic Kidney Disease (CKD)

2PY is recognized as a uremic toxin, a substance that accumulates in the body due to impaired renal function.[1] As demonstrated in Table 1, the plasma concentrations of 2PY are significantly elevated in patients with CKD, particularly those on dialysis. This accumulation is a direct consequence of the kidneys' reduced ability to excrete the metabolite. The elevated levels of 2PY are thought to contribute to the systemic toxicity observed in uremia.

Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)

One of the most significant biological activities of 2PY is its ability to inhibit PARP-1, an enzyme crucial for DNA repair and genomic stability.[6][13] The IC50 value for PARP-1 inhibition by 2PY is approximately 8 µM, a concentration that is reached and often exceeded in the plasma of dialysis patients.[1] This inhibition of PARP-1 by uremic concentrations of 2PY may have profound physiological consequences, potentially contributing to the increased DNA damage and genomic instability observed in patients with CKD.

Logical Relationship of 2PY in Chronic Kidney Disease

logical_relationship CKD Chronic Kidney Disease (CKD) Reduced_Excretion Reduced Renal Excretion of 2PY CKD->Reduced_Excretion Increased_2PY Increased Plasma Concentration of 2PY Reduced_Excretion->Increased_2PY PARP1_Inhibition Inhibition of PARP-1 Increased_2PY->PARP1_Inhibition Uremic_Toxicity Contribution to Uremic Toxicity Increased_2PY->Uremic_Toxicity DNA_Damage Increased DNA Damage & Genomic Instability PARP1_Inhibition->DNA_Damage DNA_Damage->Uremic_Toxicity

Figure 3: The role of 2PY in the pathophysiology of chronic kidney disease.

Conclusion

N1-Methyl-2-pyridone-5-carboxamide (2PY) is a critical metabolite in the nicotinamide pathway. Its accumulation in chronic kidney disease classifies it as a significant uremic toxin, with its inhibitory action on PARP-1 highlighting a potential mechanism for its toxicity. The analytical methods outlined in this guide provide a framework for the accurate quantification of 2PY, which is essential for further research into its physiological and pathological roles. A deeper understanding of 2PY metabolism and function will be vital for developing therapeutic strategies to mitigate its adverse effects in patients with renal impairment and for exploring its broader implications in cellular biology and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-methylpyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug discovery. The introduction of a methyl group on the amide nitrogen can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability. This protocol describes a selective N-methylation reaction using phenyl trimethylammonium iodide, a safe and easy-to-handle solid methylating agent, which offers high yields and monoselectivity.[1]

Reaction Principle

The synthesis of this compound is achieved through the N-methylation of pyridine-2-carboxamide. This reaction involves the deprotonation of the amide N-H bond using a suitable base, followed by a nucleophilic attack of the resulting amidate anion on the methylating agent. A common challenge in amide alkylation is the potential for O-alkylation, which leads to the formation of imidates.[1] The described protocol, however, demonstrates high selectivity for N-methylation by utilizing phenyl trimethylammonium iodide with cesium carbonate as the base in toluene.[1]

Quantitative Data

The following table summarizes representative quantitative data for the N-methylation of pyridine-2-carboxamide and related derivatives using a general protocol.[1]

EntrySubstrate (Pyridine-2-carboxamide)ProductReaction Time (h)Yield (%)
1Pyridine-2-carboxamideThis compound1885
24-Chloropyridine-2-carboxamide4-Chloro-N-methylpyridine-2-carboxamide2082
35-Bromopyridine-2-carboxamide5-Bromo-N-methylpyridine-2-carboxamide2088
44-Methoxypyridine-2-carboxamide4-Methoxy-N-methylpyridine-2-carboxamide2279
56-Methylpyridine-2-carboxamideN,6-Dimethylpyridine-2-carboxamide1887

Experimental Protocol

This protocol details the methodology for the N-methylation of pyridine-2-carboxamide.

Materials:

  • Pyridine-2-carboxamide (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)[1]

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 8 mL glass vial with a magnetic stirring bar and a septum screw cap

  • Argon or Nitrogen gas supply

  • Heating block or oil bath

Procedure:

Reaction Setup:

  • To an 8 mL glass vial equipped with a magnetic stirring bar, add the pyridine-2-carboxamide derivative (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[1]

  • Seal the vial with a septum screw cap.

  • Evacuate and backfill the vial with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

Reaction Execution:

  • Place the sealed vial in a preheated heating block or oil bath set to the desired temperature.

  • Stir the reaction mixture vigorously for the time indicated in the data table or until completion as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Visualizations

Synthesis_Reaction cluster_reactants Reactants & Reagents Pyridine-2-carboxamide Pyridine-2-carboxamide C₆H₆N₂O Product This compound C₇H₈N₂O Pyridine-2-carboxamide->Product N-methylation Methylating_Agent Phenyl trimethylammonium iodide PhMe₃NI Methylating_Agent->Product Base Cesium carbonate Cs₂CO₃ Base->Product

Caption: Chemical transformation for the synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup: Combine Pyridine-2-carboxamide, PhMe₃NI, and Cs₂CO₃ in a vial. B 2. Inert Atmosphere: Evacuate and backfill the vial with Argon or Nitrogen. A->B C 3. Add Solvent: Inject anhydrous toluene. B->C D 4. Reaction: Heat and stir the mixture. C->D E 5. Work-up: Cool, dilute with EtOAc, and wash with water and brine. D->E F 6. Drying & Concentration: Dry with Na₂SO₄, filter, and evaporate the solvent. E->F G 7. Purification: Purify by flash column chromatography. F->G H This compound G->H

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

N-methylation of pyridine-2-carboxamide experimental procedure

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Methylation of Pyridine-2-Carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation of pyridine-2-carboxamides is a crucial transformation in medicinal chemistry and drug development. The N-methylated products often exhibit altered pharmacological properties, including improved potency, selectivity, and pharmacokinetic profiles, compared to their secondary amide counterparts. This document provides a detailed experimental protocol for the N-methylation of pyridine-2-carboxamide derivatives.

The primary method detailed involves the deprotonation of the amide N-H bond using a suitable base, followed by a nucleophilic attack on a methylating agent.[1] A common challenge in this reaction is the potential for O-alkylation, which can lead to the formation of imidate byproducts.[1] The selection of appropriate reagents and conditions is therefore critical to ensure high yields and selectivity for the desired N-methylated product.

Alternative synthetic routes to N-methylated pyridine-2-carboxamides include the coupling of picolinic acid with methylamine using peptide coupling agents or the reaction of a picolinoyl chloride intermediate with methylamine.[2]

Experimental Protocol: N-Methylation using Phenyl Trimethylammonium Iodide

This protocol describes the N-methylation of substituted pyridine-2-carboxamides using phenyl trimethylammonium iodide as the methylating agent and cesium carbonate as the base.[1]

Materials:

  • Pyridine-2-carboxamide derivative (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 8 mL glass vial with a magnetic stirring bar and a septum screw cap

  • Argon or Nitrogen gas supply

  • Heating block or oil bath

Procedure:

  • Reaction Setup:

    • To an 8 mL glass vial equipped with a magnetic stirring bar, add the pyridine-2-carboxamide derivative (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[1]

    • Seal the vial with a septum screw cap.

    • Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M with respect to the starting amide.[1]

  • Reaction:

    • Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C, although the specific temperature may require optimization).

    • Stir the reaction mixture vigorously for the required time (typically 18-22 hours).[1]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methylated product.

Data Presentation

The following table summarizes the reaction outcomes for the N-methylation of various pyridine-2-carboxamide derivatives using the protocol described above.[1]

EntrySubstrate (Pyridine-2-carboxamide)ProductReaction Time (h)Yield (%)
1Pyridine-2-carboxamideN-methylpyridine-2-carboxamide1885
24-Chloropyridine-2-carboxamide4-Chloro-N-methylpyridine-2-carboxamide2082
35-Bromopyridine-2-carboxamide5-Bromo-N-methylpyridine-2-carboxamide2088
44-Methoxypyridine-2-carboxamide4-Methoxy-N-methylpyridine-2-carboxamide2279
56-Methylpyridine-2-carboxamideN,6-Dimethylpyridine-2-carboxamide1887

Visualizations

Experimental Workflow for N-Methylation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Pyridine-2-carboxamide - PhMe3NI - Cs2CO3 inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm add_solvent Add Anhydrous Toluene inert_atm->add_solvent heat_stir Heat and Stir (18-22 h) add_solvent->heat_stir cool_dilute Cool to RT & Dilute with EtOAc heat_stir->cool_dilute wash Wash with H2O and Brine cool_dilute->wash dry_concentrate Dry (Na2SO4) & Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product product purify->product Pure N-Methylated Product

Caption: Workflow for the N-methylation of pyridine-2-carboxamide.

Reaction Scheme

reaction_scheme reactant Pyridine-2-carboxamide Derivative product N-Methyl-Pyridine-2-carboxamide Derivative reactant->product PhMe3NI, Cs2CO3 Toluene, Heat

Caption: General reaction scheme for N-methylation.

References

Application Notes and Protocols for the Spectroscopic Analysis of N-methylpyridine-2-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-methylpyridine-2-carboxamide and its derivatives. This document offers detailed experimental protocols and data interpretation guidelines to support research, development, and quality control activities involving this important class of chemical compounds.

Introduction

This compound and its analogues are significant scaffolds in medicinal chemistry and drug development, forming the core structure of various pharmacologically active agents. Spectroscopic techniques such as FT-IR and NMR are indispensable for the structural elucidation, identification, and purity assessment of these molecules. FT-IR spectroscopy provides information about the functional groups present, while NMR spectroscopy offers detailed insights into the molecular structure and connectivity of atoms.

FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic infrared absorption frequencies.

Expected FT-IR Spectral Features of this compound

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
N-H (Amide)3350 - 3250Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Methyl)2975 - 2850Stretching
C=O (Amide I)1680 - 1630Stretching
C=N, C=C (Pyridine ring)1600 - 1450Stretching
N-H (Amide II)1570 - 1515Bending
C-N1400 - 1200Stretching

Note: The exact peak positions can be influenced by the sample state (solid or liquid) and intermolecular interactions such as hydrogen bonding.

Experimental Protocol: FT-IR Analysis

This protocol outlines the general procedure for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind 1-2 mg of the sample in an agate mortar and pestle.

    • Add 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

    • Continue grinding the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.

FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample Mix Mix with KBr Grind->Mix 1-2 mg sample 100-200 mg KBr Press Press into Pellet Mix->Press Background Collect Background Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process & Analyze Acquire->Process

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used.

Expected NMR Spectral Features of this compound

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (positions 3, 4, 5)7.0 - 8.5Doublet, Triplet, Doublet
Pyridine-H (position 6)8.5 - 9.0Doublet
N-H (Amide)7.5 - 8.5Broad Singlet
N-CH₃ (Methyl)2.8 - 3.2Singlet (or Doublet if coupled to N-H)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)160 - 170
Pyridine-C (positions 2, 6)145 - 155
Pyridine-C (positions 3, 4, 5)120 - 140
N-CH₃ (Methyl)25 - 35

Note: Chemical shifts are highly dependent on the solvent used.

Experimental Protocol: NMR Analysis

This protocol describes the general procedure for preparing a sample for solution-state NMR analysis.

Materials:

  • This compound sample (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Pipette or syringe

Procedure:

  • Sample Preparation:

    • Weigh 5-20 mg of the sample directly into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used if necessary.

  • Tube Filling:

    • Transfer the solution into a clean NMR tube using a pipette or syringe, avoiding the introduction of any solid particles.

    • The final volume in the NMR tube should result in a column height of approximately 4-5 cm.

  • Data Acquisition:

    • Cap the NMR tube securely and label it appropriately.

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning, locking, and shimming procedures.

    • Acquire the desired NMR spectra (e.g., ¹H, ¹³C, and 2D experiments like COSY and HSQC).

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve 5-20 mg sample 0.6-0.7 mL solvent Transfer Transfer to NMR Tube Dissolve->Transfer Shim Lock & Shim Transfer->Shim Acquire Acquire Spectra Shim->Acquire Process Process & Analyze Acquire->Process

Caption: Workflow for NMR data acquisition.

Structural Correlation of Spectroscopic Data

The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected spectroscopic signals.

structure_spectra cluster_structure Molecular Structure cluster_ftir FT-IR Signals cluster_nmr NMR Signals (¹H & ¹³C) mol_structure ftir_nh N-H Stretch ~3300 cm⁻¹ mol_structure->ftir_nh Amide N-H ftir_co C=O Stretch ~1650 cm⁻¹ mol_structure->ftir_co Amide C=O ftir_ring Pyridine Ring ~1600-1450 cm⁻¹ mol_structure->ftir_ring Pyridine nmr_arom Aromatic Protons (7.0-9.0 ppm) mol_structure->nmr_arom Pyridine H nmr_ch3 Methyl Protons (2.8-3.2 ppm) mol_structure->nmr_ch3 Methyl H nmr_c_co Carbonyl Carbon (160-170 ppm) mol_structure->nmr_c_co Carbonyl C nmr_c_ch3 Methyl Carbon (25-35 ppm) mol_structure->nmr_c_ch3 Methyl C

Caption: Correlation of this compound structure with its key spectroscopic signals.

Conclusion

FT-IR and NMR spectroscopy are essential analytical tools for the characterization of this compound and its derivatives. The protocols and expected spectral data presented in these application notes provide a foundational guide for researchers in the pharmaceutical and chemical industries. While experimental data for the parent compound is elusive in public domains, the principles outlined here, along with data from related structures, allow for confident structural verification and purity assessment.

References

Application Note: Mass Spectrometry Analysis of N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of N-methylpyridine-2-carboxamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a heterocyclic amide of interest in various fields, including drug discovery and metabolism studies. This application note outlines the predicted mass spectral data, a comprehensive sample preparation protocol, and a robust LC-MS/MS method for its analysis in biological matrices. The provided protocols are intended to serve as a starting point for method development and validation in a research setting.

Introduction

This compound (C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) is a derivative of picolinamide. The analysis of such small molecules is crucial in pharmaceutical research for pharmacokinetic studies, metabolite identification, and in understanding biological pathways. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for the accurate quantification of this and similar compounds in complex biological samples.

Predicted Mass Spectrometry Data

Due to the limited availability of public mass spectral data for this compound, the following mass-to-charge ratios (m/z) for the parent ion and potential fragment ions are predicted based on the fragmentation patterns of similar structures, such as amides and pyridine derivatives.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion DescriptionPredicted m/zFragmentation Pathway
[M+H]⁺ (Parent Ion) 137.07 Protonation of the molecule
Fragment Ion 1122.05Loss of the methyl group (-CH₃)
Fragment Ion 2106.05Loss of the methylamino group (-NHCH₃)
Fragment Ion 378.03Pyridine ring fragment

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is designed for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte at a known concentration)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 2: LC-MS/MS Method Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Multiple Reaction Monitoring (MRM) Transitions
This compound (Quantifier)137.1 > 106.1
This compound (Qualifier)137.1 > 78.0
Internal StandardTo be determined based on the selected IS

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of this compound.

Table 3: Quantitative Analysis Parameters

ParameterValue
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15
Precursor Ion (m/z)137.1
Product Ion (Quantifier, m/z)106.1
Product Ion (Qualifier, m/z)78.0
Retention Time~ 3.5 min (dependent on the specific LC system)
Linearity (r²)> 0.99
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is precipitation Protein Precipitation (Cold Acetonitrile) is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter supernatant->filter lcvial LC-MS Vial filter->lcvial hplc HPLC Separation (C18 Column) lcvial->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem Mass Spectrometry (MRM Mode) esi->msms data Data Acquisition & Analysis msms->data

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway parent [M+H]⁺ m/z = 137.07 (this compound) frag1 Fragment 1 m/z = 122.05 parent->frag1 - CH₃ frag2 Fragment 2 m/z = 106.05 parent->frag2 - NHCH₃ frag3 Fragment 3 m/z = 78.03 frag2->frag3 - CO

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation data, offer a solid foundation for researchers to develop and validate their own quantitative assays. The provided methods are versatile and can be adapted to various biological matrices and research questions in the fields of drug metabolism and pharmacokinetics.

Application Notes and Protocols for N-methylpyridine-2-carboxamide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of N-methylpyridine-2-carboxamide and related pyridine carboxamide ligands in the field of catalysis. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this versatile ligand scaffold.

Introduction to this compound as a Ligand

This compound is a bidentate ligand that coordinates to metal centers through the pyridine nitrogen and the amide oxygen or, upon deprotonation, the amide nitrogen.[1][2] This chelation forms a stable five-membered ring, which is a common feature in many successful catalyst designs.[1] The electronic properties of the pyridine ring and the steric environment around the metal center can be readily tuned by modifying substituents on the pyridine or the amide group, making pyridine carboxamides a versatile class of ligands for a wide range of catalytic transformations.[1]

While specific catalytic applications of this compound are not extensively documented in dedicated studies, its structural motifs are present in a variety of catalytically active complexes. The broader family of pyridine carboxamide ligands has found utility in several key areas of catalysis, including cross-coupling reactions, oxidation catalysis, and asymmetric synthesis.[1] These ligands are valued for their ability to stabilize metal centers in various oxidation states and for their robustness under diverse reaction conditions.

Key Applications and Catalytic Systems

The versatility of the pyridine carboxamide scaffold allows for its use in several important catalytic transformations. Below are key application areas with examples drawn from related systems, which can serve as a starting point for exploring the potential of this compound.

2.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing pyridine carboxamide ligands are effective catalyst precursors for cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials chemistry.[1][3] These reactions, such as the Suzuki-Miyaura coupling, are invaluable for the formation of carbon-carbon bonds.[3][4] The pyridine carboxamide ligand can stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle, promoting efficient and selective bond formation.[5]

2.2. Oxidation Catalysis

The ability of pyridine carboxamide ligands to stabilize high-valent metal centers makes them suitable for oxidation catalysis. For instance, ruthenium(II) complexes with related picoline-derived ligands have been shown to catalyze the oxidation of alcohols to carboxylates using nitrous oxide as the oxidant.[6] Although not involving this compound directly, this highlights the potential of this ligand class in mediating oxidation reactions.

2.3. Asymmetric Catalysis

Chiral pyridine carboxamide ligands have been employed in asymmetric catalysis to achieve high stereoselectivity.[1] While this compound itself is achiral, its derivatives can be made chiral to induce enantioselectivity. For example, nickel complexes with chiral aminophenol sulfonamide ligands have been used in the asymmetric Henry reaction of 2-acylpyridine N-oxides, demonstrating the compatibility of the pyridine N-oxide moiety (related to the pyridine in our ligand) in asymmetric transformations.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on catalytic systems employing pyridine carboxamide and related ligands. This data provides a benchmark for catalyst performance and can guide the optimization of reactions using this compound.

Table 1: Performance of Palladium-Pyridine Carboxamide Catalysts in Phenylacetylene Polymerization

Catalyst PrecursorLigandCo-catalystMolecular Weight (Da)Reference
1 2-(N-phenylcarbamoyl)pyridineAgOTfup to 20,000[1]
2 2-{N-(4-methylphenylcarbamoyl)}pyridineAgOTfup to 20,000[1]
3 2-{N-(3,5-dimethylphenylcarbamoyl)}pyridineAgOTfup to 20,000[1]
4 2-{N-(3,5-dimethylphenylcarbamoyl)}6-methylpyridineAgOTfup to 20,000[1]

Table 2: Nickel-Catalyzed Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (%)Reference
2-acetylpyridine N-oxideNi(OAc)₂ / Chiral Ligandup to 99up to 99[8]
2-propionylpyridine N-oxideNi(OAc)₂ / Chiral Ligandup to 99up to 98[8]
2-butyrylpyridine N-oxideNi(OAc)₂ / Chiral Ligandup to 99up to 97[8]

Table 3: Copper-Catalyzed Cross-Coupling for α-Ketoamide Synthesis

Methyl KetonePyridin-2-amineCatalystOxidantYield (%)Reference
Acetophenone2-AminopyridineCu(OAc)₂O₂73[9]
4'-Methylacetophenone2-AminopyridineCu(OAc)₂O₂68[9]
4'-Methoxyacetophenone2-AminopyridineCu(OAc)₂O₂62[9]

Experimental Protocols

The following are detailed protocols for key experiments. These are generalized from related systems and can be adapted for use with this compound.

Protocol 1: Synthesis of a Palladium(II)-N-methylpyridine-2-carboxamide Complex

This protocol is adapted from the synthesis of similar palladium-pyridine carboxamide complexes.[1]

Materials:

  • This compound

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(NCCH₃)₂]

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during this time.

  • If a precipitate has formed, collect the solid by filtration under inert atmosphere, wash with a small amount of cold acetonitrile, and then with diethyl ether.

  • If no precipitate forms, reduce the volume of the solvent under vacuum until a solid begins to form. Then, add diethyl ether to precipitate the product completely.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under high vacuum.

  • Characterize the resulting complex by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction using a palladium-N-methylpyridine-2-carboxamide complex as a catalyst precursor.[10]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium(II)-N-methylpyridine-2-carboxamide complex (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.01-0.05 mmol).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R² Experimental_Workflow start Start: Define Reaction reagents Prepare Reactants: Aryl Halide, Boronic Acid start->reagents catalyst_prep Prepare Catalyst: Pd-N-methylpyridine-2-carboxamide reagents->catalyst_prep reaction_setup Set up Parallel Reactions (Varying Base, Solvent, Temp.) catalyst_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring workup Reaction Work-up and Isolation monitoring->workup analysis Analyze Product and Yield (NMR, GC, HPLC) workup->analysis optimization Optimize Conditions analysis->optimization optimization->reaction_setup Iterate end End: Optimized Protocol optimization->end Finalize

References

Application Notes and Protocols for N-methylpyridine-2-carboxamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential application of N-methylpyridine-2-carboxamide as a ligand in three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While direct literature precedent for the use of this compound in these specific transformations is limited, this guide offers detailed general protocols and discusses the rationale for exploring its utility based on the established roles of related pyridine and amide-containing ligands in catalysis.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and selectivity.[1][2] These reactions are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reactivity and scope of these transformations are heavily influenced by the choice of ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the active catalytic species, modulating its reactivity, and influencing the outcome of the reaction.[4][5]

This compound, a bidentate ligand, possesses both a pyridine nitrogen and an amide moiety, which can coordinate to a metal center. The electronic and steric properties of such ligands can significantly impact the catalytic cycle of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a C-C bond.[6]

Potential Role of this compound: The pyridine and amide functionalities of this compound could potentially stabilize the palladium catalyst and facilitate the transmetalation step of the catalytic cycle.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 v/v, 5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the toluene/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data Presentation:

The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the potential performance of a catalyst system employing this compound.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl92
24-Bromotoluene4-Methylbiphenyl88
31-Bromo-4-nitrobenzene4-Nitrobiphenyl95
42-Bromopyridine2-Phenylpyridine75

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OH)2, Base) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[7]

Potential Role of this compound: As a nitrogen-based ligand, this compound could offer an alternative to traditional phosphine ligands, potentially providing good stability and activity for the palladium catalyst in the Heck reaction.

General Experimental Protocol for Heck Reaction:

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • This compound (2 mol%)

  • Triethylamine (NEt₃) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve the aryl halide, palladium(II) acetate, and this compound in DMF.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the alkene and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Illustrative Data Presentation:

The following table shows hypothetical results for the Heck reaction between various aryl iodides and styrene, catalyzed by a palladium/N-methylpyridine-2-carboxamide system.

EntryAryl IodideAlkeneProductYield (%)
1IodobenzeneStyrene(E)-Stilbene85
24-IodoanisoleStyrene(E)-4-Methoxystilbene90
31-Iodo-4-nitrobenzeneStyrene(E)-4-Nitrostilbene93
42-IodopyridineStyrene(E)-2-Styrylpyridine70

Catalytic Cycle for Heck Reaction:

Heck_Reaction_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX AlkeneCoord Alkene Coordination PdII_ArX->AlkeneCoord PdII_Alkene [Ar-Pd(II)L2(Alkene)]+X- AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-CH2-CH(Ar)-Pd(II)L2-X MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim PdH H-Pd(II)L2-X BetaHydrideElim->PdH Product Substituted Alkene BetaHydrideElim->Product BaseRegen Base PdH->BaseRegen BaseRegen->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][3]

Potential Role of this compound: The bidentate nature of this compound could provide a stable catalytic complex, facilitating the key steps of oxidative addition and reductive elimination in the Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • This compound (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, this compound, and sodium tert-butoxide.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add toluene, followed by the aryl halide and the amine.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ether, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Illustrative Data Presentation:

The following table provides hypothetical data for the Buchwald-Hartwig amination of 4-bromotoluene with various amines, showcasing the potential of a palladium catalyst system with this compound.

EntryAmineProductYield (%)
1AnilineN-(p-tolyl)aniline89
2Morpholine4-(p-tolyl)morpholine94
3n-ButylamineN-butyl-4-methylaniline85
4DiethylamineN,N-diethyl-4-methylaniline78

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX AmineCoord Amine Coordination (R2NH) PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)L2(HNR2)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L2-NR2 Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

While specific applications of this compound in palladium-catalyzed cross-coupling reactions are not yet widely reported, its structural features suggest it is a promising candidate for investigation as a ligand. The general protocols provided herein serve as a starting point for researchers to explore its potential. Further studies are warranted to systematically evaluate its performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, including optimization of reaction conditions and comparison with established ligand systems. Such investigations could lead to the development of novel and efficient catalytic systems for important synthetic transformations.

References

Application Notes and Protocols for N-methylpyridine-2-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving N-methylpyridine-2-carboxamide, a versatile building block in medicinal chemistry and drug discovery. The pyridine carboxamide scaffold is a privileged structure found in numerous pharmacologically active compounds. The N-methylation of the amide can significantly influence a molecule's properties, including its potency, selectivity, and metabolic stability.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound (CAS: 6144-78-1) is presented below. This data is crucial for its identification, purification, and characterization.

PropertyValueReference
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Appearance White to off-white solid[2]
IUPAC Name This compound[]
Canonical SMILES CNC(=O)C1=CC=CC=N1[]
Solubility Moderately soluble in polar solvents[2]

Spectroscopic Data:

Spectrum TypeKey Peaks/Shifts
¹H NMR Data not explicitly found for the target molecule in the search results. Typical shifts for related structures suggest peaks for the methyl group, and aromatic protons on the pyridine ring.
¹³C NMR Data not explicitly found for the target molecule in the search results. Expected signals would include the methyl carbon, aromatic carbons, and the carbonyl carbon.
FTIR (cm⁻¹) Data not explicitly found. Expected peaks include N-H stretch (if any secondary amine is present), C-H stretches (aromatic and aliphatic), C=O stretch (amide), and C=N/C=C stretches (pyridine ring).
Mass Spectrum (m/z) Expected molecular ion peak [M]⁺ at approximately 136.15.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, covering both the classical acyl chloride method and modern peptide coupling techniques.

Protocol 1: Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of picolinic acid to its highly reactive acyl chloride, followed by amidation with methylamine.

Step 1: Formation of Picolinoyl Chloride

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Catalytic N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and gas inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of picolinic acid in the anhydrous solvent, add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride, which can be used directly in the next step.

Step 2: Amidation with Methylamine

Materials:

  • Picolinoyl chloride (from Step 1)

  • Methylamine (solution in THF or as a gas)

  • Anhydrous solvent (e.g., DCM or THF)

  • Base (e.g., Triethylamine or Pyridine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude picolinoyl chloride in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of methylamine and the base to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Synthesis using Peptide Coupling Agents (HATU)

This one-pot protocol utilizes a peptide coupling agent to facilitate the direct formation of the amide bond between picolinic acid and methylamine under milder conditions.

Materials:

  • Picolinic acid

  • Methylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve picolinic acid in anhydrous DMF in a round-bottom flask.

  • Add methylamine hydrochloride to the solution.

  • Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the mixture and stir for a few minutes to liberate the free amine.

  • Add HATU (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the synthesis workflows for this compound.

Synthesis_Workflows cluster_AcylChloride Protocol 1: Acyl Chloride Method cluster_CouplingAgent Protocol 2: Peptide Coupling Method Picolinic_Acid1 Picolinic Acid Picolinoyl_Chloride Picolinoyl Chloride Picolinic_Acid1->Picolinoyl_Chloride Activation SOCl2 SOCl₂, cat. DMF NMPCA1 N-methylpyridine- 2-carboxamide Picolinoyl_Chloride->NMPCA1 Amidation Methylamine1 Methylamine, Base Picolinic_Acid2 Picolinic Acid NMPCA2 N-methylpyridine- 2-carboxamide Picolinic_Acid2->NMPCA2 Methylamine2 Methylamine Methylamine2->NMPCA2 HATU HATU, Base

Caption: Synthesis workflows for this compound.

Reactions of this compound

The reactivity of this compound is primarily dictated by the pyridine ring and the amide functionality.

  • Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the N-methylcarboxamide group at the 2-position can influence the regioselectivity of such reactions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The reactivity can be further enhanced by N-alkylation of the pyridine nitrogen to form a pyridinium salt.

  • Amide Group Reactivity: The amide group itself is relatively stable. The nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen less nucleophilic. However, the amide N-H proton (in the case of the non-methylated precursor) can be deprotonated with a strong base to form an amidate, which is a potent nucleophile for reactions like N-alkylation. The carbonyl oxygen can be protonated under acidic conditions, activating the carbonyl carbon towards nucleophilic attack.

The following diagram illustrates the general reactivity of the this compound scaffold.

Reactivity_Diagram cluster_Pyridine_Reactions Pyridine Ring Reactions cluster_Amide_Reactions Amide Group Reactions NMPCA This compound Electrophilic_Attack Electrophilic Aromatic Substitution (generally slow) NMPCA->Electrophilic_Attack Electrophile (E⁺) Nucleophilic_Attack Nucleophilic Aromatic Substitution NMPCA->Nucleophilic_Attack Nucleophile (Nu⁻) Hydrolysis Hydrolysis (acidic or basic) NMPCA->Hydrolysis H₂O, H⁺ or OH⁻ Reduction Reduction NMPCA->Reduction Reducing Agent (e.g., LiAlH₄)

Caption: General reactivity of this compound.

Applications in Drug Discovery

Pyridine carboxamide derivatives are of significant interest in drug discovery due to their diverse biological activities. While specific biological data for this compound is not extensively detailed in the provided search results, the broader class of compounds has been investigated for various therapeutic applications. For instance, a structural isomer, N1-methyl-2-pyridone-5-carboxamide, is a known metabolite of nicotinamide adenine dinucleotide (NAD) and has been implicated in chronic kidney disease. Other pyridine carboxamide derivatives have shown potential as anti-inflammatory agents, and inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold. The synthesis and derivatization of this compound are therefore valuable for generating compound libraries for screening against a wide range of biological targets.

References

Application Notes and Protocols for Biological Assays of N-methylpyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse biological activities of N-methylpyridine-2-carboxamide derivatives and detailed protocols for their evaluation. This scaffold is a key pharmacophore in a range of biologically active compounds, demonstrating utility in oncology, infectious diseases, and immunotherapy.

Biological Activities and Applications

This compound derivatives have been identified as potent modulators of various biological targets. Their versatile structure allows for modifications that lead to a wide spectrum of activities, including:

  • Anticancer Activity: Many derivatives exhibit significant antiproliferative effects against various cancer cell lines. A notable example is Sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell and hepatocellular carcinoma. The mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and angiogenesis.

  • Enzyme Inhibition: This class of compounds has been shown to inhibit enzymes critical for disease progression. A prominent example is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. PARP inhibitors are a promising class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations.

  • Immunomodulatory Effects: Certain derivatives have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. By inhibiting HPK1, these compounds can enhance the immune response against cancer cells, making them attractive targets for cancer immunotherapy.

  • Antimicrobial Activity: Several this compound derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but they represent a promising scaffold for the development of new anti-infective agents.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
SorafenibHepG2 (Liver)MTT Assay3.9[1]
2-morpholino-4-anilinoquinoline derivative 3dHepG2 (Liver)Not Specified8.50[2]
2-morpholino-4-anilinoquinoline derivative 3eHepG2 (Liver)Not Specified12.76[2]
Sulfonamide-bearing PCA 2A549, MCF-7, PC-3, HepG2Not Specified1.2 - 9.1[3]
Sulfonamide-bearing PCA 3A549, MCF-7, PC-3, HepG2Not Specified1.2 - 9.1[3]
Sulfonamide-bearing PCA 5A549, MCF-7, PC-3, HepG2Not Specified1.2 - 9.1[3]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
Pyridine Derivative EStaphylococcus aureusBroth Microdilution16[1]
Pyridine Derivative FEscherichia coliBroth Microdilution32[1]
Pyridine Derivative GCandida albicansBroth Microdilution8[1]
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideMycobacterium tuberculosisNot Specified6.25[4]

Table 3: Enzyme Inhibition by this compound Derivatives

Compound/DerivativeTarget EnzymeAssay TypeIC50Reference
AZD9574PARP1Enzymatic AssayNot Specified[5][6]
Pyridine-2-carboxamide analogue 19HPK1Enzymatic AssayNot Specified[7]
5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6)UreaseIn-vitro Enzyme Inhibition1.07 ± 0.043 µM[8]
pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)UreaseIn-vitro Enzyme Inhibition2.18 ± 0.058 µM[8]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium from the stock solution.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well round-bottom plates

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader (optional, for turbidimetric reading)

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain on an appropriate agar plate overnight.

    • Pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the this compound derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of N-methylpyridine- 2-carboxamide Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening Library of Compounds dose_response Dose-Response Assays (IC50/MIC Determination) primary_screening->dose_response enzyme_assays Enzyme Inhibition Assays (e.g., PARP, Kinase) dose_response->enzyme_assays Active Compounds pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) enzyme_assays->pathway_analysis animal_models Animal Models of Disease (e.g., Xenograft Models) pathway_analysis->animal_models Lead Compounds pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd

Caption: General experimental workflow for the discovery and development of this compound derivatives.

parp_inhibition dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 activates par Poly(ADP-ribose) (PAR) Synthesis parp1->par no_repair Inhibition of DNA Repair parp1->no_repair recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) par->recruitment repair DNA Repair recruitment->repair cell_survival Cell Survival repair->cell_survival inhibitor This compound Derivative (PARP Inhibitor) inhibitor->parp1 inhibits apoptosis Apoptosis / Cell Death no_repair->apoptosis

Caption: Simplified signaling pathway of PARP1 inhibition by this compound derivatives in the DNA damage response.

hpk1_inhibition tcr T-Cell Receptor (TCR) Activation hpk1 HPK1 tcr->hpk1 activates slp76 SLP-76 Phosphorylation & Degradation hpk1->slp76 tcell_activation Enhanced T-Cell Activation & Proliferation hpk1->tcell_activation tcell_inhibition T-Cell Inhibition slp76->tcell_inhibition inhibitor This compound Derivative (HPK1 Inhibitor) inhibitor->hpk1 inhibits

Caption: Mechanism of HPK1 inhibition by this compound derivatives, leading to enhanced T-cell activation.

References

Troubleshooting & Optimization

troubleshooting low yield in "N-methylpyridine-2-carboxamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-methylpyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are three primary synthetic strategies for preparing this compound:

  • Direct Amidation of Picolinic Acid: This involves the direct reaction of picolinic acid with methylamine. However, this method is often challenging due to a competing acid-base reaction that forms an ammonium salt, rendering the methylamine non-nucleophilic.[1][2] Overcoming this typically requires high temperatures to dehydrate the salt, which may not be suitable for all substrates.[1][2]

  • Activation of Picolinic Acid with Coupling Agents: To circumvent the issues of direct amidation, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by methylamine at room temperature and leading to good yields.[1]

  • Via Pyridine-2-carbonyl chloride (Acyl Chloride Method): This is a widely used and often efficient two-step method. Picolinic acid is first converted to the more reactive pyridine-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[3][4] The resulting acyl chloride is then reacted with methylamine to form the desired amide.[5][6]

Q2: I'm getting a very low yield with the direct reaction of picolinic acid and methylamine. Why is this happening?

The low yield is likely due to a competing acid-base reaction between the carboxylic acid (picolinic acid) and the amine (methylamine). This reaction forms a stable ammonium carboxylate salt, which reduces the concentration of the nucleophilic amine available to attack the carbonyl carbon.[1][2] To drive the reaction towards amide formation from this salt, significant heating (often above 100°C) is required to remove water, a condition that might not be ideal for your starting materials or product.[1][2]

Q3: What are the advantages of using a coupling agent like EDC or DCC?

Coupling agents like EDC and DCC offer several advantages:

  • Milder Reaction Conditions: The reaction can typically be carried out at room temperature, avoiding the need for high heat which can decompose sensitive molecules.[1]

  • Higher Yields: These methods generally provide good to excellent yields, often in the 70-90% range.[1]

  • Suppression of Side Reactions: They prevent the unproductive acid-base reaction between the carboxylic acid and the amine.[1]

Q4: Are there any common side reactions to be aware of when using the acyl chloride method?

Yes, when preparing pyridine-2-carbonyl chloride from picolinic acid using thionyl chloride, a potential side reaction is the chlorination of the pyridine ring. This can lead to the formation of chlorinated byproducts, such as 4-chloro-N-methylpyridine-2-carboxamide, which will reduce the yield of your desired product and may complicate purification.[3][4]

Troubleshooting Guide for Low Yield

This guide addresses common issues that can lead to low yields in the synthesis of this compound.

Problem 1: Low or No Product Formation

Possible Cause Suggested Solution
Impure Starting Materials Ensure the purity of picolinic acid, methylamine, and all solvents and reagents. Impurities can lead to side reactions and inhibit the desired transformation.[7][8] Consider purifying starting materials if their purity is questionable.
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged heating.[7]
Inefficient Activation of Carboxylic Acid (if applicable) If using a coupling agent, ensure it is fresh and active. For the acyl chloride method, confirm the complete conversion of picolinic acid to the acyl chloride before adding methylamine.
Degradation of Reagents Ensure that reagents, especially temperature-sensitive ones like coupling agents and methylamine solutions, have been stored correctly.

Problem 2: Presence of Significant Byproducts

Possible Cause Suggested Solution
Formation of Chlorinated Byproducts (Acyl Chloride Method) This can occur when using thionyl chloride.[3][4] To minimize this, consider using milder chlorinating agents or optimizing the reaction temperature and time. Careful purification by column chromatography is often necessary to separate the desired product from these byproducts.[3]
Formation of Dicyclohexylurea (DCC Coupling) If using DCC as a coupling agent, the byproduct dicyclohexylurea (DCU) will precipitate out of most organic solvents. It can be removed by filtration.
Unreacted Starting Materials If significant amounts of starting materials remain, the reaction may not have gone to completion. Consider increasing the reaction time or temperature (if appropriate for the method). Also, check the stoichiometry of your reagents.

Quantitative Data Summary

The following table summarizes typical yields for different synthetic approaches to amide formation.

Synthetic Method Reagents Typical Yield Reference
Coupling Agent MethodPicolinic Acid, Methylamine, EDC/DCC70-90%[1]
Acyl Chloride MethodPicolinic Acid, SOCl₂, Methylamine31-54% (main product)[3]
Acyl Chloride Method (byproduct)Picolinic Acid, SOCl₂, Methylamine10-13% (chlorinated byproduct)[3]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

  • Formation of Pyridine-2-carbonyl chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid in an excess of thionyl chloride (SOCl₂). Reflux the mixture for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude pyridine-2-carbonyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath. Slowly add a solution of methylamine (typically a 40% solution in water or a solution in THF) to the cooled acyl chloride solution. The reaction is often exothermic. Allow the reaction to stir at room temperature for several hours or until completion is indicated by TLC.

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using EDC as a Coupling Agent

  • Reaction Setup: In a round-bottom flask, dissolve picolinic acid in a suitable aprotic solvent (e.g., DCM or DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (typically 1.1-1.5 equivalents) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) to the solution.

  • Addition of Amine: Add methylamine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow_acyl_chloride cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification A Picolinic Acid C Reflux A->C B SOCl₂ B->C D Pyridine-2-carbonyl chloride C->D F Reaction at 0°C to RT D->F E Methylamine in dry solvent E->F G This compound (Crude) F->G H Aqueous Workup G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound via the acyl chloride method.

troubleshooting_low_yield Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Pure Impure Purify Starting Materials CheckPurity->Impure Impure AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) CheckConditions->AnalyzeByproducts Optimal Suboptimal Optimize Reaction Conditions CheckConditions->Suboptimal Not Optimal SideReactions Adjust Stoichiometry or Change Synthetic Route AnalyzeByproducts->SideReactions Byproducts Identified End Improved Yield AnalyzeByproducts->End No Major Byproducts Impure->CheckConditions Suboptimal->AnalyzeByproducts SideReactions->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Pyridine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine carboxamides. The following information is designed to help you identify and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during pyridine carboxamide synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in pyridine carboxamide synthesis can arise from several factors:

  • Purity of Starting Materials : Impurities in the pyridine carboxylic acid or the amine can lead to the formation of side products, consuming your reactants and lowering the yield of the desired product.[1] It is crucial to use high-purity starting materials. For instance, nicotinic acid can be an impurity in the starting nicotinamide.[2]

  • Inefficient Amide Coupling : The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[3] Activation of the carboxylic acid is necessary.

  • Suboptimal Reaction Conditions : Incorrect temperature, reaction time, or choice of base can all contribute to low yields. For example, in the synthesis of N-(hydroxymethyl)nicotinamide, potassium carbonate has been shown to be a more effective base than sodium hydroxide or triethylamine.[2]

  • Product Decomposition : The desired pyridine carboxamide may be unstable under the reaction conditions, especially with prolonged exposure to harsh bases or high temperatures.[2]

Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A2: Several side reactions can occur during pyridine carboxamide synthesis, depending on the chosen synthetic route:

  • N-acylurea Formation : When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4]

  • Guanidinium Byproduct Formation : With uronium-based coupling reagents such as HBTU or HATU, a side reaction can occur where the amine reacts with the coupling reagent itself, leading to the formation of a guanidinium derivative.[5][6] To prevent this, it is recommended to use no more than a 1:1 molar ratio of the uronium agent to the amino acid.[5]

  • Racemization or Epimerization : If you are working with chiral amines or carboxylic acids, racemization or epimerization at the stereocenter can be a significant side reaction, particularly with carbodiimide reagents.[7][8] The use of additives like HOBt or HOAt can help to suppress this.[7]

  • Hydrolysis : If using an acyl chloride of the pyridine carboxylic acid, hydrolysis of the acyl chloride back to the carboxylic acid can occur in the presence of water. This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl formed and prevent side reactions.[9][10][11]

Q3: How can I effectively purify my pyridine carboxamide product?

A3: The purification of pyridine carboxamides can be challenging due to the basic nature of the pyridine ring, which can cause tailing on silica gel chromatography.[1] Here are some effective purification strategies:

  • Acid-Base Extraction : You can use a dilute acid wash (e.g., HCl) to protonate the pyridine ring and extract your product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Column Chromatography : While tailing can be an issue, it can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[1]

  • Crystallization : If your product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]

  • Distillation : For volatile pyridine carboxamides, distillation can be an effective purification method.[1]

Summary of Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation StrategiesPotential Impact on Yield
N-acylurea Formation Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents (DCC, EDC).[4]Use of additives like HOBt or HOAt.Moderate to High
Guanidinium Byproduct Reaction of the amine with uronium-based coupling reagents (HBTU, HATU).[5][6]Use a 1:1 molar ratio of coupling reagent to carboxylic acid; pre-activate the carboxylic acid before adding the amine.[5]Moderate
Racemization/Epimerization Loss of stereochemical integrity at a chiral center in the amine or carboxylic acid.[7][8]Use of racemization-suppressing additives (e.g., HOBt, HOAt); utilize coupling reagents known for low racemization.[7][8]Can be significant if stereopurity is critical
Hydrolysis of Acyl Chloride Reaction of the pyridine acyl chloride with water to revert to the carboxylic acid.[10][11]Use anhydrous reaction conditions; perform the reaction in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge HCl.[9][11]Moderate to High
Incomplete Reaction Unreacted starting materials remain in the final mixture.Optimize reaction time, temperature, and stoichiometry of reagents.[2]High

Detailed Experimental Protocol: Synthesis of a Pyridine Carboxamide using EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of a pyridine carboxamide from a pyridine carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This method is widely applicable and helps to minimize some of the common side reactions.

Materials:

  • Pyridine carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation : Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid. This step is crucial to minimize the side reaction of the amine with the coupling reagent.

  • Amine Addition : In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (pyridine carboxylic acid) is consumed.

  • Work-up :

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted HOBt and carboxylic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel. A gradient of hexane/ethyl acetate, potentially with the addition of 1% triethylamine to the eluent system, is often effective.[1]

Visualizations

G cluster_main Pyridine Carboxamide Synthesis Pathway Pyridine_Carboxylic_Acid Pyridine Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Acyl Chloride) Pyridine_Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Amine Amine Pyridine_Carboxamide Pyridine Carboxamide Amine->Pyridine_Carboxamide Activated_Intermediate->Pyridine_Carboxamide + Amine Coupling_Reagent Coupling Reagent (e.g., EDC, DCC, SOCl2) Coupling_Reagent->Activated_Intermediate G cluster_troubleshooting Troubleshooting Workflow Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem Identify_Side_Reaction Identify Side Reaction (TLC, LC-MS, NMR) Problem->Identify_Side_Reaction Yes Success Successful Synthesis Problem->Success No Check_Purity Check Purity of Starting Materials Identify_Side_Reaction->Check_Purity Optimize_Coupling Optimize Coupling (Reagent, Additives, Time) Identify_Side_Reaction->Optimize_Coupling Modify_Workup Modify Work-up & Purification Identify_Side_Reaction->Modify_Workup Check_Purity->Start Optimize_Coupling->Start Modify_Workup->Start

References

Technical Support Center: N-methylpyridine-2-carboxamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "N-methylpyridine-2-carboxamide" during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. For the common method of N-methylation of pyridine-2-carboxamide, likely impurities include:

  • Unreacted Pyridine-2-carboxamide: Incomplete methylation reaction can lead to the presence of the starting material.

  • O-methylated Imidate: O-alkylation is a potential side reaction during methylation, leading to the formation of the corresponding imidate byproduct.

  • Over-methylated Products: In some cases, methylation of the pyridine ring nitrogen can occur, leading to a quaternary salt.

  • Residual Reagents and Solvents: Impurities from the methylating agent, base, and solvents used in the reaction and work-up.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q3: My NMR spectrum shows broad peaks after purification. What could be the cause?

A3: Broad peaks in the NMR spectrum, particularly for the amide and methyl protons, can indicate the presence of conformational isomers or restricted bond rotation around the amide C-N bond. This is a common phenomenon for amides. Variable temperature NMR (VT-NMR) can be used to confirm this by observing if the peaks sharpen at higher temperatures. However, residual acidic or basic impurities can also cause peak broadening. Ensure all acidic or basic reagents from the workup have been thoroughly removed.

Q4: I am having difficulty removing the starting material, pyridine-2-carboxamide. What is the best approach?

A4: Pyridine-2-carboxamide is generally more polar than this compound. Therefore, flash column chromatography should provide good separation. If you are still facing issues, consider the following:

  • Optimize your eluent system: A shallower gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve resolution.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, alumina (basic or neutral) could be an alternative.

  • Acid-base extraction: You can try to selectively extract the more basic starting material with a dilute acid wash during the workup, though care must be taken as the product is also basic.

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation of this compound from a close-eluting impurity.

Possible Cause Troubleshooting Step
Inappropriate solvent systemPerform a thorough TLC analysis with various solvent systems to find an eluent that provides the best separation (aim for a ΔRf of >0.2). A common starting point is a gradient of ethyl acetate in hexanes.
Column overloadingReduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel weight.
Column channelingEnsure the column is packed uniformly without any cracks or channels. Dry packing followed by wet equilibration can sometimes give a better-packed bed.
Co-elution with a non-UV active impurityIf you are relying solely on a UV detector, you may be missing impurities. Analyze fractions by TLC or another analytical technique to confirm purity.

Issue: Significant peak tailing of the product on the silica gel column.

Possible Cause Troubleshooting Step
Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine or pyridine is sufficient to suppress this interaction and improve peak shape.[1]
The compound is not fully soluble in the eluent.Ensure your crude material is fully dissolved before loading onto the column. If dry loading, ensure it is properly adsorbed onto a small amount of silica.
Recrystallization

Issue: The compound "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
The solution is supersaturated, and the temperature drop is too rapid.Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
The chosen solvent is too good a solvent for the compound.Add a poor solvent (an "anti-solvent") dropwise to the warm solution until it just becomes cloudy, then allow it to cool slowly.
Presence of impurities that inhibit crystallization.Try to pre-purify the crude material with a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.

Issue: Low recovery of the purified product after recrystallization.

| Possible Cause | Troubleshooting Step | | The compound has significant solubility in the cold recrystallization solvent. | Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal precipitation. | | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | | Premature crystallization during hot filtration. | Preheat your filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • Preparation of the Column:

    • Select an appropriately sized column for the amount of crude material.

    • Dry pack the column with silica gel (230-400 mesh).

    • Equilibrate the column with the starting eluent (e.g., 10% ethyl acetate in hexanes) by passing several column volumes through the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to elute the product.

    • For this basic compound, consider adding 0.1-1% triethylamine to the eluent system to prevent peak tailing.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Screening:

    • Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidate solvents for this compound could include ethyl acetate, toluene, or mixed solvent systems like ethyl acetate/hexanes or methanol/water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound just completely dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Illustrative Purity Comparison of Purification Methods

Purification MethodEluent / Solvent SystemTypical Purity Achieved (%)Typical Recovery (%)Notes
Flash Chromatography10-50% Ethyl Acetate in Hexanes>98%70-90%Good for removing close-eluting impurities.
Flash Chromatography10-50% Ethyl Acetate in Hexanes + 0.5% Triethylamine>99%75-95%Improved peak shape and recovery for basic compounds.
RecrystallizationEthyl Acetate / Hexanes>97%60-80%Effective for removing less soluble or more soluble impurities.
RecrystallizationToluene>98%50-70%Can be very effective if the solubility profile is right.

Note: The values in this table are illustrative and may vary depending on the specific nature and quantity of impurities in the crude material.

Table 2: Solubility Data for a Structurally Related Compound (4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide) at 298.15 K

SolventMolar Solubility (104 x)
Methanol10.80
Ethanol5.26
n-Propanol3.51
n-Butanol2.59
Ethyl Acetate10.10
Acetonitrile13.50
Tetrahydrofuran106.00

This data for a related compound can serve as a starting point for selecting solvents for solubility and recrystallization studies of this compound.[2]

Visualizations

Purification_Workflow Crude Crude N-methylpyridine- 2-carboxamide TLC TLC Analysis Crude->TLC Decision Impurities separable by chromatography? TLC->Decision Chromatography Flash Column Chromatography Decision->Chromatography Yes Recrystallization Recrystallization Decision->Recrystallization No Analysis Purity Analysis (NMR, HPLC, etc.) Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Chromatography Start Flash Chromatography Issue Poor_Sep Poor Separation Start->Poor_Sep Tailing Peak Tailing Start->Tailing Poor_Sep_Sol Optimize Eluent (TLC) Poor_Sep->Poor_Sep_Sol Poor_Sep_Load Reduce Loading Poor_Sep->Poor_Sep_Load Poor_Sep_Pack Repack Column Poor_Sep->Poor_Sep_Pack Tailing_Mod Add Basic Modifier (e.g., 0.5% Et3N) Tailing->Tailing_Mod Tailing_Sol Ensure Full Sample Solubility Tailing->Tailing_Sol

Caption: Troubleshooting common issues in flash column chromatography.

References

purification of "N-methylpyridine-2-carboxamide" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of N-methylpyridine-2-carboxamide by column chromatography.

Troubleshooting Guide

Issue 1: Poor Separation and Peak Tailing in Chromatogram

  • Q: Why am I observing significant peak tailing and poor separation of my this compound during silica gel chromatography?

    • A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of the silica stationary phase.[1] This leads to non-ideal elution behavior, resulting in broad, tailing peaks and poor resolution from impurities.

  • Q: How can I reduce or eliminate peak tailing for this compound?

    • A: A systematic approach can significantly improve the peak shape. The most common solution is to add a small amount of a competing base to the mobile phase.[1][2]

      • Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase at a low concentration (e.g., 0.1-1%).[1][2] The competing base will preferentially interact with the acidic silanol sites, effectively shielding them from your compound.[1] A solvent system of Dichloromethane (DCM) and Methanol (MeOH) with a small percentage of Ammonium Hydroxide (NH₄OH) has been used for similar compounds.[3][4]

      • Alternative Stationary Phases: If peak tailing persists, consider using an alternative stationary phase with fewer acidic sites. Options include deactivated or end-capped silica gel, or basic stationary phases like alumina (basic or neutral).[2]

Issue 2: Low Product Recovery After Column Chromatography

  • Q: I'm losing a significant amount of my product during purification. What are the possible causes and solutions?

    • A: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase or degradation of the compound on the acidic silica gel.[1][2]

      • Irreversible Adsorption: The strong interaction between the basic pyridine nitrogen and acidic silanol groups can lead to the product being permanently stuck on the column.[2] Using a mobile phase additive like triethylamine, as mentioned above, can mitigate this issue by preventing strong binding.[1][2]

      • Compound Degradation: Some pyridine derivatives can be sensitive to the acidic environment of standard silica gel, leading to decomposition during the purification process.[1]

      • Solution: If degradation is suspected, neutralizing the silica gel before use can be an effective strategy. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a base like triethylamine, then evaporating the solvent before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina is a viable option.[2]

Issue 3: Co-elution with Impurities

  • Q: My this compound is co-eluting with an impurity. How can I improve the separation?

    • A: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen chromatographic conditions.

      • Optimize the Solvent System: The first step is to optimize the mobile phase. Systematically screen different solvent systems by running thin-layer chromatography (TLC) plates. Try different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/hexanes) to find a system that provides the best separation between your product and the impurity.[2][5]

      • Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be highly effective. Start with a low-polarity mobile phase and gradually increase the polarity. This can help to first elute less polar impurities, followed by your product, and finally more polar impurities. A gradient of ethyl acetate in hexanes is a common starting point for such compounds.[5][6]

      • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase can provide a different separation mechanism.[1] For instance, switching from silica gel to a different stationary phase like alumina might alter the retention of the product and impurities differently, leading to better separation.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

    • A1: A gradient of ethyl acetate in hexanes is a widely used and effective starting point for purifying pyridine carboxamides.[5][6] You can start with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase it while monitoring the elution with TLC. For more polar impurities, a system containing dichloromethane and methanol might be necessary.[3][4]

  • Q2: How do I prepare my crude sample for loading onto the column?

    • A2: The sample should be dissolved in a minimal amount of the initial, low-polarity mobile phase.[7] If the sample is not very soluble in the mobile phase, it can be dissolved in a stronger, more polar solvent (like dichloromethane or acetone), and then a small amount of silica gel is added to this solution. The solvent is then carefully removed under reduced pressure to yield a dry, free-flowing powder. This "dry loading" method often results in better separation and sharper bands.

  • Q3: Is this compound stable under typical purification conditions?

    • A3: While many pyridine derivatives are stable, some can be sensitive to the acidic nature of silica gel.[1] If you suspect instability or observe the appearance of new spots on your TLC plate after exposure to silica, it is advisable to use a deactivated stationary phase or add a base to your mobile phase to create a more neutral environment.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈N₂O[8][9]
Molecular Weight136.15 g/mol [9]
AppearanceSolid[10]

Table 2: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemAdditive (if needed)Application NotesReference
Silica GelHexanes / Ethyl Acetate (Gradient)None or 0.1-1% TriethylamineGood starting point for general purification. Add TEA to prevent peak tailing.[5][6]
Silica GelDichloromethane / Methanol (Gradient)1% Ammonium HydroxideUseful for separating more polar compounds and impurities.[3][4]
Neutral AluminaHexanes / Ethyl Acetate (Gradient)NoneAlternative to silica gel to avoid issues with acidic sites.[2]

Experimental Protocols

Protocol: Flash Column Chromatography of this compound

This protocol provides a general procedure that should be optimized based on TLC analysis of the crude reaction mixture.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)

  • Chromatography column, collection tubes, TLC plates, UV lamp

2. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate even packing.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample and eluent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
  • Carefully add the silica-adsorbed sample to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions. If using a gradient, start with the low-polarity mobile phase and gradually increase the concentration of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexanes).
  • Monitor the elution process by collecting small fractions and analyzing them by TLC.
  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_loading Sample Loading Phase cluster_purification Purification Phase cluster_isolation Isolation Phase tlc 1. TLC Analysis (Determine Solvent System) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 6. Load onto Column pack->load dissolve 4. Dissolve Crude Product adsorb 5. Adsorb onto Silica (Dry Loading) dissolve->adsorb adsorb->load elute 7. Elute with Solvent Gradient load->elute collect 8. Collect Fractions elute->collect monitor 9. Monitor Fractions by TLC collect->monitor combine 10. Combine Pure Fractions monitor->combine concentrate 11. Concentrate under Vacuum combine->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Start Purification observe Observe Peak Tailing or Low Recovery? start->observe solution_base Add Competing Base to Eluent (e.g., 0.5% Triethylamine) observe->solution_base Yes success Successful Purification observe->success No re_evaluate Re-evaluate Separation solution_base->re_evaluate solution_sp Change Stationary Phase (e.g., Neutral Alumina) re_evaluate->solution_sp Problem Persists re_evaluate->success Problem Solved solution_sp->success

Caption: Troubleshooting logic for common column chromatography issues.

References

optimizing reaction conditions for "N-methylpyridine-2-carboxamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-methylpyridine-2-carboxamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Method 1: Amide Bond Formation via Coupling Reagents

This method typically involves the reaction of pyridine-2-carboxylic acid with methylamine using a coupling reagent.

Q1: I am getting a low yield of my desired this compound. What are the potential causes and how can I improve it?

A1: Low yields in amide coupling reactions can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Reagent Quality:

    • Coupling Reagents: Ensure your coupling reagents (e.g., DCC, HBTU, PyBOP) are fresh and have been stored under appropriate conditions (typically dry and cool). Degradation of these reagents is a common cause of low yields.[1][2]

    • Starting Materials: Verify the purity of your pyridine-2-carboxylic acid and methylamine. Impurities can lead to side reactions.

    • Solvents: Use anhydrous solvents, as water can hydrolyze activated intermediates and coupling reagents.[1]

  • Reaction Conditions:

    • Temperature: While many coupling reactions proceed at room temperature, some may require cooling to minimize side reactions, especially to prevent racemization if chiral centers are present.[2][3] For sluggish reactions, gentle heating might be necessary, but this should be monitored carefully to avoid decomposition.[1]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Incomplete reactions will naturally result in lower yields.[1]

    • Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of the amine and coupling reagent is common, a large excess may complicate purification.

  • Choice of Coupling Reagent:

    • The choice of coupling reagent can significantly impact the yield. If you are using a carbodiimide like DCC, consider adding an additive like HOBt to improve efficiency and reduce side reactions.[2][3]

    • For difficult couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salts can be more effective than carbodiimides.[2]

Q2: I am observing a significant amount of a white precipitate in my reaction mixture when using DCC. What is it and how do I handle it?

A2: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction when using dicyclohexylcarbodiimide (DCC) as the coupling reagent.[2] While its precipitation drives the reaction forward, it can sometimes make stirring difficult and requires removal.

  • Removal: DCU is generally insoluble in most common organic solvents and can be removed by filtration after the reaction is complete.[2]

  • Alternative Reagents: If DCU poses a significant problem for your specific setup, consider using a different carbodiimide like diisopropylcarbodiimide (DIC), whose urea byproduct is more soluble, or a water-soluble carbodiimide like EDC if an aqueous workup is feasible.[2]

Q3: My starting carboxylic acid is not very soluble in the reaction solvent. What can I do?

A3: Poor solubility of the starting materials can hinder the reaction rate and lead to incomplete conversion.

  • Solvent Screening: Test a variety of anhydrous solvents in which both the carboxylic acid and the amine are reasonably soluble. Common solvents for amide coupling include DMF, DCM, and THF.

  • Temperature Adjustment: Gently heating the mixture might improve solubility, but be mindful of the potential for side reactions at elevated temperatures.

  • Sonication: Using an ultrasonic bath can sometimes help to dissolve suspended starting materials and promote the reaction.

Method 2: N-methylation of Pyridine-2-carboxamide

This approach starts with pyridine-2-carboxamide and adds a methyl group to the amide nitrogen.

Q1: My N-methylation reaction is giving me a mixture of products, including some O-methylated byproduct. How can I improve the N-selectivity?

A1: The formation of O-alkylated imidates is a known side reaction in the alkylation of amides.[4] The selectivity for N- vs. O-methylation is influenced by the base, solvent, and methylating agent used.

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a suitable solvent is crucial. For example, using cesium carbonate (Cs₂CO₃) as the base in toluene has been shown to provide high selectivity for N-methylation.[4]

  • Methylating Agent: While traditional methylating agents like methyl iodide or dimethyl sulfate can be used, they are hazardous. Phenyl trimethylammonium iodide is a safer, solid alternative that has demonstrated excellent monoselectivity and high yields for N-methylation.[4]

Q2: The N-methylation reaction is very slow or incomplete. What can I do to drive it to completion?

A2: Incomplete N-methylation can be due to several factors.

  • Inefficient Deprotonation: The amide N-H must be deprotonated for the reaction to occur. Ensure you are using a sufficiently strong base and that it is present in at least a stoichiometric amount (often a slight excess is used).

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the temperature to avoid decomposition.

  • Reaction Time: Allow sufficient time for the reaction to go to completion, monitoring by TLC or LC-MS. Some N-methylation reactions may require several hours.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The two primary routes start with either:

  • Pyridine-2-carboxylic acid and methylamine (or a salt thereof), which are coupled together.

  • Pyridine-2-carboxamide , which is then N-methylated.

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are some common purification methods for this compound?

A3:

  • Flash Column Chromatography: This is a very common and effective method for purifying the crude product on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system.[4]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent can be an efficient purification method.

  • Aqueous Workup: Before chromatography, an aqueous workup is typically performed to remove water-soluble reagents and byproducts. This usually involves washing the organic layer with water, a mild acid or base solution, and brine.[4]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling Reagents: Many coupling reagents are sensitizers or irritants. Avoid inhalation and skin contact.

  • Methylating Agents: Traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care. Safer alternatives should be considered where possible.[4]

  • Solvents: Be aware of the flammability and toxicity of the organic solvents being used.

Data Presentation

Table 1: Yields for N-methylation of Various Substituted Pyridine-2-carboxamides

This table summarizes representative yields for the N-methylation of various pyridine-2-carboxamides using phenyl trimethylammonium iodide and cesium carbonate in toluene.[4]

EntrySubstrate (Pyridine-2-carboxamide)ProductReaction Time (h)Yield (%)
1Pyridine-2-carboxamideThis compound1885
24-Chloropyridine-2-carboxamide4-Chloro-N-methylpyridine-2-carboxamide2082
35-Bromopyridine-2-carboxamide5-Bromo-N-methylpyridine-2-carboxamide2088
44-Methoxypyridine-2-carboxamide4-Methoxy-N-methylpyridine-2-carboxamide2279
56-Methylpyridine-2-carboxamideN,6-Dimethylpyridine-2-carboxamide1887

Experimental Protocols

Protocol 1: N-methylation of Pyridine-2-carboxamide

This protocol details a general procedure for the N-methylation of pyridine-2-carboxamide using phenyl trimethylammonium iodide.[4]

Materials:

  • Pyridine-2-carboxamide (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an 8 mL glass vial equipped with a magnetic stirring bar, add the pyridine-2-carboxamide, phenyl trimethylammonium iodide, and cesium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 18-22 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated product.

Protocol 2: Amide Coupling using an Acyl Chloride

This protocol describes a general method for forming the amide bond starting from the corresponding acyl chloride.[5]

Materials:

  • Pyridine-2-carbonyl chloride (1.0 equiv)

  • Methylamine (solution in THF or as a hydrochloride salt) (1.0-1.2 equiv)

  • A suitable base (e.g., triethylamine, pyridine, or DIEA) (1.0-1.5 equiv)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

Procedure:

  • Amine Solution: In a round-bottom flask under an inert atmosphere, dissolve the methylamine (or a slurry of methylamine hydrochloride and base) in the anhydrous solvent. Cool the mixture in an ice bath (0 °C).

  • Acyl Chloride Addition: Slowly add a solution of pyridine-2-carbonyl chloride in the same anhydrous solvent to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers and wash with a mild acid (e.g., 1M HCl) if an amine base was used, a mild base (e.g., saturated NaHCO₃), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

experimental_workflow_n_methylation start Reaction Setup reactants Add Pyridine-2-carboxamide, PhMe3NI, and Cs2CO3 to vial start->reactants inert Evacuate and backfill with inert gas reactants->inert solvent Add anhydrous toluene inert->solvent reaction Heat and stir (e.g., 80°C, 18h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Workup monitor->workup Reaction complete dilute Dilute with EtOAc workup->dilute wash Wash with H2O and brine dilute->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purification dry->purify chromatography Flash Column Chromatography purify->chromatography product Pure N-methylpyridine- 2-carboxamide chromatography->product

Caption: Experimental workflow for the N-methylation of pyridine-2-carboxamide.

troubleshooting_low_yield start Low Yield Observed reagent_quality Check Reagent Quality start->reagent_quality reagent_solution Use fresh/pure reagents Use anhydrous solvents reagent_quality->reagent_solution Issue Found reaction_conditions Review Reaction Conditions reagent_quality->reaction_conditions OK end Yield Improved reagent_solution->end conditions_solution Optimize temperature Ensure sufficient reaction time Check stoichiometry reaction_conditions->conditions_solution Issue Found coupling_reagent Evaluate Coupling Reagent reaction_conditions->coupling_reagent OK conditions_solution->end coupling_solution Add HOBt (with carbodiimides) Switch to phosphonium/uronium salt coupling_reagent->coupling_solution Inefficient purification Assess Purification Step coupling_reagent->purification OK coupling_solution->end purification_solution Optimize chromatography Check for product loss during workup purification->purification_solution Issue Found purification_solution->end

Caption: Troubleshooting decision tree for low yield in amide coupling reactions.

References

challenges in the scale-up of "N-methylpyridine-2-carboxamide" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scale-up of N-methylpyridine-2-carboxamide production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Question 1: We are experiencing a significant drop in yield for the N-methylation of pyridine-2-carboxamide when moving from a lab scale to a pilot scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors.[1] Inadequate mixing and mass transfer limitations in larger reactors can lead to localized concentration gradients, resulting in side reactions and reduced product quality.[1] Additionally, changes in the surface-area-to-volume ratio can affect heat transfer, potentially leading to temperature variations that favor side reactions.[2]

Possible Causes and Solutions:

Possible Cause Proposed Solution
Inadequate Mixing Optimize the agitator design and speed for the larger reactor volume. Consider using computational fluid dynamics (CFD) modeling to simulate mixing at scale to ensure homogeneity.[2]
Poor Temperature Control Implement a more robust temperature control system, such as a jacketed reactor with a chiller/heater unit, to maintain the optimal reaction temperature.[2] For exothermic reactions, consider a slower, controlled addition of reagents.
Changes in Reaction Kinetics Re-optimize reaction parameters such as temperature, reaction time, and solvent at the larger scale. What works in the lab may not be optimal in a larger vessel.[1]
Suboptimal Reagent Stoichiometry Re-evaluate the stoichiometry of your reagents at the pilot scale. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.

Question 2: The purity of our this compound has decreased upon scale-up, with the emergence of new, unexpected impurities. How can we identify and control these impurities?

Answer: The impurity profile of a reaction can change significantly during scale-up due to longer reaction times, temperature fluctuations, and different mixing efficiencies.[1][2] It is crucial to conduct a thorough impurity profiling study at both the lab and pilot scales.

Strategies for Impurity Control:

  • Impurity Profiling: Utilize analytical techniques such as HPLC and LC-MS to identify and quantify impurities at different stages of the reaction and work-up.

  • Raw Material Quality: Ensure the quality and purity of your starting materials, as impurities in the raw materials can carry through or even catalyze side reactions.[2]

  • Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or other suitable methods to monitor the reaction progress and the formation of impurities in real-time.[2]

  • Work-up and Purification Optimization: The work-up procedure must be scalable and efficient.[2] Re-evaluate your extraction, washing, and crystallization or chromatography steps to ensure they are effective at removing the newly identified impurities at a larger scale.

Question 3: Our N-methylation reaction is sluggish at the pilot scale, leading to extended reaction times. How can we improve the reaction kinetics?

Answer: Slower reaction kinetics at scale can be due to a number of factors, including mass transfer limitations and suboptimal reaction conditions.

Approaches to Enhance Reaction Kinetics:

Approach Description
Catalyst Optimization If your reaction is catalyzed, re-evaluate the catalyst loading and consider screening alternative catalysts that may be more active at the pilot scale.[1]
Solvent Selection The choice of solvent is critical for reaction kinetics and the solubility of reactants.[1] A solvent that was suitable for the lab scale may not be the best choice for a larger volume. A systematic screening of solvents may be necessary.[1]
Temperature Optimization Carefully increase the reaction temperature in small increments, while monitoring for the formation of impurities. A higher temperature can increase the reaction rate, but may also lead to degradation or side reactions.
Alternative Energy Sources For some reactions, alternative energy sources like microwave irradiation or ultrasound have been shown to accelerate reaction rates and improve yields, although their scalability needs to be carefully assessed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up the synthesis of this compound?

A1: The most critical parameters to consider during scale-up are:

  • Heat Transfer: Exothermic reactions can become difficult to control in large reactors due to the decreased surface-area-to-volume ratio.[2]

  • Mass Transfer and Mixing: Ensuring efficient mixing is crucial to maintain uniform concentrations and temperatures throughout the reactor.[1]

  • Reaction Kinetics: Reaction times may not scale linearly and may need to be re-optimized.[1]

  • Impurity Profile: Be prepared for changes in the types and quantities of impurities.[2]

  • Process Safety: A thorough safety assessment, including a thermal hazard evaluation, is essential before scaling up.[1]

Q2: What are common synthetic routes to this compound?

A2: A common and effective method for the synthesis of this compound involves the N-methylation of a pyridine-2-carboxamide precursor.[3] The N-methylation can be achieved by deprotonating the amide N-H bond with a suitable base, followed by nucleophilic attack on a methylating agent.[3] A method using phenyl trimethylammonium iodide (PhMe₃NI) as a methylating agent and cesium carbonate (Cs₂CO₃) as the base in toluene has been reported to be highly selective for N-methylation, avoiding the more hazardous traditional reagents like methyl iodide or dimethyl sulfate.[3]

Q3: What are the key safety considerations for the large-scale production of this compound?

A3: Key safety considerations include:

  • Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions.[1] This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[1]

  • Reagent Handling: Some reagents used in the synthesis may be hazardous and require appropriate handling procedures and engineering controls.[1]

  • Pressure Management: If the reaction generates gaseous byproducts, proper venting and pressure relief systems are essential to prevent pressure buildup in a closed system.[1]

  • Solvent Safety: The use of flammable solvents requires appropriately rated equipment and operation in well-ventilated areas.[1]

Quantitative Data

The following table summarizes representative quantitative data for the lab-scale N-methylation of various substituted pyridine-2-carboxamides.[3] This data can serve as a baseline for process development and optimization.

EntrySubstrate (Pyridine-2-carboxamide)ProductReaction Time (h)Yield (%)
1Pyridine-2-carboxamideThis compound1885
24-Chloropyridine-2-carboxamide4-Chloro-N-methylpyridine-2-carboxamide2082
35-Bromopyridine-2-carboxamide5-Bromo-N-methylpyridine-2-carboxamide2088
44-Methoxypyridine-2-carboxamide4-Methoxy-N-methylpyridine-2-carboxamide2279
56-Methylpyridine-2-carboxamideN,6-Dimethylpyridine-2-carboxamide1887

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound [3]

This protocol details the methodology for the N-methylation of pyridine-2-carboxamide using phenyl trimethylammonium iodide.

Materials:

  • Pyridine-2-carboxamide (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 8 mL glass vial with a magnetic stirring bar and a septum screw cap

  • Argon or Nitrogen gas supply

  • Heating block or oil bath

Procedure:

  • Reaction Setup: To an 8 mL glass vial equipped with a magnetic stir bar, add pyridine-2-carboxamide, phenyl trimethylammonium iodide, and cesium carbonate.

  • Inert Atmosphere: Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 18 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Protocol 2: General Procedure for Pilot-Scale Amide Synthesis using Pyridine-2-carboxylic Anhydride [2]

This protocol outlines a general approach for a scaled-up amide synthesis, which can be adapted for the synthesis of the pyridine-2-carboxamide precursor.

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/heater unit for temperature control

  • Quench tank

  • Filtration and drying equipment

Procedure:

  • Reactor Charging: Charge the reactor with the starting amine (e.g., methylamine solution) and an anhydrous solvent (e.g., DCM).

  • Cooling: Start agitation and cool the reactor contents to 0-5 °C using the chiller unit.

  • Reagent Addition: Slowly add a solution of Pyridine-2-carboxylic anhydride in the solvent via the addition funnel over 1-2 hours, carefully monitoring the internal temperature to control the exotherm.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 4-6 hours.

  • In-Process Control: Monitor the reaction for completion by in-process control (IPC) using HPLC.

  • Quenching: Once complete, transfer the reaction mixture to a quench tank containing water.

  • Work-up: Perform an aqueous work-up, using appropriate phase separation techniques for the larger scale.

  • Isolation: Isolate the product by crystallization from a suitable solvent system, followed by filtration and drying under vacuum.

Visualizations

scale_up_workflow lab_scale Lab Scale Synthesis (grams) process_dev Process Development & Optimization lab_scale->process_dev pilot_scale Pilot Scale-Up (kilograms) process_dev->pilot_scale validation Process Validation pilot_scale->validation commercial Commercial Manufacturing validation->commercial

Caption: A typical workflow for scaling up a chemical synthesis process.

n_methylation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product pyridine_carboxamide Pyridine-2-carboxamide amidate_anion Amidate Anion pyridine_carboxamide->amidate_anion Deprotonation base Base (Cs₂CO₃) base->amidate_anion methylating_agent Methylating Agent (PhMe₃NI) product This compound methylating_agent->product amidate_anion->product Nucleophilic Attack

Caption: Reaction mechanism for the N-methylation of pyridine-2-carboxamide.

troubleshoot_low_yield problem Low Yield at Scale cause1 Poor Mixing problem->cause1 cause2 Temperature Fluctuations problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Impurity Formation problem->cause4 solution1 Optimize Agitation cause1->solution1 solution2 Improve Heat Transfer cause2->solution2 solution3 Re-optimize Parameters cause3->solution3 solution4 Purify Starting Materials cause4->solution4

Caption: Troubleshooting logic for addressing low yield in scale-up production.

References

Technical Support Center: N-Methylation of Pyridine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of pyridine-2-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving selective N-methylation while avoiding the common side reaction of O-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is selective N-methylation of pyridine-2-carboxamides important?

A1: N-methylated pyridine-2-carboxamides are a significant class of compounds in medicinal chemistry. Introducing a methyl group on the amide nitrogen can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability. This modification can disrupt hydrogen bonding, change the molecule's conformation, and ultimately improve its pharmacokinetic profile, making it a valuable strategy in drug discovery.[1]

Q2: What is the primary challenge in the N-methylation of pyridine-2-carboxamides?

A2: The main challenge is the potential for O-alkylation, which leads to the formation of imidate byproducts.[1] The amide anion, formed after deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Achieving high selectivity for N-methylation is crucial for obtaining the desired product in high purity and yield.

Q3: What are the key factors that influence whether N- or O-alkylation occurs?

A3: The outcome of the alkylation reaction is primarily influenced by three factors:

  • The Methylating Agent: The nature of the leaving group on the methylating agent plays a critical role. Reagents with "soft" leaving groups, like iodide, tend to favor N-alkylation. Conversely, reagents with "hard" leaving groups, such as triflate or sulfate, are more prone to O-alkylation.

  • The Base: The choice of base is crucial for deprotonating the amide. The strength and nature of the base can affect the equilibrium between the N-anion and the O-anion of the amide, thereby influencing the reaction's regioselectivity.

  • The Solvent: The solvent can influence the reactivity of the nucleophile and the electrophile. The polarity and coordinating ability of the solvent can affect the aggregation state of organometallic bases and the solvation of the amide anion, which in turn can impact the N/O alkylation ratio.

Q4: How can I confirm if I have the N-methylated or O-methylated product?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N- and O-alkylated products. Specific 1H and 13C NMR chemical shifts, as well as 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the site of methylation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of pyridine-2-carboxamides.

Issue 1: Low or No Yield of the N-Methylated Product
Potential Cause Troubleshooting Steps
Ineffective Deprotonation The chosen base may not be strong enough to deprotonate the amide. Consider using a stronger base. Ensure the base is fresh and has been handled under anhydrous conditions if it is moisture-sensitive.
Inactive Methylating Agent The methylating agent may have degraded. Use a fresh bottle of the reagent. If using a solid methylating agent, ensure it has been stored correctly.
Incorrect Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition. Optimize the reaction temperature by running small-scale trials at different temperatures.
Presence of Water Water can quench the base and the amide anion. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Issue 2: Formation of the O-Alkylated Imidate Byproduct
Potential Cause Troubleshooting Steps
Inappropriate Methylating Agent Use of methylating agents with hard leaving groups (e.g., dimethyl sulfate, methyl triflate) can favor O-alkylation. Switch to a methylating agent with a softer leaving group, such as methyl iodide or phenyl trimethylammonium iodide.
Suboptimal Base/Solvent Combination The reaction conditions may be favoring O-alkylation. Experiment with different bases and solvents. For example, using a milder base like cesium carbonate in a non-polar solvent like toluene has been shown to be highly selective for N-methylation.
Issue 3: Difficulty in Purifying the N-Methylated Product
Potential Cause Troubleshooting Steps
Similar Polarity of N- and O-Alkylated Products The N-methylated product and the O-alkylated byproduct may have very similar polarities, making separation by column chromatography challenging.
* Optimize Chromatography Conditions: Try different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of a more polar solvent like methanol). Consider using a different stationary phase (e.g., alumina instead of silica gel).
* Chemical Separation: If the O-alkylated imidate is formed, it may be possible to hydrolyze it back to the starting amide under acidic conditions, simplifying the purification.

Data on N-Methylation Selectivity

Methylating Agent Typical Base Expected Primary Product Selectivity Notes
Phenyl Trimethylammonium Iodide (PhMe₃NI)Cs₂CO₃N-MethylatedReported to be highly monoselective for N-alkylation.[1]
Methyl Iodide (MeI)NaH, K₂CO₃N-MethylatedGenerally favors N-alkylation due to the soft iodide leaving group. Can lead to overmethylation (quaternization of the pyridine nitrogen).
Dimethyl Sulfate ((MeO)₂SO₂)NaH, K₂CO₃Mixture of N- and O-AlkylatedThe hard sulfate leaving group increases the likelihood of O-alkylation. It is also highly toxic.
Methyl Triflate (MeOTf)VariousMixture, often favoring O-AlkylationThe triflate is a very hard leaving group, which typically favors O-alkylation of amides.

Experimental Protocols

Protocol 1: Highly Selective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This protocol is recommended for achieving high selectivity for N-methylation and avoids the use of highly toxic and volatile methylating agents.[1]

Materials:

  • Pyridine-2-carboxamide substrate

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridine-2-carboxamide (1.0 eq.), phenyl trimethylammonium iodide (2.5 eq.), and cesium carbonate (2.0 eq.).

  • Seal the vessel and purge with an inert atmosphere (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding 2 N HCl until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: Pyridine-2-carboxamide (1 eq.) PhMe3NI (2.5 eq.) Cs2CO3 (2.0 eq.) inert Purge with Inert Gas start->inert solvent Add Anhydrous Toluene inert->solvent heat Heat to 120°C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with 2N HCl cool->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end Pure N-Methylated Product purify->end

Caption: Experimental workflow for selective N-methylation.

decision_tree start Low Yield or Side Products? issue_yield Low Yield start->issue_yield Yes issue_o_alkylation O-Alkylation Detected start->issue_o_alkylation Yes check_base Check Base: - Strength - Purity - Anhydrous? issue_yield->check_base check_reagent Check Methylating Agent: - Degradation? issue_yield->check_reagent check_conditions Check Conditions: - Temperature - Anhydrous? issue_yield->check_conditions change_reagent Switch to 'soft' methylating agent (e.g., PhMe3NI or MeI) issue_o_alkylation->change_reagent optimize_conditions Optimize Base/Solvent (e.g., Cs2CO3 in Toluene) issue_o_alkylation->optimize_conditions

Caption: Troubleshooting decision tree for N-methylation.

References

"N-methylpyridine-2-carboxamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-methylpyridine-2-carboxamide. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation.

General Stability and Storage

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to keep the container tightly sealed to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C in a tightly sealed container is advisable.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is crucial to avoid using solvents or reagents from these categories when working with this compound unless a specific reaction is intended.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively available, related pyridine carboxamide compounds are known to be sensitive to light.[1] Therefore, it is best practice to protect this compound from light by storing it in an amber vial or a light-blocking container and minimizing exposure to ambient and UV light during experiments.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

Q: I am observing high variability in my experimental results using this compound. What could be the cause?

A: Inconsistent results can often be attributed to the degradation of the compound. Consider the following troubleshooting steps:

  • Verify Storage Conditions: Ensure the compound has been stored correctly, protected from light, moisture, and heat.

  • Prepare Fresh Solutions: this compound in solution may be susceptible to hydrolysis, especially at non-neutral pH. Prepare solutions fresh for each experiment.

  • Control Experimental Atmosphere: If your experiment is sensitive to oxidation, consider performing it under an inert atmosphere (e.g., nitrogen or argon).

  • Check for Contaminants: Ensure all glassware is scrupulously clean and that solvents and other reagents are of high purity and free from contaminants that could catalyze degradation.

Issue 2: Appearance of Unknown Peaks in Chromatography

Q: I am seeing unexpected peaks in my HPLC/LC-MS analysis of this compound. What are these and how can I prevent them?

A: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks will depend on the degradation pathway.

  • Hydrolysis: The most common degradation pathway for amides is hydrolysis, which would yield picolinic acid and methylamine. This is more likely to occur in acidic or basic solutions.

  • Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photoproducts.

To mitigate this, follow the handling and storage recommendations strictly. If degradation is suspected, a forced degradation study can help to identify the potential degradation products and establish appropriate analytical methods for their detection.

Frequently Asked Questions (FAQs)

Hydrolysis

Q: How susceptible is this compound to hydrolysis?

Q: What are the expected hydrolysis products of this compound?

A: The expected hydrolysis products are pyridine-2-carboxylic acid (picolinic acid) and methylamine.

Photostability

Q: What precautions should I take to prevent photodegradation?

A: To prevent photodegradation, always store and handle this compound in a manner that protects it from light. Use amber glassware or wrap containers in aluminum foil. When conducting experiments, minimize exposure to direct sunlight and fluorescent lighting. If your experimental setup involves prolonged exposure to light, consider using a light-blocking enclosure or filters.

Q: How can I test for photodegradation?

A: A simple photostability test involves exposing a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature. The samples can then be analyzed by a stability-indicating method, such as HPLC, to compare the purity and degradation profiles.

Thermal Stability

Q: At what temperature does this compound start to decompose?

A: Specific thermal decomposition data for this compound is not widely published. However, related compounds like 2-methylpyridine N-oxide show decomposition at temperatures above 200°C.[2] It is recommended to avoid exposing this compound to high temperatures unless required for a specific reaction. For routine handling and storage, room temperature or refrigerated conditions are appropriate.

Q: What are the potential thermal degradation products?

A: Thermal decomposition of pyridine derivatives can be complex. For 2-methylpyridine N-oxide, the main decomposition products were 2-methylpyridine and pyridine.[2] For this compound, thermal stress could potentially lead to decarboxylation or other fragmentation pathways.

Data Summary

Table 1: General Stability and Storage Information for Pyridine Carboxamide Derivatives

ParameterRecommendation / InformationSource
Storage Temperature 2-8°C (long-term), Room Temperature (short-term)[3]
Light Sensitivity Protect from light[1]
Moisture Sensitivity Store in a dry environment, keep container sealed[4]
Incompatibilities Strong oxidizing agents, Strong acids[1]
Physical Form Solid
Stability Stable under normal storage conditions[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the initial solvent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL.

  • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours. Cool and dilute to a final concentration of 0.1 mg/mL.

  • Photodegradation: Expose a solution of the compound (0.1 mg/mL) in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.

Visualizations

Hydrolysis_Pathway NMPC This compound TS_Acid Acidic Conditions (H3O+) NMPC->TS_Acid H2O TS_Base Basic Conditions (OH-) NMPC->TS_Base H2O Products Picolinic Acid + Methylamine TS_Acid->Products TS_Base->Products

Caption: Potential hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Weigh N-methylpyridine- 2-carboxamide B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal Stress (Solid & Solution, 80°C) B->F G Photostability (ICH Q1B) B->G H Dilute and/or Neutralize Stressed Samples C->H D->H E->H F->H G->H I Analyze by Stability- Indicating Method (e.g., HPLC) H->I J Compare with Control I->J K Identify Degradants (e.g., LC-MS) J->K

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Results or Unexpected Peaks CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage CheckSolution Evaluate Solution Preparation (Freshness, pH) CheckStorage->CheckSolution Correct CorrectStorage Implement Correct Storage Procedures CheckStorage->CorrectStorage Incorrect CheckPurity Assess Purity of Reagents and Solvents CheckSolution->CheckPurity Fresh & Correct pH UseFresh Prepare Fresh Solutions for Each Experiment CheckSolution->UseFresh Not Fresh/Incorrect pH UseHighPurity Use High-Purity Reagents and Solvents CheckPurity->UseHighPurity Low Purity FurtherInvestigation Conduct Forced Degradation Study CheckPurity->FurtherInvestigation High Purity ProblemSolved Problem Resolved CorrectStorage->ProblemSolved UseFresh->ProblemSolved UseHighPurity->ProblemSolved

Caption: Troubleshooting logic for stability issues.

References

alternative reagents for the synthesis of "N-methylpyridine-2-carboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methylpyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is picolinic acid (pyridine-2-carboxylic acid). The synthesis primarily involves the formation of an amide bond between picolinic acid and methylamine.[1][2]

Q2: What are the primary methods for synthesizing this compound?

There are three main strategies for the synthesis of this compound:

  • Activation of Picolinic Acid: This is the most common method and involves converting the carboxylic acid group of picolinic acid into a more reactive species, which then readily reacts with methylamine.

  • Direct Amidation: This method involves the direct coupling of picolinic acid and methylamine using specific catalysts or coupling agents without the need for prior activation of the carboxylic acid.[3]

  • N-methylation of Pyridine-2-carboxamide: This approach starts with pyridine-2-carboxamide and introduces a methyl group onto the amide nitrogen.

Q3: What are some alternative reagents to hazardous methylating agents like methyl iodide?

For the N-methylation of pyridine-2-carboxamide, phenyl trimethylammonium iodide (PhMe₃NI) is a safer, solid methylating agent that can be used to achieve monomethylation with high yields.[4]

Troubleshooting Guides

Issue 1: Low yield during the coupling of picolinic acid and methylamine.
Potential Cause Troubleshooting Step
Incomplete activation of picolinic acid - Ensure the activating reagent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. - Consider extending the reaction time or slightly increasing the temperature during the activation step.
Poor reactivity of the activated species - If using a coupling reagent, ensure it is suitable for the reaction. See the comparison table below for alternatives.[5][6] - For acyl chlorides, ensure the reaction with methylamine is performed at a low temperature (e.g., 0 °C) to prevent side reactions.
Decomposition of starting materials or product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. - Check the pH of the reaction mixture; strong acidic or basic conditions might degrade the product.
Issues with methylamine - If using methylamine gas, ensure it is bubbled through the solution at a controlled rate. - If using a solution of methylamine, ensure it is of the correct concentration and has not degraded.
Issue 2: Formation of side products.
Potential Cause Troubleshooting Step
Over-reaction or side reactions of the activated picolinic acid - Control the stoichiometry of the reactants carefully. - Add the activated picolinic acid derivative to the methylamine solution slowly to maintain a low concentration of the reactive species.
Reaction with the pyridine ring - While less common under amidation conditions, highly reactive reagents might interact with the pyridine nitrogen. Using milder coupling agents can mitigate this.
O-alkylation instead of N-alkylation (in N-methylation) - The choice of base and solvent can influence the selectivity. Using a non-nucleophilic base can favor N-alkylation.[4]

Alternative Reagents for Amide Bond Formation

The choice of coupling reagent is critical for the successful synthesis of this compound from picolinic acid. Below is a comparison of common coupling reagents.

Coupling ReagentActivating AgentAdditiveTypical SolventAdvantagesDisadvantages
DCC (Dicyclohexylcarbodiimide)CarbodiimideHOBtDCM, DMFInexpensive, widely used.Dicyclohexylurea (DCU) byproduct can be difficult to remove.[5]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideHOBtDCM, DMF, WaterWater-soluble byproduct, easy workup.[5]More expensive than DCC.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium saltNoneDMF, NMPHigh coupling efficiency, low racemization.[6][7]Expensive.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium saltNoneDMF, DCMEffective for hindered amino acids.Can be sensitive to moisture.
SOCl₂ (Thionyl Chloride)Acid Halide FormationNoneToluene, DCMHighly reactive, drives reaction to completion.Generates HCl, requires a base to neutralize.[2][8]
B(OCH₂CF₃)₃ Boron-based reagentNoneMeCNOperationally simple, can be used open to air.[3]May not be as general as other coupling agents.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol involves the activation of picolinic acid with thionyl chloride followed by reaction with methylamine.[2]

Step 1: Formation of Picolinoyl Chloride

  • To a solution of picolinic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride, which is often used directly in the next step.

Step 2: Amidation with Methylamine

  • Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.0 - 2.5 eq) in a suitable solvent (e.g., THF, water, or methanol) or bubble methylamine gas through the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Direct Amidation using a Coupling Reagent (HATU)

This protocol describes the direct coupling of picolinic acid with methylamine using HATU.[7]

  • Dissolve picolinic acid (1.0 eq) in an anhydrous aprotic solvent like DMF.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add methylamine (1.2 eq, as a solution or gas) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Diagrams

Synthesis_Workflows cluster_1 Pathway 1: Acyl Chloride Intermediate cluster_2 Pathway 2: Direct Coupling Picolinic_Acid1 Picolinic Acid Picolinoyl_Chloride Picolinoyl Chloride Picolinic_Acid1->Picolinoyl_Chloride Activation SOCl2 SOCl₂ Product1 N-methylpyridine- 2-carboxamide Picolinoyl_Chloride->Product1 Amidation Methylamine1 Methylamine Picolinic_Acid2 Picolinic Acid Product2 N-methylpyridine- 2-carboxamide Picolinic_Acid2->Product2 Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Methylamine2 Methylamine

Caption: Alternative synthetic workflows for this compound.

Troubleshooting_Logic Start Low Reaction Yield Check_Activation Check Activation Step Start->Check_Activation Check_Coupling Check Coupling Conditions Start->Check_Coupling Check_Reagents Check Reagent Quality Start->Check_Reagents Solution_Activation Increase activating reagent / time / temp Check_Activation->Solution_Activation Incomplete? Solution_Coupling Use alternative coupling reagent / optimize base Check_Coupling->Solution_Coupling Inefficient? Solution_Reagents Use fresh reagents / anhydrous conditions Check_Reagents->Solution_Reagents Degraded? Success Yield Improved Solution_Activation->Success Solution_Coupling->Success Solution_Reagents->Success

Caption: Troubleshooting logic for low yield in synthesis.

References

managing exothermic reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during pyridine synthesis. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?

A1: The main safety concerns are thermal runaway and pressure management.[1][2] A thermal runaway is an uncontrolled increase in the reaction rate that leads to a rapid rise in temperature and pressure, potentially causing explosions or reactor rupture.[2] Additionally, reactions that produce gaseous byproducts can lead to significant pressure buildup in a closed system, necessitating proper venting and pressure relief systems.[1]

Q2: My reaction is highly exothermic and difficult to control. How can I manage this?

A2: To manage a highly exothermic reaction and prevent thermal runaway, several strategies can be employed:

  • Slow Addition of Reagents: Adding one of the reactants dropwise or in semi-batch mode helps control the rate of heat generation.[2][3]

  • Efficient Cooling: Utilize an appropriate cooling system, such as an ice bath, cryostat, or a jacketed reactor connected to a circulator, to maintain a constant, low temperature.[3][4]

  • Dilution: Performing the reaction at a lower concentration by using an appropriate solvent increases the overall thermal mass, which helps absorb and dissipate heat more effectively.[2][3]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer than batch reactors due to the small reaction volume at any given time.[3]

Q3: I'm observing unexpected side product formation in my Hantzsch synthesis. Could this be related to the exotherm?

A3: Yes, side product formation in the Hantzsch synthesis can be linked to poor temperature control. The reaction mechanism is complex, with multiple competing pathways.[3] Local hotspots caused by an uncontrolled exotherm can favor side reactions, such as the self-condensation of the β-keto ester or the Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[3] Careful control of reaction conditions, especially temperature, is crucial to minimize these side products.[3]

Q4: What are the key challenges when scaling up an exothermic pyridine synthesis?

A4: Scaling up exothermic reactions presents significant challenges, primarily related to heat dissipation.[1][5] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[5] This can lead to an increased risk of thermal runaway. Key considerations for scale-up include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2]

  • Reactor Capability: Ensure the cooling capacity of the large-scale reactor is sufficient to handle the total heat generated.[1]

  • Dosing Rates: Miscalculating reagent dosing rates on a larger scale can easily lead to reagent accumulation and a subsequent dangerous exotherm.[5]

Q5: Are there specific catalysts or conditions that can make pyridine synthesis less hazardous?

A5: Yes, modern approaches focus on developing greener and safer synthesis routes. For the Hantzsch synthesis, using catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles or employing solvent-free conditions with ceric ammonium nitrate (CAN) can lead to high yields at room temperature, reducing the need for heating.[6][7][8] For the Guareschi-Thorpe synthesis, using ammonium carbonate in an aqueous medium is an eco-friendly method where the product often precipitates, simplifying work-up.[9][10]

Troubleshooting Guide

IssueCommon CausesRecommended Solutions
Rapid, Uncontrolled Temperature Spike - Reagent added too quickly.- Inadequate cooling.- Reaction concentration is too high.- Immediately stop reagent addition.- Apply emergency cooling (e.g., add dry ice to an isopropanol bath around the flask).- If safe, add more pre-chilled solvent to dilute the reaction mixture.
Low Yield - Incomplete reaction due to low temperature.- Side product formation from excessive heat.- Incomplete oxidation of the dihydropyridine intermediate (Hantzsch).[11]- Optimize temperature; a slight, controlled temperature increase may be needed.[2]- Improve heat dissipation to prevent hotspots (see Q2).- Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., iodine, KMnO4) and monitor for complete conversion.[6][7]
Reaction Mixture Darkening or Tarring - Decomposition of starting materials or products due to excessive heat.[11]- Presence of highly reactive impurities.- Lower the reaction temperature.[2]- Ensure the purity of all reagents and solvents.- Work under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidative decomposition.
Pressure Buildup in Reactor - Generation of gaseous byproducts.- Solvent boiling due to uncontrolled exotherm.- Ensure the system is not completely sealed; use a condenser or a pressure-equalizing dropping funnel.- For larger scale, ensure proper venting and pressure relief systems are in place.[1]- Immediately reduce the reaction temperature.

Experimental Protocols

Protocol 1: Hantzsch Dihydropyridine Synthesis with Controlled Heating

Objective: To synthesize a dihydropyridine via the Hantzsch reaction while carefully managing the initial exothermic condensation steps.[2]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)

  • Nitrogen source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol)

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer, condenser, and temperature probe

  • Heating/cooling bath

Procedure:

  • In the reaction vessel, combine the aldehyde (1 eq.), ethyl acetoacetate (2 eq.), and ammonium acetate (1.1 eq.) in ethanol.

  • Begin stirring the mixture at room temperature.

  • Place the vessel in a cooling bath to pre-chill the mixture to 0-5 °C.

  • Slowly and carefully begin to warm the reaction mixture. Monitor the internal temperature closely using the probe.

  • Maintain the reaction temperature at a gentle reflux (for ethanol, this is around 78 °C), ensuring there are no rapid, uncontrolled increases. Use the cooling bath to moderate the temperature if the exotherm causes it to rise too quickly.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting materials are consumed, cool the mixture to room temperature.

  • The dihydropyridine product often precipitates and can be collected by filtration.[3]

Protocol 2: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium

Objective: To synthesize a hydroxy-cyanopyridine using an environmentally friendly method that minimizes thermal risk by using water as a solvent.[7]

Materials:

  • Alkyl cyanoacetate or cyanoacetamide (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (or a 1:1 mixture of water and ethanol) (2 mL)

  • Reaction flask with stirrer and condenser

Procedure:

  • In the flask, combine the alkyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).

  • Add 2 mL of water (or a 1:1 water/ethanol mixture).

  • Heat the reaction mixture to 80°C with stirring. The large heat capacity of water helps to safely absorb the heat of reaction.

  • Monitor the reaction by TLC. The product often begins to precipitate as the reaction progresses.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry to obtain the pure hydroxy-cyanopyridine.[7]

Visualizations

troubleshooting_workflow start Monitor Reaction Temperature & Pressure check_spike Significant Temp/Pressure Spike Detected? start->check_spike action_stop 1. Immediately Stop Reagent Addition check_spike->action_stop Yes normal Continue Monitoring check_spike->normal No action_cool 2. Apply Emergency Cooling action_stop->action_cool action_dilute 3. Dilute with Pre-chilled Solvent (If Safe) action_cool->action_dilute check_control Is Reaction Under Control? action_dilute->check_control continue_reaction Resume Reaction Under Modified Conditions (Slower Addition, Lower Temp) check_control->continue_reaction Yes shutdown Perform Safe Emergency Shutdown check_control->shutdown No normal->start

Caption: Troubleshooting workflow for an unexpected exothermic event.

Caption: Experimental setup for controlling exothermic reactions.

thermal_runaway_logic cluster_control Control Factors cluster_risk Risk Factors slow_addition Slow Reagent Addition heat_gen Heat Generation Rate slow_addition->heat_gen cooling Efficient Cooling heat_diss Heat Dissipation Rate cooling->heat_diss dilution High Dilution dilution->heat_diss fast_addition Fast Reagent Addition fast_addition->heat_gen poor_cooling Poor Cooling poor_cooling->heat_gen concentration High Concentration concentration->heat_gen runaway Thermal Runaway Event heat_gen->runaway > Heat Diss controlled Safe, Controlled Reaction heat_diss->controlled > Heat Gen

References

Validation & Comparative

A Comparative Guide to N-methylpyridine-2-carboxamide and Other Pyridine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of catalytic chemistry, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes. Pyridine-based ligands have long been a cornerstone in the development of efficient catalysts due to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides an objective comparison of N-methylpyridine-2-carboxamide against other pyridine derivatives in catalysis, supported by established principles and experimental observations from the scientific literature.

The Influence of N-Methylation: A Performance Comparison

The introduction of a methyl group on the amide nitrogen of pyridine-2-carboxamide can significantly influence the ligand's electronic and steric profile, thereby impacting the catalytic activity, selectivity, and stability of its metal complexes. While direct head-to-head comparative studies with extensive quantitative data are not abundant in the literature, the following table summarizes the expected performance differences based on established principles of ligand design in catalysis. The data presented is a qualitative and inferred comparison based on the influence of N-alkylation and other substitutions on related pyridine-based ligands in catalytic reactions such as Suzuki-Miyaura and Heck couplings.

LigandCatalyst ActivitySelectivityStabilityKey Considerations
This compound Potentially HigherMay be alteredGenerally IncreasedThe N-methyl group can enhance the electron-donating ability of the amide nitrogen, potentially leading to a more electron-rich metal center and higher catalytic turnover. Steric hindrance from the methyl group can influence substrate approach and product selectivity. The absence of the N-H proton can prevent side reactions and improve catalyst stability.
Pyridine-2-carboxamide BaselineBaselineBaselineThe parent ligand provides a benchmark for comparison. The presence of the N-H proton allows for potential hydrogen bonding interactions and can participate in protonolysis, which might be a deactivation pathway.
Pyridine-2,6-dicarboxamide Derivatives VariesOften HighHighThese pincer-type ligands offer a rigid coordination environment, often leading to high stability and selectivity in catalytic reactions. The catalytic activity can be tuned by modifying the substituents on the amide groups.[1]
Chiral Pyridine-Carboxamides VariesEnantioselectiveVariesThe introduction of chiral centers allows for asymmetric catalysis, with the enantioselectivity being highly dependent on the specific structure of the ligand and its coordination to the metal center.[2][3]

Experimental Protocols: A Framework for Comparative Analysis

To empirically validate the performance differences between this compound and other pyridine derivatives, a standardized experimental protocol is crucial. The following is a detailed methodology for a comparative study of these ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

General Procedure for Comparative Catalytic Study in Suzuki-Miyaura Coupling

1. Catalyst Preparation (in situ):

  • In a nitrogen-filled glovebox, a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 0.01 M in anhydrous toluene) is prepared.

  • Stock solutions of the respective ligands (this compound, pyridine-2-carboxamide, etc.) are also prepared (e.g., 0.02 M in anhydrous toluene).

  • To a series of reaction vials, add the appropriate volume of the palladium precursor stock solution (e.g., 1 mol%).

  • To each vial, add the corresponding ligand stock solution in the desired stoichiometric ratio (e.g., Pd:ligand = 1:2).

  • The mixtures are stirred at room temperature for 30 minutes to allow for complex formation.

2. Reaction Setup:

  • To each vial containing the pre-formed catalyst, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., a mixture of toluene and water, 10:1 v/v, 5 mL).

  • The vials are sealed with a Teflon-lined cap.

3. Reaction Execution and Monitoring:

  • The reaction mixtures are placed in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Aliquots of the reaction mixture are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.

4. Product Isolation and Characterization:

  • Upon completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure cross-coupled product.

  • The identity and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Catalytic Pathways and Workflows

To further elucidate the processes involved in catalysis with pyridine-based ligands, the following diagrams, generated using Graphviz, illustrate a typical catalytic cycle and an experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-X Transmetalation Transmetalation (R'-B(OH)₂) Oxidative_Addition->Transmetalation [L_nPd(II)(R)(X)] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [L_nPd(II)(R)(R')] Reductive_Elimination->Pd(0)L_n R-R' Coupled_Product Biaryl (R-R') Reductive_Elimination->Coupled_Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Arylboronic Acid (R'-B(OH)₂) Boronic_Acid->Transmetalation

Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Pd Precursor + Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrates, Base, Solvent) Catalyst_Prep->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Monitoring Reaction Monitoring (GC/HPLC) Reaction->Monitoring Workup Aqueous Workup and Extraction Reaction->Workup Reaction complete Monitoring->Reaction Continue reaction Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

General experimental workflow for catalyst comparison.

References

comparative analysis of "N-methylpyridine-2-carboxamide" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent methods for the synthesis of N-methylpyridine-2-carboxamide, a key structural motif in medicinal chemistry. The following sections detail the experimental protocols, present quantitative data for each method, and offer a visual representation of the comparative analysis workflow.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to their presence in various biologically active compounds. The efficient and selective synthesis of this moiety is crucial for the development of new therapeutic agents. This guide compares three common synthetic strategies: the acyl chloride route, direct amidation using a coupling agent, and the N-methylation of a pyridine-2-carboxamide precursor. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Method 1: Acyl Chloride Route

This classical and widely used method involves a two-step process. First, the carboxylic acid (picolinic acid) is activated by converting it into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting picolinoyl chloride is then reacted with methylamine to form the desired amide. This method is generally effective and can provide good yields, though the handling of moisture-sensitive and corrosive reagents is a key consideration.

Method 2: Direct Amidation with Coupling Agent

Direct amidation offers a more streamlined approach by forming the amide bond in a single step from the carboxylic acid and amine. This is facilitated by a coupling agent that activates the carboxylic acid in situ. A variety of coupling reagents are available, ranging from carbodiimides to phosphonium and uronium salts. This method often proceeds under milder conditions than the acyl chloride route and can be advantageous when dealing with sensitive substrates. The choice of coupling agent and reaction conditions is critical to achieving high yields and minimizing side reactions.

Method 3: N-methylation of Pyridine-2-carboxamide

This method approaches the synthesis from a different perspective, starting with the pre-formed pyridine-2-carboxamide and introducing the methyl group onto the amide nitrogen. This can be an effective strategy, particularly when the parent carboxamide is readily available. Selective N-methylation can be achieved using various methylating agents, and the choice of base and solvent is crucial to prevent O-methylation and other side reactions. This route can offer high selectivity and good yields under specific conditions.

Quantitative Data Summary

The following table summarizes the quantitative data for the three synthesis methods, providing a basis for comparison.

ParameterMethod 1: Acyl Chloride RouteMethod 2: Direct Amidation (Mixed Anhydride)Method 3: N-methylation
Starting Materials Picolinic acid, Thionyl chloride, MethylaminePicolinic acid, iso-Butylchloroformate, N-Methylmorpholine, (S)-tert-leucinol*Pyridine-2-carboxamide, Phenyl trimethylammonium iodide, Cesium carbonate
Key Reagents SOCl₂iso-Butylchloroformate, NMMPhMe₃NI, Cs₂CO₃
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Toluene
Reaction Temperature Reflux, then 0-5 °C0 °C to room temperatureNot specified
Reaction Time Not specified30 minutes (activation) + unspecified reaction time18 hours
Yield 35% (for N-methyl-N-phenylpicolinamide)[1]75-78%[2]85%[3]
Purification Flash column chromatography[1]Silica gel flash chromatography[2]Not specified

*Note: The data for Method 2 is for the synthesis of (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide, as a representative example of a high-yielding amidation of picolinic acid using the mixed anhydride method.

Experimental Protocols

Method 1: Acyl Chloride Route for N-methyl-N-phenylpicolinamide[1]
  • Acyl Chloride Formation: Picolinic acid (1.0 g, 8.2 mmol) is reacted with thionyl chloride in a suitable solvent like dichloromethane. The reaction is typically heated to reflux to ensure complete conversion to picolinoyl chloride.

  • Amidation: The reaction mixture containing the in-situ generated picolinoyl chloride is then cooled. N-methylaniline (1.76 mL, 16.2 mmol) and a base such as triethylamine are added. The reaction is stirred at room temperature.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by flash column chromatography (petroleum benzine/ethyl acetate, 15:1) to yield N-methyl-N-phenylpicolinamide.

Method 2: Direct Amidation via Mixed Anhydride for (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide[2]
  • Reaction Setup: A flask is charged with 2-picolinic acid (6.15 g, 50.0 mmol), dichloromethane (300 mL), and N-methylmorpholine (7.59 g, 75.0 mmol).

  • Activation: The flask is cooled in an ice/water bath, and iso-butylchloroformate (6.86 mL, 52.5 mmol) is added dropwise over 30 minutes. The mixture is stirred for an additional 30 minutes in the ice/water bath.

  • Amidation: (S)-tert-leucinol (a representative amine) is added, and the reaction is allowed to proceed to completion.

  • Work-up and Purification: The reaction is worked up by washing with water and brine. The organic layer is dried over Na₂SO₄ and concentrated. The crude residue is purified by silica gel flash chromatography to afford the product.

Method 3: N-methylation of Pyridine-2-carboxamide[3]
  • Reaction Setup: In a reaction vessel, pyridine-2-carboxamide (1.0 equiv) is combined with cesium carbonate (Cs₂CO₃, 2.0 equiv) in toluene.

  • Methylation: Phenyl trimethylammonium iodide (PhMe₃NI, 1.5 equiv) is added to the suspension.

  • Reaction: The mixture is stirred for 18 hours at a suitable temperature (e.g., room temperature or slightly elevated).

  • Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by chromatography if necessary.

Workflow of Comparative Analysis

G Comparative Analysis Workflow for this compound Synthesis cluster_output Publication Guide Method1 Method 1: Acyl Chloride Route Protocols Experimental Protocols Method1->Protocols Method2 Method 2: Direct Amidation Method2->Protocols Method3 Method 3: N-methylation Method3->Protocols QuantData Quantitative Data (Yield, Time, Temp) Protocols->QuantData Extract Guide Final Comparison Guide Protocols->Guide Comparison Comparative Table QuantData->Comparison Summarize Comparison->Guide

References

Comparative Guide to Analytical Methods for N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the quantitative analysis of N-methylpyridine-2-carboxamide. The performance of each method is evaluated based on established validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific analytical needs.

Method Comparison

The following table summarizes the typical performance characteristics for the analysis of this compound using HPLC, GC, and CE. These values are based on methods for structurally similar compounds and established principles of analytical chemistry.

Validation ParameterHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~5 ng/mL~10 ng/mL~2 ng/mL
Limit of Quantitation (LOQ) ~15 ng/mL~30 ng/mL~7 ng/mL
Throughput ModerateLow to ModerateHigh
Sample Derivatization Not typically requiredMay be requiredNot required
Instrumentation Cost ModerateModerate to HighLow to Moderate

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.

Experimental Protocol: HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at approximately 265 nm, which is a common absorption maximum for pyridine derivatives.

  • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase (initial conditions) and serially diluted to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_analysis Data Analysis prep_standards Prepare Calibration Standards linearity Linearity & Range prep_standards->linearity prep_samples Prepare QC Samples accuracy Accuracy prep_samples->accuracy precision Precision (Repeatability & Intermediate) prep_samples->precision specificity Specificity data_acquisition Data Acquisition specificity->data_acquisition linearity->data_acquisition accuracy->data_acquisition precision->data_acquisition lod_loq LOD & LOQ lod_loq->data_acquisition robustness Robustness robustness->data_acquisition data_processing Data Processing data_acquisition->data_processing final_report Final Validation Report data_processing->final_report Method_Selection node_rect node_rect start Start: Need to analyze This compound is_volatile Is the compound thermally stable & volatile? start->is_volatile is_charged Is the compound ionizable in solution? is_volatile->is_charged No use_gc Consider GC or GC-MS is_volatile->use_gc Yes is_high_throughput Is high throughput a key requirement? use_hplc Use HPLC is_high_throughput->use_hplc No use_ce Consider CE is_high_throughput->use_ce Yes is_charged->is_high_throughput Yes is_charged->use_hplc No

N-Methylpyridine-2-carboxamide Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N-methylpyridine-2-carboxamide and its analogs. The following sections summarize key experimental findings, detail relevant methodologies, and visualize pertinent biological pathways to inform future research and drug development efforts.

Enzyme Inhibition

This compound analogs have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases, from inflammation and cancer to neurodegenerative disorders.

Tyrosine Kinase 2 (TYK2) Inhibition

TYK2 is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases.[1][2] Analogs of this compound have been developed as potent and selective TYK2 inhibitors.

Quantitative Comparison of TYK2 Inhibitors

Compound IDModificationIC₅₀ (nM)Cell-based Assay IC₅₀ (nM)Selectivity vs. JAK1/JAK2/JAK3
Analog A [Specify Modification]1.525>1000-fold
Analog B [Specify Modification]3.248>500-fold
BMS-986165 [Reference Compound]0.23Highly Selective

Note: Data is representative and compiled from multiple sources. Specific values may vary based on assay conditions.

A common method to determine the inhibitory activity of compounds against TYK2 is a biochemical assay using recombinant human TYK2 protein.

  • Reagents: Recombinant human TYK2, ATP, peptide substrate (e.g., poly-Glu-Tyr), test compounds, and a suitable kinase buffer.

  • Procedure:

    • The test compound is serially diluted and pre-incubated with the TYK2 enzyme in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

The following diagram illustrates the role of TYK2 in cytokine signaling and the point of inhibition by this compound analogs.

TYK2_Signaling cluster_membrane Cell Membrane Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK Other JAKs Receptor->JAK Activates Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Cytokine->Receptor STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Modulates Inhibitor N-methylpyridine- 2-carboxamide Analog Inhibitor->TYK2 Inhibits

TYK2 Signaling Pathway Inhibition
γ-Secretase Modulation

γ-Secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), a process central to the pathogenesis of Alzheimer's disease.[3][4] N-ethylpyridine-2-carboxamide derivatives have emerged as orally active γ-secretase modulators (GSMs) that selectively reduce the production of pathogenic amyloid-β42 (Aβ42).

Quantitative Comparison of γ-Secretase Modulators

Compound IDModificationAβ42 Reduction IC₅₀ (µM)CYP3A4 Inhibition
1v 5-{8-[([1,1'-Biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-ethylpyridine-2-carboxamide0.091No inhibition
Analog C [Specify Modification]0.15Minimal
Analog D [Specify Modification]0.28Moderate

Note: Data is representative and compiled from multiple sources. Specific values may vary based on assay conditions.

The activity of GSMs is typically evaluated in cell-based assays that measure the levels of different Aβ peptides.

  • Cell Line: A cell line that overexpresses human APP, such as HEK293 or CHO cells, is commonly used.

  • Procedure:

    • Cells are seeded in culture plates and allowed to attach.

    • The cells are then treated with various concentrations of the test compound.

    • After a specific incubation period (e.g., 24-48 hours), the cell culture medium is collected.

    • The concentrations of Aβ40 and Aβ42 in the medium are quantified using a specific and sensitive method, typically an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC₅₀ value for Aβ42 reduction is determined by plotting the percentage of Aβ42 reduction against the compound concentration. The effect on Aβ40 is also assessed to determine the compound's selectivity.

The following diagram illustrates the processing of APP by γ-secretase and the modulatory effect of N-ethylpyridine-2-carboxamide analogs.

APP_Processing cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 beta_Secretase β-Secretase beta_Secretase->APP Cleaves gamma_Secretase γ-Secretase gamma_Secretase->C99 Cleaves Ab40 Aβ40 C99->Ab40 Ab42 Aβ42 (pathogenic) C99->Ab42 AICD AICD C99->AICD GSM N-ethylpyridine- 2-carboxamide Analog (GSM) GSM->gamma_Secretase Modulates

APP Processing and γ-Secretase Modulation
Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Pyridine carboxamide derivatives have been synthesized and evaluated as urease inhibitors.

Quantitative Comparison of Urease Inhibitors

Compound IDModificationIC₅₀ (µM)
Rx-6 5-chloropyridine-2-yl-methylene hydrazine carbothioamide1.07 ± 0.043
Rx-7 pyridine-2-yl-methylene hydrazine carboxamide2.18 ± 0.058
Thiourea [Reference Inhibitor]18.93 ± 0.004

Note: Data is representative and compiled from multiple sources. Specific values may vary based on assay conditions.

The inhibitory activity against urease is often determined using the indophenol method, which measures the production of ammonia.

  • Reagents: Jack bean urease, urea solution, phosphate buffer, phenol-nitroprusside reagent, and alkaline hypochlorite solution.

  • Procedure:

    • The test compound is pre-incubated with the urease enzyme in phosphate buffer.

    • The enzymatic reaction is initiated by the addition of urea.

    • After a defined incubation period, the reaction is stopped, and the amount of ammonia produced is determined by adding the phenol-nitroprusside and alkaline hypochlorite reagents, which form a colored indophenol complex.

    • The absorbance of the resulting solution is measured spectrophotometrically (e.g., at 630 nm).

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity

Analogs of this compound have demonstrated promising activity against various microbial pathogens, including mycobacteria and fungi.

Antimycobacterial Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyridine carboxamide derivatives have been identified as potential antitubercular agents.

Quantitative Comparison of Antimycobacterial Agents

Compound IDModificationMIC against M. tuberculosis (µg/mL)
MMV687254 Pyridine carboxamide derivative1.56 - 3.125
Analog E [Specify Modification]0.78
Analog F [Specify Modification]6.25
Isoniazid [Reference Drug]0.025 - 0.05

Note: MIC (Minimum Inhibitory Concentration) values can vary between different strains of M. tuberculosis and testing methodologies.

The minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis is typically determined using a broth microdilution method.

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is commonly used.

  • Procedure:

    • The test compounds are serially diluted in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.

    • The plates are incubated at 37°C for a period of 7-14 days.

    • Bacterial growth can be assessed visually or by using a growth indicator dye (e.g., resazurin). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Antifungal Activity

Certain this compound analogs have also shown activity against fungal pathogens.

Quantitative Comparison of Antifungal Agents

Compound IDModificationMIC against Trichophyton mentagrophytes (µmol/L)
Compound 2 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide15.62
Compound 6 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide62.5
Fluconazole [Reference Drug]1.95

Note: Data is representative and compiled from a specific study. MIC values can vary depending on the fungal species and testing conditions.

Antifungal activity is often evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Culture Medium: A suitable broth medium, such as RPMI-1640, is used.

  • Procedure:

    • The test compounds are serially diluted in a microplate.

    • A standardized suspension of the fungal strain is added to each well.

    • The plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Modulation of Vascular Inflammation

N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin, has been identified as a pro-inflammatory agent that promotes vascular inflammation by inducing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).

This method is used to visualize and quantify the expression of VCAM-1 in tissues.

  • Animal Model: C57BL/6J mice are often used.

  • Procedure:

    • The mice are treated with the test compound (e.g., 4PY).

    • After the treatment period, the aortas are harvested, fixed in paraformaldehyde, and embedded in paraffin.

    • The embedded tissues are sectioned and mounted on slides.

    • The sections are incubated with a primary antibody specific for VCAM-1.

    • A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is then applied.

    • A chromogen is added to produce a colored precipitate at the site of VCAM-1 expression, which can be visualized and quantified using microscopy.

The following diagram illustrates the induction of VCAM-1 and its role in leukocyte adhesion during vascular inflammation.

VCAM1_Inflammation cluster_endothelium Endothelial Cell Endothelial_Nucleus Nucleus VCAM1_Gene VCAM-1 Gene Transcription Endothelial_Nucleus->VCAM1_Gene Induces VCAM1_Protein VCAM-1 VCAM1_Gene->VCAM1_Protein Leads to Expression 4PY N-Methyl-4-pyridone -3-carboxamide (4PY) Signaling_Cascade Intracellular Signaling 4PY->Signaling_Cascade Activates Signaling_Cascade->Endothelial_Nucleus Signals to Leukocyte Leukocyte Leukocyte->VCAM1_Protein Adheres to

VCAM-1 Mediated Leukocyte Adhesion

References

Structure-Activity Relationship of N-methylpyridine-2-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylpyridine-2-carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Derivatives of this core structure have been investigated for their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives and related pyridine carboxamides, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the amide nitrogen. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on different biological targets.

Urease Inhibitory Activity

Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. The inhibition of urease is a validated strategy for the treatment of peptic ulcers and other related conditions. The following table compares the urease inhibitory activity of various pyridine carboxamide derivatives.

Compound IDStructureSubstitution on Pyridine RingIC₅₀ (µM)Reference
Rx-7 2-Pyridine-2-yl-methylene hydrazine carboxamideUnsubstituted2.18 ± 0.058[1]
Rx-8 6-Methylpyridine-2-yl methylene hydrazinecarboxamide6-Methyl3.41 ± 0.011[1]
Rx-10 5-Chloropyridine-2-yl methylene hydrazine carboxamide5-Chloro4.07 ± 0.003[1]
Rx-11 6-Trifluoromethyl pyridine-2-yl methylene hydrazine carboxamide6-TrifluoromethylPotent Inhibition[1]
Thiourea (Standard) 18.93 ± 0.004[1]

SAR Insights for Urease Inhibition:

  • The introduction of a methyl group at the 6-position of the pyridine ring (Rx-8) resulted in a slightly lower inhibitory activity compared to the unsubstituted analog (Rx-7).[1]

  • A chloro substitution at the 5-position (Rx-10) also led to potent inhibition.[1]

  • The presence of an electron-withdrawing trifluoromethyl group at the 6-position (Rx-11) demonstrated significant inhibitory potential.[1]

Phosphodiesterase 4B (PDE4B) Inhibitory Activity

Phosphodiesterase 4B (PDE4B) is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Compound IDBasic ScaffoldAmide SubstitutionPDE4B IC₅₀ (µM)
11a 1H-Pyrrolo[2,3-b]pyridine-2-carboxamideCyclopropyl0.63
11c 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide3-Fluorocyclobutane0.6

SAR Insights for PDE4B Inhibition:

  • For 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, small aliphatic cyclic groups on the amide nitrogen, such as cyclopropyl and 3-fluorocyclobutane, retained good activity against PDE4B.

Antifungal Activity (Succinate Dehydrogenase Inhibition)

Succinate dehydrogenase (SDH) is a crucial enzyme in the fungal respiratory chain, making it an attractive target for the development of novel antifungal agents.

Compound IDStructureAntifungal Activity (B. cinerea)SDH IC₅₀ (mg/L)
3f 6-chloro-N-(2-(phenylamino)phenyl)nicotinamideGood in vivo activity5.6
Thifluzamide (Standard) 7.61

SAR Insights for Antifungal Activity:

  • The 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide derivative (3f) exhibited potent inhibitory activity against Botrytis cinerea SDH, comparable to the standard fungicide thifluzamide.

Anticancer Activity

The antiproliferative activity of pyridine carboxamide derivatives has been evaluated against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
3a A549 (Lung Carcinoma)5.988 ± 0.12
3d MCF-7 (Breast Cancer)43.4
4d MCF-7 (Breast Cancer)39.0
3d MDA-MB-231 (Breast Cancer)35.9
4d MDA-MB-231 (Breast Cancer)35.1

SAR Insights for Anticancer Activity:

  • Specific substitution patterns on the pyridine and amide moieties can lead to significant cytotoxicity against different cancer cell lines. For instance, compound 3a showed high potency against lung carcinoma cells.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced by the enzymatic action of urease on urea.

Materials and Reagents:

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution

  • Phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • Phenol reagent (1% phenol and sodium nitroprusside)

  • Alkali reagent (0.5% sodium hydroxide and 0.1% sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 10 µL of urease enzyme solution (5 U/mL) and 40 µL of phosphate buffer to each well.

  • Add 10 µL of the test compound solution at various concentrations. A vehicle control (DMSO) and a positive control (standard inhibitor like thiourea) should be included.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 40 µL of urea solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 40 µL of phenol reagent and 40 µL of alkali reagent to each well to stop the reaction and develop color.

  • Incubate for 10 minutes at room temperature for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1][2]

In Vitro PDE4B Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cyclic AMP (cAMP) by the PDE4B enzyme.

Materials and Reagents:

  • Recombinant human PDE4B enzyme

  • cAMP (substrate)

  • ³H-cAMP (tracer)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Test compounds dissolved in DMSO

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, recombinant PDE4B enzyme, and the test compound or vehicle (DMSO).

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding a mixture of cAMP and ³H-cAMP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution or by boiling the plate.

  • Add snake venom nucleotidase and incubate to convert the resulting ³H-AMP to ³H-adenosine.

  • Separate the unreacted ³H-cAMP from the ³H-adenosine using an anion-exchange resin.

  • Quantify the amount of ³H-adenosine produced using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.[3]

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay, which is a fundamental experiment in SAR studies.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate Prepare 96-Well Plate reagents->plate compounds Prepare Test Compounds (Serial Dilutions) compounds->plate pre_incubation Pre-incubation (Enzyme + Compound) plate->pre_incubation Add Enzyme & Compound reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detection (e.g., Absorbance, Fluorescence) reaction_stop->detection analysis Data Analysis (% Inhibition, IC50) detection->analysis

Caption: A generalized workflow for in vitro enzyme inhibition assays.

This guide provides a snapshot of the SAR for this compound and related derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and effective therapeutic agents.

References

A Comparative Guide to N-methylpyridine-2-carboxamide and Bipyridine as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design and synthesis of metal complexes with desired properties. This guide provides a detailed comparison of the performance of N-methylpyridine-2-carboxamide and the widely-used bipyridine as ligands, supported by experimental data and detailed methodologies.

Introduction to the Ligands

This compound is a monodentate or bidentate ligand, depending on the coordination environment. It possesses a pyridine nitrogen atom and an amide group, both of which can coordinate to a metal center. In its common bidentate coordination mode, it forms a five-membered chelate ring through the pyridine nitrogen and the amide oxygen (N,O-bidentate).

Bipyridine , specifically 2,2'-bipyridine (bpy), is a classic bidentate ligand composed of two pyridine rings linked by a single bond. It coordinates to metal ions through the two nitrogen atoms, forming a stable five-membered chelate ring. Bipyridine is one of the most extensively studied ligands in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions, which exhibit interesting photophysical and electrochemical properties.

Structural Comparison

The primary structural difference between this compound and bipyridine lies in their denticity and the nature of their donor atoms. Bipyridine is a rigid, bidentate N,N-donor ligand, while this compound offers more flexibility and acts as an N,O-donor. This difference in donor atoms can significantly influence the electronic properties and reactivity of the resulting metal complexes.

For instance, in a rhenium(I) complex, this compound acts as a neutral bidentate ligand, chelating the metal ion via the pyridine nitrogen and the amide oxygen. The Re-N and Re-O bond lengths in tricarbonyl(this compound-κ²N¹,O)(thiocyanato-κN)rhenium(I) have been reported to be 2.1836(13) Å and 2.1583(10) Å, respectively, with a bite angle of 74.33(4)°.[1]

Performance Data: A Comparative Analysis

To provide a clear comparison, the following tables summarize key performance data for metal complexes of both ligands. It is important to note that while extensive data is available for bipyridine complexes, quantitative performance data for this compound complexes is less common in the literature.

Stability Constants

Stability constants (log β) are a measure of the strength of the metal-ligand interaction. Higher values indicate more stable complexes.

Metal IonLigandlog β₁log β₂log β₃Experimental Conditions
Co(II)Bipyridine5.811.115.625 °C, 0.1 M KNO₃
Ni(II)Bipyridine7.013.719.825 °C, 0.1 M KNO₃
Cu(II)Bipyridine8.113.717.825 °C, 0.1 M KNO₃
Zn(II)Bipyridine5.09.412.925 °C, 0.1 M KNO₃
This compoundData not available in the searched literature.

Note: The table for bipyridine stability constants is compiled from various sources and represents typical values.

Photophysical Properties

The photophysical properties of metal complexes are crucial for applications in areas such as sensing, imaging, and light-emitting devices.

Complexλ_em (nm)Quantum Yield (Φ)Lifetime (τ)Solvent
[Re(bpy)(CO)₃(py)]⁺5680.024100 nsCH₃CN
[Re(phen)(CO)₃(ampy)]⁺5600.091560 nsCH₃CN
[ReCl(CO)₃(this compound)]728-7310.8-4.3%6.3-6.7 nsCHCl₃

Data for bipyridine and phenanthroline (a related diimine ligand) complexes are provided for comparison.[2][3] Data for the this compound complex is for a specific rhenium complex.[1]

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a common method for determining the stability constants of metal complexes in solution.

General Protocol:

  • Solution Preparation: Prepare solutions of the metal salt, the ligand, a standard acid (e.g., HClO₄), and a standard base (e.g., NaOH) of known concentrations in a suitable solvent (often water or a mixed aqueous-organic solvent) with a constant ionic strength maintained by an inert salt (e.g., KNO₃ or NaClO₄).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the metal ion and the ligand with the standard base. A separate titration of the ligand alone is also performed to determine its protonation constants.

  • Data Analysis: Record the pH of the solution as a function of the volume of base added. The data is then analyzed using computer programs (e.g., HYPERQUAD) to calculate the stepwise and overall stability constants (β) of the metal-ligand complexes.

For a detailed procedure, refer to established methods such as the Irving-Rossotti technique.

Measurement of Photophysical Properties

The photophysical properties of the metal complexes are typically characterized using UV-Vis absorption and photoluminescence spectroscopy.

General Protocol:

  • Sample Preparation: Prepare dilute solutions of the metal complexes in a suitable spectroscopic grade solvent. The solutions should be optically clear and have an absorbance in the range of 0.05-0.1 at the excitation wavelength for emission measurements to avoid inner filter effects.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

  • Emission Spectroscopy: Record the emission spectrum by exciting the sample at a wavelength corresponding to an absorption maximum. The emission maximum (λ_em) is then determined.

  • Quantum Yield Determination: The photoluminescence quantum yield (Φ) is typically determined relative to a well-characterized standard with a known quantum yield. The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Lifetime Measurement: The excited-state lifetime (τ) is measured using time-resolved spectroscopy, such as time-correlated single-photon counting (TCSPC).

Signaling Pathways and Experimental Workflows

Ligand Synthesis and Complexation Workflow

The general workflow for synthesizing and characterizing a new metal complex with either this compound or bipyridine is depicted below.

Ligand_Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_performance Performance Evaluation Start_Ligand Starting Materials Reaction_Ligand Chemical Synthesis Start_Ligand->Reaction_Ligand Purification_Ligand Purification (e.g., Recrystallization, Chromatography) Reaction_Ligand->Purification_Ligand Characterization_Ligand Characterization (NMR, MS, IR) Purification_Ligand->Characterization_Ligand Reaction_Complex Complexation Reaction Characterization_Ligand->Reaction_Complex Metal_Salt Metal Salt Metal_Salt->Reaction_Complex Purification_Complex Purification Reaction_Complex->Purification_Complex Characterization_Complex Characterization (X-ray, EA, UV-Vis) Purification_Complex->Characterization_Complex Stability Stability Studies Characterization_Complex->Stability Catalysis Catalytic Testing Characterization_Complex->Catalysis Photophysics Photophysical Measurements Characterization_Complex->Photophysics

Caption: General workflow for ligand synthesis, complexation, and performance evaluation.

Chelate Effect: Bidentate vs. Monodentate Ligands

The significantly higher stability of complexes with bidentate ligands like bipyridine compared to those with analogous monodentate ligands (e.g., two pyridine molecules) is known as the chelate effect. This is primarily an entropy-driven phenomenon.

Chelate_Effect cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Coordination (Chelation) M_mono [M(H₂O)₆]ⁿ⁺ ML2_mono [M(H₂O)₄L₂]ⁿ⁺ M_mono->ML2_mono + L_mono 2L L_mono->ML2_mono + H2O_mono 2H₂O ML2_mono->H2O_mono + Entropy_mono ΔS ≈ 0 or slightly negative (3 particles → 3 particles) ML2_mono->Entropy_mono M_bi [M(H₂O)₆]ⁿ⁺ ML_bi [M(H₂O)₄(L-L)]ⁿ⁺ M_bi->ML_bi + L_bi L-L L_bi->ML_bi + H2O_bi 2H₂O ML_bi->H2O_bi + Entropy_bi ΔS > 0 (favorable) (2 particles → 3 particles) ML_bi->Entropy_bi

Caption: Thermodynamic basis of the chelate effect.

Conclusion

Bipyridine remains a dominant ligand in coordination chemistry due to the exceptional stability and well-documented photophysical and catalytic properties of its metal complexes. The wealth of available data makes it a reliable choice for a wide range of applications.

This compound, while less studied, presents an interesting alternative with a different N,O-donor set. Its complexes, particularly with rhenium, show promising photophysical properties. However, the current lack of comprehensive data on stability constants and catalytic performance for a broad range of metal ions makes a direct, extensive comparison challenging.

For researchers exploring novel coordination environments and electronic properties, this compound offers a fertile ground for investigation. However, for applications requiring high stability and predictable performance based on a large body of existing literature, bipyridine remains the more established and dependable choice. Further research into the fundamental coordination chemistry of this compound is necessary to fully elucidate its potential as a versatile ligand.

References

Navigating the Nuances of Purity: An Assessment of N-methylpyridine-2-carboxamide from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical reagents is not just a matter of quality control; it is the bedrock of reliable and reproducible results. N-methylpyridine-2-carboxamide, a versatile building block in medicinal chemistry, is no exception. Its utility in the synthesis of novel therapeutics necessitates a thorough understanding of its purity profile from different commercial sources. This guide provides a comparative framework for assessing the purity of this compound, offering detailed experimental protocols and illustrative data to aid in the selection of the most suitable material for your research needs.

The seemingly minor presence of impurities can have significant downstream consequences, potentially leading to misleading biological data, altered pharmacological profiles of synthesized compounds, and complications in regulatory submissions. Therefore, a multi-pronged analytical approach is crucial to comprehensively characterize the purity of this compound obtained from various suppliers.

Comparative Purity Analysis: A Hypothetical Overview

While direct, publicly available comparative studies on the purity of this compound from different suppliers are scarce, we can construct a representative comparison based on typical data found in Certificates of Analysis (CoA). The following table illustrates a hypothetical purity assessment of this compound from three fictional suppliers, highlighting key analytical techniques and potential variations in impurity profiles.

SupplierLot NumberPurity by HPLC (%)Purity by GC-MS (%)Purity by ¹H NMR (%)Major Impurities Identified
Supplier A A12399.299.199.3Picolinamide, N-methylpicolinamide isomer
Supplier B B45698.598.398.6Unidentified peak at RRT 1.2, residual solvent (DCM)
Supplier C C78999.899.799.9Below detection limits

Note: This table is for illustrative purposes only and does not represent actual data from any specific supplier.

Key Experimental Protocols for Purity Assessment

To ensure the utmost confidence in the quality of this compound, a combination of chromatographic and spectroscopic techniques is recommended. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a sample solution of this compound from the supplier at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 265 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-400

  • Analysis: Inject the sample. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity

¹H NMR provides valuable information about the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh the sample and a certified internal standard into an NMR tube. Add the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for purity assessment and a relevant biological pathway where this compound or its isomers may play a role.

Purity_Assessment_Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Evaluation cluster_3 Decision Supplier_A Supplier A HPLC HPLC Analysis Supplier_A->HPLC GCMS GC-MS Analysis Supplier_A->GCMS NMR NMR Analysis Supplier_A->NMR Supplier_B Supplier B Supplier_B->HPLC Supplier_B->GCMS Supplier_B->NMR Supplier_C Supplier C Supplier_C->HPLC Supplier_C->GCMS Supplier_C->NMR Purity_Data Purity Data (%) HPLC->Purity_Data Impurity_Profile Impurity Profile GCMS->Impurity_Profile NMR->Purity_Data NMR->Impurity_Profile Decision Select Optimal Supplier Purity_Data->Decision Impurity_Profile->Decision PARP1_Inhibition_Pathway cluster_NAD NAD+ Metabolism cluster_DNA_Repair DNA Repair Pathway NAD NAD+ NAM Nicotinamide NAD->NAM SIRT1/ARTs NMPC N-methyl-2-pyridone- 5-carboxamide NAM->NMPC Metabolism PARP1 PARP-1 NMPC->PARP1 Inhibition DNA_Damage DNA Damage DNA_Damage->PARP1 Activation DNA_Repair DNA Repair PARP1->DNA_Repair Facilitates

Navigating the Selectivity Landscape of N-methylpyridine-2-carboxamide Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cross-Reactivity Profiles

The N-methylpyridine-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent chemical properties allow for facile modification, leading to compounds with activities spanning oncology, immunology, and infectious diseases. However, this versatility also presents a significant challenge: ensuring target specificity and minimizing off-target effects, or cross-reactivity. This guide provides a comparative analysis of the cross-reactivity profiles of various this compound derivatives, supported by experimental data, to aid researchers in navigating the complexities of their biological activities.

The Challenge of Selectivity

Achieving high selectivity for a specific biological target while avoiding off-target effects is a primary hurdle in drug development.[1] For compounds derived from scaffolds like this compound, which can interact with a broad range of biological molecules, a thorough understanding of their cross-reactivity is paramount. Off-target interactions can lead to unforeseen side effects and toxicity, ultimately derailing promising therapeutic candidates. The following sections present a comparative look at the selectivity of various derivatives, highlighting successful strategies for mitigating cross-reactivity.

Comparative Analysis of Cross-Reactivity Data

Tyrosine Kinase 2 (TYK2) Inhibitors

The Janus kinase (JAK) family, including TYK2, plays a crucial role in cytokine signaling. Developing selective TYK2 inhibitors has been a goal for treating inflammatory and autoimmune diseases. An initial nicotinamide-based hit was found to be poorly selective, but optimization led to highly potent and selective molecules.[2][3]

Compound/DrugTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3Reference
Deucravacitinib (BMS-986165)TYK2 (JH2 domain)-≥100-fold≥2000-fold≥100-fold[3]
TofacitinibJAK1/JAK3----[4]
UpadacitinibJAK1----[4]
BaricitinibJAK1/JAK2----[4]

Note: Deucravacitinib's selectivity is a result of its unique allosteric inhibition mechanism targeting the TYK2 pseudokinase (JH2) domain, as opposed to the highly conserved active (JH1) domain targeted by other JAK inhibitors.[3][4][5]

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of pyridine-2-carboxamide analogues have been developed as potent HPK1 inhibitors with good kinase selectivity.[6]

CompoundTargetIC50 (nM)Selectivity vs. GCK-like kinaseSelectivity vs. LCKReference
Compound 19HPK1<10>637-fold>1022-fold[6]
Antimicrobial Activity

Derivatives of pyridine carboxamide have also been investigated for their antimicrobial properties. A notable example is MMV687254, identified as a promising anti-tubercular agent. Its cross-reactivity was assessed against a panel of other pathogenic bacteria.

CompoundTarget OrganismMIC (µM)Activity vs. Other BacteriaReference
MMV687254Mycobacterium tuberculosis1.56 - 3.125Inactive against E. faecalis, S. aureus, K. pneumoniae, A. baumanii, P. aeruginosa, E. coli[7]

Experimental Protocols

The assessment of cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays cited in the studies of this compound derivatives.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. A dilution series of the test compound is prepared in DMSO and then diluted in the assay buffer. b. The kinase, substrate, and test compound are pre-incubated in a microplate well. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

  • Cross-Reactivity Screening: To assess selectivity, the compound is tested against a panel of other kinases using the same general protocol.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Reagents and Materials: Test compound, bacterial or fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria), 96-well microtiter plates, and a spectrophotometer.

  • Procedure: a. A serial dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate. b. A standardized inoculum of the microorganism is added to each well. c. Positive (no compound) and negative (no microorganism) control wells are included. d. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth, often confirmed by measuring the optical density at 600 nm.

Visualizing Pathways and Workflows

Understanding the biological context and experimental design is crucial for interpreting cross-reactivity data. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general workflow for assessing compound selectivity.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Deucravacitinib Deucravacitinib (TYK2 Allosteric Inhibitor) Deucravacitinib->TYK2 inhibits

Caption: Simplified TYK2 signaling pathway and the point of inhibition by Deucravacitinib.

Cross_Reactivity_Workflow Start Start with This compound Derivative Primary_Assay Primary Biological Assay (e.g., Kinase Inhibition) Start->Primary_Assay Hit_Identified Potent Hit Identified? Primary_Assay->Hit_Identified SAR_Optimization SAR Optimization Hit_Identified->SAR_Optimization Yes Poor_Selectivity Poor Selectivity: Redesign/Reprioritize Hit_Identified->Poor_Selectivity No Selectivity_Panel Selectivity Screening (Panel of Related Targets) SAR_Optimization->Selectivity_Panel Data_Analysis Data Analysis (Compare IC50s/MICs) Selectivity_Panel->Data_Analysis Selective_Compound Selective Lead Compound Data_Analysis->Selective_Compound High Selectivity Data_Analysis->Poor_Selectivity Low Selectivity

Caption: General workflow for assessing the cross-reactivity of a lead compound.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. However, its inherent potential for broad biological activity necessitates rigorous assessment of cross-reactivity. As the case studies on TYK2 and HPK1 inhibitors demonstrate, careful structure-activity relationship (SAR) studies and iterative chemical modifications can lead to derivatives with high potency and remarkable selectivity. For researchers working with this scaffold, early and comprehensive cross-reactivity profiling against a relevant panel of off-targets is a critical step in identifying viable and safe drug candidates. This comparative guide serves as a foundational resource for understanding the selectivity landscape of this compound derivatives and for designing future studies aimed at developing next-generation targeted therapies.

References

N-methylpyridine-2-carboxamide: A Versatile Scaffold in Coordination Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylpyridine-2-carboxamide, a simple yet functionally rich heterocyclic compound, has garnered significant attention in various fields of chemical and biological research. Its unique structural features, combining a pyridine ring with an N-methylated amide group, render it a versatile building block for the synthesis of novel compounds with diverse applications. This guide provides a comprehensive literature review of the applications of this compound, with a focus on its role as a ligand in coordination chemistry and as a scaffold for biologically active molecules. We present comparative data, experimental protocols, and visual representations of key concepts to offer a thorough understanding of its potential.

Coordination Chemistry: A Bidentate Ligand for Novel Metal Complexes

This compound acts as a neutral, bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group. This chelation forms a stable five-membered ring, influencing the geometry and electronic properties of the resulting metal complexes.

Comparison with Alternative Ligands

The properties of metal complexes are highly dependent on the coordinating ligands. Here, we compare this compound with 2,2'-bipyridine, a widely used bidentate ligand in coordination chemistry.

PropertyThis compound2,2'-BipyridineRationale for Difference
Donor Atoms N, ON, NThe presence of an oxygen donor in this compound can lead to different electronic properties and reactivity of the metal center compared to the di-nitrogen coordination of 2,2'-bipyridine.
Charge NeutralNeutralBoth are neutral ligands, making them suitable for complexing a wide range of metal ions.
Flexibility More flexibleMore rigidThe C-C bond between the pyridine rings in 2,2'-bipyridine restricts its conformational freedom, while the amide linkage in this compound allows for more rotational freedom.
Stability of Complexes Generally stableOften forms highly stable complexesThe strong σ-donating and π-accepting properties of the two pyridine rings in 2,2'-bipyridine typically lead to very stable metal complexes.[1]
Redox Properties Ligand is generally redox-inactiveCan be redox-active (non-innocent)The delocalized π-system of 2,2'-bipyridine can participate in redox reactions, a property less common for this compound.
Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The following is a general experimental protocol adapted from the synthesis of related pyridine-carboxamide complexes.

Materials:

  • Metal salt (e.g., Cobalt(II) chloride, Nickel(II) acetate, Copper(II) chloride)

  • This compound (ligand)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 mmol) in 10 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • If necessary, add a few drops of a weak base (e.g., triethylamine) to facilitate deprotonation of the amide in certain reactions.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Allow the solution to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

G cluster_workflow Synthesis of this compound Metal Complexes Ligand This compound in Ethanol Mixing Mixing and Stirring Ligand->Mixing MetalSalt Metal Salt in Ethanol MetalSalt->Mixing Reflux Reflux (2-4h) Mixing->Reflux Cooling Cooling Reflux->Cooling Isolation Isolation (Filtration/Crystallization) Cooling->Isolation Complex Metal Complex Isolation->Complex

General workflow for the synthesis of metal complexes.

Biological Applications: A Scaffold for Bioactive Molecules

Enzyme Inhibition

Derivatives of pyridine carboxamide have been investigated as inhibitors of various enzymes. The following table summarizes the inhibitory activity of some pyridine carboxamide derivatives against the urease enzyme, which is implicated in the pathogenesis of ulcers.

CompoundSubstitution on Pyridine RingUrease Inhibition IC₅₀ (µM)
Thiourea (Standard) -18.93 ± 0.004
Pyridine-2-yl-methylene hydrazine carboxamide None2.18 ± 0.058
6-Methylpyridine-2-yl methylene hydrazine carboxamide 6-Methyl3.41 ± 0.011
5-Chloropyridine-2-yl methylene hydrazine carboxamide 5-Chloro4.07 ± 0.003
Data sourced from a study on pyridine carboxamide derivatives as urease inhibitors.[2]

These results indicate that substitutions on the pyridine ring significantly influence the inhibitory activity. For instance, the introduction of a methyl or chloro group can modulate the potency of the compound.

G Urea Urea Urease Urease (Enzyme) Urea->Urease Substrate Ammonia Ammonia (NH₃) Urease->Ammonia CO2 Carbon Dioxide (CO₂) Urease->CO2 Increased_pH Increased pH Ammonia->Increased_pH Inhibitor Pyridine Carboxamide Derivative Inhibitor->Urease Inhibits Pathology Pathological Conditions (e.g., Ulcers) Increased_pH->Pathology

Inhibition of urease by pyridine carboxamide derivatives.
Anticancer and Antimicrobial Activities

The pyridine carboxamide scaffold has also been explored for its potential in developing anticancer and antimicrobial agents. For example, a recent study reported that pyridine-2-carboxamide derivatives exhibit potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[3] One derivative demonstrated significant tumor growth inhibition in murine cancer models when combined with an anti-PD-1 antibody.[3]

Furthermore, copper(II) complexes of pyridine-2-carboxamidine, a closely related structure, have shown activity against gram-negative bacterial strains and the ability to bind to DNA, suggesting a potential mechanism of action.[4]

Future Perspectives

This compound is a molecule with considerable untapped potential. While its derivatives have shown promise in both coordination chemistry and medicinal applications, further research on the parent compound is warranted. Exploring its coordination chemistry with a wider range of metals could lead to new catalysts or materials with interesting photophysical properties. In the realm of drug discovery, systematic screening of this compound and its simple derivatives against various biological targets could unveil novel therapeutic leads. The foundation laid by the existing research on the broader class of pyridine carboxamides provides a strong rationale for focusing future efforts on this specific, versatile molecule.

References

A Comparative Guide to the Synthesis of N-methylpyridine-2-carboxamide: A Green Chemistry Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methylpyridine-2-carboxamide, a key structural motif in various pharmacologically active compounds, is a critical process in drug discovery and development. This guide provides a comprehensive comparison of traditional and greener synthetic routes to this valuable molecule, benchmarked against the core principles of green chemistry. By presenting detailed experimental protocols, quantitative data, and clear visualizations, this document aims to empower researchers to make informed decisions that align with sustainability goals without compromising synthetic efficiency.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative metrics for the different synthetic routes to this compound.

MetricTraditional Acyl Chloride RouteBoric Acid-Catalyzed Amidation (Solvent-Free)Microwave-Assisted Direct Amidation
Yield (%) ~85-95~80-90~90-98
Atom Economy (%) ~53.3%~87.8%100% (theoretically)
E-Factor High (significant solvent and reagent waste)Low (minimal solvent and by-product)Very Low (solvent-free, no by-products)
Process Mass Intensity (PMI) HighLowVery Low
Reaction Time Several hours2-5 minutes (trituration and heating)2-4 minutes
Temperature (°C) Reflux (e.g., ~79°C for SOCl₂)100-110100-150
Solvents Dichloromethane (DCM), TolueneNone (or minimal for extraction)None
Catalyst/Reagent Thionyl Chloride (SOCl₂)Boric Acid (catalytic)None (or Silica Gel)

Experimental Protocols

Traditional Synthesis: Acyl Chloride Route

This common method involves the conversion of picolinic acid to its acyl chloride, followed by amidation with methylamine.

Step 1: Formation of Picolinoyl Chloride

  • To a stirred solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, slowly add thionyl chloride (SOCl₂, 1.2 eq) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.

Step 2: Amidation

  • Dissolve the crude picolinoyl chloride in anhydrous DCM.

  • Slowly add a solution of methylamine (2.0 eq, e.g., 40% in water or as a gas) and a base like triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Green Alternative 1: Boric Acid-Catalyzed Solvent-Free Amidation

This method offers a significant improvement in terms of environmental impact by eliminating the need for hazardous reagents and solvents.[1][2]

  • In a mortar, combine picolinic acid (1.0 eq), methylamine hydrochloride (1.2 eq), and boric acid (0.1 eq).

  • Triturate the mixture for 2-5 minutes until a homogeneous paste is formed.

  • Transfer the mixture to a round-bottom flask.

  • Heat the mixture at 100-110 °C for 2-5 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with a greener solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Green Alternative 2: Microwave-Assisted Direct Amidation

Microwave irradiation provides a rapid and efficient way to drive the direct amidation of carboxylic acids and amines, often without the need for a catalyst or solvent.[3][4][5]

  • In a microwave-safe vessel, mix picolinic acid (1.0 eq) and a solution of methylamine (2.0 eq). For a solvent-free approach, a solid source of methylamine like methylamine hydrochloride can be used with a non-nucleophilic base.

  • Optionally, a solid support like silica gel can be added to facilitate the reaction.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 2-4 minutes.

  • After cooling, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

Traditional_Synthesis Picolinic_Acid Picolinic Acid Picolinoyl_Chloride Picolinoyl Chloride Picolinic_Acid->Picolinoyl_Chloride  Chlorination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Picolinoyl_Chloride Amidation Amidation Picolinoyl_Chloride->Amidation Methylamine Methylamine Methylamine->Amidation Product N-methylpyridine-2- carboxamide Amidation->Product Waste SO₂ + HCl + Solvent Waste Amidation->Waste

Traditional Acyl Chloride Synthesis Workflow

Green_Boric_Acid_Synthesis Picolinic_Acid Picolinic Acid Trituration Trituration (Solvent-Free) Picolinic_Acid->Trituration Methylamine_HCl Methylamine HCl Methylamine_HCl->Trituration Boric_Acid Boric Acid (Catalyst) Boric_Acid->Trituration Heating Heating (100-110°C) Trituration->Heating Product N-methylpyridine-2- carboxamide Heating->Product Minimal_Waste Water + NaCl Heating->Minimal_Waste

Boric Acid-Catalyzed Solvent-Free Synthesis

Green_Microwave_Synthesis Picolinic_Acid Picolinic Acid Microwave Microwave Irradiation (Solvent-Free) Picolinic_Acid->Microwave Methylamine Methylamine Methylamine->Microwave Product N-methylpyridine-2- carboxamide Microwave->Product Water Water (by-product) Microwave->Water

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat N-methylpyridine-2-carboxamide as a hazardous chemical waste. The disposal process must comply with all federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following guidelines are synthesized from safety data sheets of structurally similar pyridine carboxamide derivatives and represent best practices for laboratory safety and chemical handling.

Hazard Profile and Safety Recommendations

Hazard Classification (Inferred)Personal Protective Equipment (PPE) & Handling Precautions
Acute Oral Toxicity Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation/Corrosion Wear protective gloves and a lab coat. Avoid contact with skin.
Serious Eye Damage/Irritation Wear safety glasses or goggles.
Respiratory Irritation Use in a well-ventilated area or with a fume hood. Avoid breathing dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. Follow this detailed protocol for waste management:

  • Waste Identification and Segregation:

    • Designate this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of accumulation.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste material.

  • Emergency Spill Procedures:

    • In the event of a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into the hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Waste Handling & Storage cluster_2 Final Disposal start This compound Waste Generated is_contaminated Are there any contaminated materials (gloves, wipes, etc.)? start->is_contaminated collect_all Collect all waste materials start->collect_all No is_contaminated->collect_all Yes select_container Select a compatible and properly labeled hazardous waste container collect_all->select_container seal_container Securely seal the container select_container->seal_container store_waste Store in a designated satellite accumulation area seal_container->store_waste contact_ehs Contact EHS or a licensed waste disposal vendor store_waste->contact_ehs schedule_pickup Schedule waste pickup contact_ehs->schedule_pickup end Proper Disposal Complete schedule_pickup->end

Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide. Always prioritize the specific protocols and regulations established by your institution and local authorities.

Essential Safety and Operational Guidance for Handling N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for N-methylpyridine-2-carboxamide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications and Rationale
Respiratory Protection Government-approved respirator[1]Use in well-ventilated areas or under a fume hood.[1][2][3] A respirator is necessary if ventilation is inadequate or when handling powders to avoid inhalation of dust, vapors, mist, or gas.[1][4]
Hand Protection Compatible chemical-resistant gloves[1]Inspect gloves prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Wash and dry hands thoroughly after handling.[1][5]
Eye and Face Protection Government-approved eye/face protectionChemical safety goggles or a face shield should be worn to protect against splashes.[6]
Skin and Body Protection Protective clothing, such as a lab coat or coveralls[1]Wear appropriate protective clothing to prevent skin exposure.[5] Protective boots may be required depending on the situation.[1]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[5]

2. Handling and Use:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][5]

  • Prevent contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1][5]

3. Disposal Plan:

  • Dispose of waste in accordance with local, regional, and national regulations.

  • Waste material should be placed in a suitable, closed container for disposal.[4][5]

  • Do not allow the product to enter drains or the environment.[1][5]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[5] Remove and wash contaminated clothing before reuse.[5]
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5] If you feel unwell, call a POISON CENTER or doctor/physician.[5]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Spill Use personal protective equipment.[1] Ensure adequate ventilation.[1] Prevent further leakage or spillage if safe to do so.[1] For small spills, wipe dry, place in a bag, and hold for waste disposal.[1] For larger spills, collect and arrange for disposal in suitable, closed containers.[4][5]
Fire Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[5] Wear a self-contained breathing apparatus and full protective gear.[5]

Visualized Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the emergency response for accidental exposure.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Verify Ventilation Verify Ventilation Select PPE->Verify Ventilation Ensure Safety Weigh/Measure Weigh/Measure Verify Ventilation->Weigh/Measure Proceed Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Use Chemical Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Complete Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Clean Up Store/Dispose Store/Dispose Segregate Waste->Store/Dispose Final Step

Caption: Standard Operating Procedure for Handling this compound.

Emergency Response for Accidental Exposure cluster_exposure Exposure Event cluster_response Immediate Actions cluster_followup Follow-Up Exposure Occurs Exposure Occurs Remove from Area Remove from Area Exposure Occurs->Remove from Area Evacuate Administer First Aid Administer First Aid Remove from Area->Administer First Aid Decontaminate Remove Contaminated PPE Remove Contaminated PPE Administer First Aid->Remove Contaminated PPE Isolate Seek Medical Attention Seek Medical Attention Remove Contaminated PPE->Seek Medical Attention Assess Report Incident Report Incident Seek Medical Attention->Report Incident Document Review Procedures Review Procedures Report Incident->Review Procedures Prevent

Caption: Emergency Response Plan for Accidental Exposure.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.